2-(2-Chlorophenyl)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAJRKKNFEOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679510 | |
| Record name | 2-(2-Chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225547-10-3 | |
| Record name | 2-(2-Chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)isonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)isonicotinic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind reagent selection and reaction optimization. Furthermore, a thorough characterization workflow is presented, outlining the key analytical techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both a practical experimental framework and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of 2-Arylisonicotinic Acids
Isonicotinic acid and its derivatives are a cornerstone in the development of various therapeutic agents and functional materials. The introduction of an aryl group at the 2-position of the pyridine ring, as in this compound, creates a scaffold with unique steric and electronic properties. This structural motif is of particular interest in drug discovery, where it can serve as a key building block for molecules designed to interact with specific biological targets. The 2-chlorophenyl substituent, in particular, can influence the molecule's conformation and its ability to participate in halogen bonding, potentially enhancing its binding affinity to target proteins. A reliable and well-characterized synthetic route to this compound is therefore of paramount importance for enabling further research and development.
Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is the critical step in the synthesis of this compound. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This palladium-catalyzed reaction provides a powerful and versatile tool for the construction of biaryl systems.
The proposed synthetic strategy involves the coupling of a 2-halopyridine derivative with (2-chlorophenyl)boronic acid. 2-Chloroisonicotinic acid is a suitable starting material for this transformation. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen can influence the reactivity of the C-Cl bond, necessitating careful optimization of the catalytic system.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Causality in Experimental Choices:
-
Catalyst Selection: Palladium complexes with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chlorides.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and must be compatible with the starting materials and other reagents.
-
Solvent: A suitable solvent system is required to dissolve the reactants and facilitate the interaction between the organic and aqueous phases, if a biphasic system is used.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for Suzuki-Miyaura couplings of 2-chloropyridines.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |
| 2-Chloroisonicotinic acid | 6313-54-8 | C₆H₄ClNO₂ | 157.56 | Sigma-Aldrich |
| (2-Chlorophenyl)boronic acid | 1623-14-9 | C₆H₆BClO₂ | 156.38 | Combi-Blocks |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Strem Chemicals |
| SPhos | 657408-07-6 | C₂₇H₃₃O₂P | 410.52 | Sigma-Aldrich |
| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Acros Organics |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Water (deionized) | 7732-18-5 | H₂O | 18.02 | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq.), (2-chlorophenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the 2-chloroisonicotinic acid.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1 M HCl. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₈ClNO₂[1] |
| Molecular Weight | 233.65 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Note: As of the date of this publication, a definitive experimental melting point has not been reported in the cited literature. Experimental determination is required for full characterization.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) will provide information about the connectivity of the protons.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear at a characteristic downfield shift.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass for C₁₂H₈ClNO₂ is 233.0244.[1]
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C and C=N stretches (aromatic) | 1600 - 1450 |
| C-Cl stretch | 800 - 600 |
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. The combination of a well-established synthetic method with a comprehensive suite of analytical techniques ensures a high degree of confidence in the outcome. The purity of the final product should be assessed by multiple methods, such as LC-MS and elemental analysis, to provide orthogonal validation. Any significant deviation from the expected analytical data would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the power of the Suzuki-Miyaura cross-coupling, this valuable chemical entity can be prepared in a reliable and efficient manner. The comprehensive characterization workflow provides the necessary tools to ensure the quality and integrity of the synthesized material, paving the way for its application in further scientific endeavors.
References
Sources
An In-depth Technical Guide to 2-(2-chlorophenyl)isonicotinic acid (CAS Number 1225547-10-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
This document serves as a comprehensive technical guide to 2-(2-chlorophenyl)isonicotinic acid, a compound identified by the CAS number 1225547-10-3. It is important to preface this guide by acknowledging that, as of the date of this publication, publicly available, peer-reviewed data specifically detailing the synthesis, biological activity, and mechanism of action of this particular molecule is limited. Therefore, this guide has been meticulously compiled by drawing upon established principles of medicinal chemistry, extrapolating from the well-documented pharmacology of structurally related isonicotinic acid derivatives, and proposing scientifically grounded hypotheses for its synthesis and potential applications. As a Senior Application Scientist, the aim is to provide a robust framework for researchers and drug development professionals to understand, synthesize, and evaluate this novel chemical entity. The information presented herein is intended to be a starting point for further investigation, and all proposed protocols and hypotheses should be validated experimentally.
Molecular Profile and Physicochemical Properties
This compound belongs to the class of 2-aryl-isonicotinic acids. The core structure consists of a pyridine ring carboxylated at the 4-position (isonicotinic acid), with a 2-chlorophenyl substituent at the 2-position. This substitution pattern is anticipated to significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1225547-10-3 | Public Databases |
| Molecular Formula | C₁₂H₈ClNO₂ | Calculated |
| Molecular Weight | 233.65 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl | Public Databases |
| InChI | InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | Public Databases |
| Predicted LogP | ~2.5 - 3.5 | (Estimated based on structural analogs) |
| Predicted pKa | ~4.5 - 5.5 (Carboxylic Acid) | (Estimated based on structural analogs) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | (Estimated based on structural analogs) |
The presence of the chlorine atom on the phenyl ring introduces a degree of lipophilicity and can influence the molecule's metabolic stability and binding interactions with biological targets. The isonicotinic acid moiety provides a key hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions.
Proposed Synthesis Pathway
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-chloroisonicotinic acid and 2-chlorophenylboronic acid as readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
Reaction Scheme:
Materials:
-
2-chloroisonicotinic acid
-
2-chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloroisonicotinic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The success of the synthesis can be validated through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of both the 2-chlorophenyl and isonicotinic acid moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Hypothesized Biological Activity and Mechanism of Action
The biological activity of this compound is currently uncharacterized. However, based on the extensive research on isonicotinic acid derivatives, several potential avenues for its therapeutic application can be hypothesized.
Potential as an Antitubercular Agent
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis.[1] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have indicated that the reactivity of the pyridine nitrogen is essential for their antitubercular activity.[3] The 2-substituent can modulate this reactivity through steric and electronic effects.
Proposed Mechanism: It is plausible that this compound could act as a pro-drug, similar to Isoniazid, requiring activation by mycobacterial enzymes. The activated form could then interfere with key biosynthetic pathways in Mycobacterium tuberculosis.
Caption: Hypothesized antitubercular mechanism of action.
Potential as an Anticancer Agent
Derivatives of pyridine and chlorophenyl-substituted compounds have been investigated as potential anticancer agents. For instance, certain 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have shown cytotoxicity against various cancer cell lines and act as dual topoisomerase I/II inhibitors.[4] Additionally, some isonicotinic acid analogues have been identified as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[5]
Proposed Mechanism: this compound could potentially exert anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or kinases.
-
Interference with Signaling Pathways: Modulating pathways crucial for tumor growth and angiogenesis, such as the HIF-1α pathway.
Proposed Experimental Workflows for Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is necessary.
In Vitro Antitubercular Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Include positive (Isoniazid) and negative (no drug) controls.
-
Incubate the plates at 37 °C for 7-14 days.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
Caption: Workflow for in vitro antitubercular activity assay.
In Vitro Anticancer Activity Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Protocol:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or SRB assay.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Concluding Remarks and Future Directions
This compound (CAS 1225547-10-3) represents a novel chemical entity with unexplored potential. Based on the rich chemistry and diverse biological activities of its structural class, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of infectious diseases and oncology. The proposed synthesis and experimental workflows in this guide provide a foundational framework for initiating such studies. Future research should focus on the successful synthesis and characterization of the compound, followed by a comprehensive evaluation of its biological activities. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for its potential development as a drug candidate.
References
-
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492. [Link]
-
Rubin, B., Hassert, G. L., Jr, Thomas, B. G., & Burke, J. C. (1952). Pharmacology of isonicotinic acid hydrazide (nydrazid). The American review of tuberculosis, 65(4), 392–401. [Link]
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A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. European journal of medicinal chemistry, 113, 228–245. (2016). [Link]
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. (2011).
-
Boovanahalli, S. K., Jin, X., Jin, Y., Kim, J. H., Dat, N. T., Hong, Y. S., Lee, J. H., Jung, S. H., Lee, K., & Lee, J. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 794-802.
- Macrovista. (n.d.).
-
Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinburgh, Scotland), 129, 102100. (2021). [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(1), 53–76. (2013). [Link]
- Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. Bioorganic & medicinal chemistry letters, 22(16), 5258–5261. (2012).
- Dr. Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
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- 2. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Isonicotinic Acid Compounds
Introduction: The Enduring Potential of the Isonicotinic Acid Scaffold
Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone pharmacophore in medicinal chemistry. Its derivatives have given rise to crucial therapeutic agents, most notably isoniazid, a first-line drug for the treatment of tuberculosis for over half a century.[1] The versatility of the isonicotinic acid scaffold has spurred extensive research, revealing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo evaluation of novel isonicotinic acid compounds. It is designed to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and logical progression from initial screening to preclinical evaluation.
This document emphasizes a holistic approach, where each experimental stage is a self-validating system, providing the necessary data to make informed decisions about the therapeutic potential of a compound. We will delve into the intricacies of assay selection, protocol execution, and data interpretation, providing a clear roadmap for the preclinical journey of isonicotinic acid derivatives.
Part 1: Foundational In Vitro Assessment
The initial phase of evaluating any new chemical entity involves a battery of in vitro tests to determine its biological activity and preliminary safety profile. This stage is critical for identifying promising lead compounds and filtering out those with undesirable characteristics.
Synthesis of Isonicotinic Acid Derivatives
A common and effective method for synthesizing a diverse library of isonicotinic acid derivatives is through the formation of hydrazones. This typically involves a condensation reaction between isonicotinic acid hydrazide and various aldehydes.[3]
Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazones [4]
-
Reactant Preparation: Dissolve isonicotinic acid hydrazide (0.01 M) in ethanol. In a separate flask, dissolve the desired aldehyde (0.01 M) in ethanol.
-
Reaction: Add the aldehyde solution to the isonicotinic acid hydrazide solution with intermittent shaking.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, concentrate the mixture and wash the resulting residue with water.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain the pure hydrazone.
Antimicrobial Activity Screening
Given the historical significance of isoniazid, assessing the antimicrobial potential of new isonicotinic acid derivatives is a primary focus. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]
Experimental Protocol: Broth Microdilution Assay [5][7]
-
Inoculum Preparation: From a fresh culture plate, suspend several colonies of the test microorganism in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of lead compounds against mammalian cells to ensure a therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.[8][9][10]
Experimental Protocol: MTT Cytotoxicity Assay [8][11]
-
Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Anti-inflammatory Activity Evaluation
Many isonicotinic acid derivatives have shown promise as anti-inflammatory agents. A common in vitro method to assess this activity is by measuring the inhibition of reactive oxygen species (ROS) production in stimulated cells.[12]
Experimental Protocol: Reactive Oxygen Species (ROS) Inhibition Assay [13][14]
-
Cell Preparation: Culture cells (e.g., macrophages) in a 96-well plate.
-
Compound Incubation: Treat the cells with the test compounds for a specified period.
-
ROS Probe Loading: Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells and incubate in the dark.
-
ROS Induction: Induce ROS production using a stimulant like lipopolysaccharide (LPS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence indicates ROS inhibition.
Part 2: In Vivo Validation and Preclinical Assessment
Compounds that demonstrate promising activity and low cytotoxicity in vitro are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.
Efficacy in a Murine Model of Tuberculosis
For compounds with significant anti-mycobacterial activity, a murine model of tuberculosis is essential to determine in vivo efficacy.[15][16]
Experimental Protocol: Murine Tuberculosis Efficacy Model [15][17]
-
Infection: Infect BALB/c mice with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to deliver approximately 50-100 bacilli into the lungs.
-
Treatment: Begin drug therapy 24 days post-infection. Administer the test compound and control drugs (e.g., isoniazid) via oral gavage, typically 5 days a week for a duration of 4 weeks or more.
-
Bacterial Load Assessment: At specified time points, humanely euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenization and Plating: Homogenize the organs in saline and prepare serial dilutions. Plate the homogenates on 7H11 agar plates.
-
CFU Enumeration: After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in each organ. A significant reduction in CFU compared to the untreated control group indicates efficacy.
Anti-inflammatory Efficacy in a Rat Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]
-
Compound Administration: Administer the test compound or a standard drug (e.g., indomethacin) to Wistar rats, typically via intraperitoneal injection or oral gavage.
-
Edema Induction: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.
Pharmacokinetic Profiling in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for determining its dosing regimen and potential for clinical success.[23][24][25]
Experimental Protocol: Murine Pharmacokinetic Study [23][24]
-
Compound Administration: Administer the test compound to mice via two different routes, typically intravenous (IV) for determining bioavailability and oral (PO) to assess absorption.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO) from each mouse.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Compound Quantification: Measure the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Preliminary Toxicological Evaluation
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish a preliminary safety profile.[2][26]
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420) [27]
-
Animal Selection: Use healthy, young adult female rats.
-
Dosing: Administer the test substance in a single dose by gavage. The study follows a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Interpretation: The results provide information on the hazardous properties of the substance and allow for its classification according to the Globally Harmonised System (GHS).
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is paramount for effective communication of research findings.
Quantitative Data Summary
Table 1: In Vitro Activity and Cytotoxicity of Isonicotinic Acid Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HepG2 Cells |
| IA-H-01 | 16 | 32 | >100 |
| IA-H-02 | 8 | 16 | 75.2 |
| IA-H-03 | 4 | 8 | 50.1 |
| Isoniazid | >64 | >64 | >200 |
| Doxorubicin | NA | NA | 0.8 |
Table 2: In Vivo Anti-inflammatory Activity of Lead Compound IA-H-03
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| IA-H-03 | 10 | 35.2 |
| IA-H-03 | 20 | 58.9 |
| Indomethacin | 10 | 65.4 |
Visualizations of Key Processes
Caption: A generalized workflow for the discovery and preclinical development of isonicotinic acid compounds.
Caption: The mechanism of action of isoniazid, involving its activation by KatG and subsequent inhibition of mycolic acid synthesis.[28][29]
Conclusion
The systematic evaluation of isonicotinic acid derivatives, from initial in vitro screening to comprehensive in vivo studies, is a rigorous yet rewarding process. This guide has outlined a logical and experimentally sound pathway for researchers to follow. By adhering to these principles of causality in experimental design and maintaining self-validating systems of protocols, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold, paving the way for the development of novel and effective drugs for a range of diseases.
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An In-depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Isonicotinic Acids
Introduction: The Significance of Isonicotinic Acid Scaffolds in Modern Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant therapeutic agents, most notably isoniazid, a first-line drug for the treatment of tuberculosis.[1][2][3] The versatility of the isonicotinic acid core lies in its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of various substituents can dramatically alter the biological activity of the parent molecule, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]
This guide focuses on a specific and highly impactful class of derivatives: chlorophenyl isonicotinic acids. The incorporation of a chlorophenyl moiety introduces a new layer of complexity and opportunity for modulating biological activity. The "magic chlorine," as it is sometimes referred to in medicinal chemistry, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[6][7] Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel and more effective therapeutic agents.
The Influence of Chlorine Substitution on the Phenyl Ring: A Deep Dive into SAR
The precise placement of the chlorine atom on the phenyl ring—be it at the ortho-, meta-, or para-position—has profound implications for the overall biological activity of the chlorophenyl isonicotinic acid derivative. This positional isomerism directly impacts the molecule's steric and electronic properties, which in turn dictates its interaction with target proteins.
Electronic Effects of Chlorine Substitution
The chlorine atom is an electron-withdrawing group, which can influence the pKa of the isonicotinic acid and the electron density of the aromatic rings. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[6] For instance, an increase in electron density at sites of chlorine substitution can enhance interactions with electrophilic molecules.[6]
Steric and Conformational Effects
The size of the chlorine atom introduces steric bulk, which can either promote or hinder binding to a biological target. The position of the chlorine atom will dictate the preferred conformation of the molecule, influencing how it presents its key binding features to the receptor. For example, an ortho-substitution may force the phenyl ring to adopt a non-planar conformation relative to the isonicotinic acid core, which could be either beneficial or detrimental to its activity.
A hypothetical exploration of the SAR of chlorophenyl isonicotinic acid derivatives would involve systematically modifying the position of the chloro group and evaluating the impact on a specific biological activity.[8]
Lipophilicity and Pharmacokinetic Properties
The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve its oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and potential toxicity. The position of the chlorine can subtly influence the overall lipophilicity and how the molecule is metabolized by cytochrome P450 enzymes.[7]
Visualizing the Core SAR Principles
To better illustrate the key considerations in the SAR of chlorophenyl isonicotinic acids, the following diagram outlines the logical relationships between structural modifications and their potential biological consequences.
Caption: Logical flow of SAR for chlorophenyl isonicotinic acids.
Experimental Protocols for SAR Determination
A robust investigation into the SAR of chlorophenyl isonicotinic acids necessitates a systematic approach encompassing synthesis, purification, and biological evaluation.
Synthesis of Chlorophenyl Isonicotinic Acid Derivatives
A general and reliable method for the synthesis of these compounds involves a Suzuki coupling reaction.
Step-by-Step Protocol:
-
Starting Materials: Commercially available 2-chloroisonicotinic acid and the appropriately substituted chlorophenylboronic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) and the corresponding chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure chlorophenyl isonicotinic acid derivative.
Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a library of chlorophenyl isonicotinic acid analogs.
Caption: Experimental workflow for SAR studies.
Biological Evaluation: A Case Study in Antitubercular Activity
Given the prominence of isoniazid, a key derivative of isonicotinic acid, in tuberculosis treatment, a relevant biological evaluation would be to assess the antitubercular activity of newly synthesized chlorophenyl isonicotinic acid derivatives.[1][3][9]
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is a standard medium for M. tuberculosis growth.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microplate containing the culture medium.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: Incubate the plates at 37 °C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.
Quantitative Data and SAR Analysis
The results of the MIC testing for a hypothetical series of chlorophenyl isonicotinic acid derivatives are presented in the table below.
| Compound ID | Chlorine Position | MIC (µg/mL) |
| 1 | None (Parent) | >100 |
| 2a | ortho-chloro | 50 |
| 2b | meta-chloro | 12.5 |
| 2c | para-chloro | 25 |
Analysis of Hypothetical Data:
-
The unsubstituted parent compound is inactive, highlighting the importance of the chlorophenyl moiety for antitubercular activity.
-
All three chlorinated analogs exhibit activity, with the meta-chloro derivative being the most potent.
-
The order of potency is meta > para > ortho. This suggests that the electronic and steric effects of the chlorine atom are optimally positioned for target engagement when in the meta position. The reduced activity of the ortho isomer could be due to steric hindrance that prevents optimal binding.
Conclusion and Future Directions
The structure-activity relationship of chlorophenyl isonicotinic acids is a rich and complex field of study with significant potential for the discovery of new therapeutic agents. The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, influencing the molecule's electronic, steric, and pharmacokinetic properties. Systematic synthesis and biological evaluation of positional isomers are essential for elucidating the precise SAR for a given biological target. Future research in this area should focus on expanding the diversity of substituents on both the isonicotinic acid and phenyl rings to further probe the chemical space and identify compounds with enhanced potency, selectivity, and drug-like properties.
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- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Chlorophenyl)isonicotinic Acid
Introduction
2-(2-Chlorophenyl)isonicotinic acid is a heterocyclic aromatic compound with significant potential in pharmaceutical and materials science research. As a derivative of isonicotinic acid, a core component in several established drugs, its structural and electronic properties are of considerable interest.[1] The introduction of a 2-chlorophenyl substituent at the 2-position of the pyridine ring is expected to modulate its biological activity and physicochemical characteristics. A thorough spectroscopic analysis is paramount for unequivocal structure elucidation, purity assessment, and understanding its chemical behavior, which are critical steps in any research and development pipeline.
This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, drawing upon established principles of spectroscopic interpretation and data from analogous compounds. We will delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for unambiguous referencing in the subsequent sections.
Caption: Molecular structure and atom numbering of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound, based on data for isonicotinic acid and related substituted pyridines.[2][3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.0 | d | ~5.0 |
| H5 | ~7.8 | dd | ~5.0, ~1.5 |
| H6 | ~8.8 | d | ~1.5 |
| H3' | ~7.5 | m | |
| H4' | ~7.4 | m | |
| H5' | ~7.3 | m | |
| H6' | ~7.6 | m | |
| COOH | >10 | br s |
Interpretation:
-
The protons of the isonicotinic acid ring (H3, H5, H6) are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.
-
The protons of the 2-chlorophenyl ring (H3', H4', H5', H6') will also resonate in the aromatic region, with their chemical shifts influenced by the chloro substituent and the steric hindrance between the two rings.
-
The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on data for isonicotinic acid and substituted benzenes.[4][5]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~155 |
| C3 | ~122 |
| C4 | ~140 |
| C5 | ~125 |
| C6 | ~150 |
| C=O | ~168 |
| C1' | ~138 |
| C2' | ~132 |
| C3' | ~130 |
| C4' | ~128 |
| C5' | ~127 |
| C6' | ~131 |
Interpretation:
-
The carbon atoms of the pyridine ring will show distinct chemical shifts, with C2, C4, and C6 being the most deshielded due to their proximity to the nitrogen atom and the substituents.
-
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.
-
The carbons of the chlorophenyl ring will have chemical shifts consistent with a substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.
-
Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) is well-suited for this polar, acidic molecule.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 234.03 | Molecular ion (protonated) |
| [M-OH]⁺ | 217.03 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 189.04 | Loss of carboxylic acid group |
Interpretation:
-
The molecular ion peak will be observed, and its high-resolution mass can be used to confirm the elemental composition.
-
The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the molecular ion peak.
-
Common fragmentation pathways are expected to involve the loss of the carboxylic acid group and potentially cleavage at the bond connecting the two aromatic rings.
Proposed Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Predicted IR Absorption Bands
The predicted IR absorption bands are based on characteristic frequencies for carboxylic acids and substituted aromatic compounds.[6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| 1600-1450 | C=C and C=N stretches (aromatic rings) | Medium-Strong |
| ~1300 | C-O stretch and O-H bend | Medium |
| Below 850 | C-H out-of-plane bending, C-Cl stretch | Medium-Strong |
Interpretation:
-
A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
-
Multiple peaks in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.
-
The C-Cl stretching vibration is expected in the fingerprint region, below 850 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.
Predicted UV-Vis Absorption Maxima
The predicted UV-Vis absorption maxima are based on data for isonicotinic acid and the expected influence of the chlorophenyl substituent.[8][9]
| Predicted λmax (nm) | Electronic Transition |
| ~220 | π → π |
| ~270 | π → π |
Interpretation:
-
The conjugated system of the pyridine ring and the attached chlorophenyl and carboxylic acid groups will give rise to π → π* electronic transitions.
-
The presence of the chlorophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isonicotinic acid.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted spectral data, derived from established spectroscopic principles and analysis of analogous structures, offers a detailed fingerprint for this molecule. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the structure, assess the purity, and gain valuable insights into the chemical properties of this promising compound, thereby accelerating its potential applications in drug discovery and materials science.
References
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Discovery and Development of Novel Isonicotinic Acid Derivatives: A Technical Guide to Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid, a simple pyridine derivative, stands as a cornerstone in medicinal chemistry.[1] While first synthesized in 1912, its profound therapeutic potential remained untapped for four decades until the serendipitous discovery of its hydrazide derivative, isoniazid, as a potent anti-tuberculosis agent in the early 1950s.[2] This event marked a pivotal moment in the fight against tuberculosis and unveiled the vast potential of the isonicotinic acid scaffold.[2][3] Today, its derivatives are explored for a wide range of applications, including anti-inflammatory, antiviral, and antimalarial agents, making this a vibrant and critical area of drug discovery.[4][5][6]
This guide provides a comprehensive overview of the discovery and development workflow for novel isonicotinic acid derivatives. It is designed for professionals in the field, moving beyond mere protocols to explain the causal reasoning behind experimental choices and to provide a framework for a self-validating, iterative drug development process.
The Modern Drug Discovery Workflow: An Iterative Approach
The journey from a chemical scaffold to a viable drug candidate is a structured, multi-stage process. The modern approach is not linear but cyclical, where data from biological testing continuously informs and refines chemical synthesis. This iterative loop of design, synthesis, and evaluation is fundamental to optimizing potency and minimizing off-target effects.
Caption: Iterative workflow for drug discovery and development.
Part 1: Target Identification & Mechanism of Action
The success of any drug discovery program hinges on a deep understanding of its biological target. For isonicotinic acid derivatives, the primary and most well-studied application is in combating tuberculosis.
Primary Target: Mycobacterium tuberculosis
The efficacy of isoniazid (INH), the flagship derivative, is not due to the molecule itself but to its bio-activated form. INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Once activated, the resulting isonicotinoyl radical covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall. The disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.
Caption: Mechanism of action for the prodrug Isoniazid.
This specific mechanism provides a clear rationale for derivatization. The emergence of drug-resistant strains, often through mutations in the katG gene, necessitates the development of novel derivatives that either do not require KatG activation or can inhibit alternative targets within the bacterium.[2]
Expanding Targets: Beyond tuberculosis, isonicotinic acid derivatives have shown promise by inhibiting other enzymes, such as cyclooxygenase-2 (COX-2) in inflammatory pathways and other targets in various pathogens.[5] This scaffold's versatility allows it to be adapted for diverse therapeutic areas.
Part 2: Synthesis of Novel Derivatives - The Chemical Core
The chemical tractability of the isonicotinic acid core is its greatest asset. A prevalent and highly effective strategy for generating chemical diversity is the synthesis of isonicotinoyl hydrazones . This involves a straightforward condensation reaction between isoniazid and a wide array of aldehydes or ketones.[2][8]
Caption: General reaction scheme for hydrazone synthesis.
Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones
This protocol describes a robust and widely applicable method for synthesizing a library of derivatives for biological screening.
1. Objective: To synthesize a novel isonicotinoyl hydrazone derivative through the condensation of isoniazid with a selected aromatic aldehyde.
2. Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
3. Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of isoniazid in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To this solution, add a stoichiometric equivalent (10 mmol) of the selected aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation & Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[9]
-
Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
4. Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[8][10]
Causality and Structure-Activity Relationship (SAR): The choice of aldehyde or ketone is a critical experimental variable. By systematically altering the substituents (R1, R2) on this component, researchers can modulate the derivative's electronic, steric, and lipophilic properties. This is the foundation of SAR studies, where the goal is to correlate specific structural changes with increases in biological activity or improvements in pharmacological profiles.[2][11]
Part 3: Preclinical Evaluation - A Self-Validating System
Once a library of derivatives is synthesized, it must undergo rigorous biological testing. Each assay serves as a validation checkpoint, ensuring that only the most promising candidates advance.
In Vitro Antitubercular Activity
The first critical test is to determine if the novel compounds can inhibit the growth of the target pathogen.
Experimental Protocol: MIC Determination by Alamar Blue Assay
1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Mycobacterium tuberculosis H37Rv.[12]
2. Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Synthesized compounds, Isoniazid, and Rifampicin (controls)
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
3. Procedure:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare a serial dilution of the test compounds and controls in a 96-well plate. Concentrations should span a wide range to capture the MIC value.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a "no drug" growth control and a "no bacteria" sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Data Reading: Measure the color change (or fluorescence). Viable, respiring bacteria will reduce the blue resazurin (Alamar Blue) to the pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation: Results should be tabulated for clear comparison. This quantitative data directly informs the SAR.
| Compound | R-Group on Hydrazone | MIC vs. H37Rv (µM)[10] | MIC vs. INH-Resistant Strain (µM)[10] |
| Isoniazid | (Control) | 0.08 | > 50 |
| Rifampicin | (Control) | 0.15 | 0.15 |
| Derivative 1 | 4-Nitrobenzylidene | 0.14 | 25.6 |
| Derivative 2 | 1-Methyl-1H-pyrrol-2-ylmethylene | 0.12 | 0.14 |
| Derivative 3 | 4-Chlorobenzylidene | 0.55 | > 50 |
| Derivative 4 | 2-Hydroxybenzylidene | 0.21 | 38.2 |
Note: Data is representative.
Causality and Interpretation: The goal is to identify derivatives with potent activity against the standard H37Rv strain and, crucially, those that retain activity against isoniazid-resistant strains (e.g., Derivative 2).[10] This demonstrates a potentially different mechanism of action or the ability to overcome resistance.
In Vitro Cytotoxicity Assay
A potent compound is only useful if it is not toxic to human cells. This assay validates the selectivity of the derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Objective: To assess the cytotoxicity of lead compounds against a human cell line (e.g., HepG2, liver carcinoma) and determine the 50% inhibitory concentration (IC₅₀).
2. Materials:
-
HepG2 cell line
-
DMEM medium supplemented with FBS and antibiotics
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
3. Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The intensity is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Interpretation: A high IC₅₀ value (e.g., >100 µM) is desirable, as it indicates low toxicity.[10] The ratio of the cytotoxicity IC₅₀ to the antimicrobial MIC is the Selectivity Index (SI) . A high SI is a key indicator of a promising drug candidate.
Conclusion and Future Directions
The discovery and development of novel isonicotinic acid derivatives is a testament to the power of iterative, data-driven science. The journey from the foundational scaffold of isoniazid to next-generation candidates active against resistant pathogens is built on a logical progression of synthesis and validation.[2][12] By understanding the core mechanism of action, employing robust synthetic strategies, and utilizing a suite of self-validating biological assays, researchers can systematically optimize this privileged structure.[2] The continued exploration of this scaffold is essential for addressing the urgent global health challenge of drug-resistant tuberculosis and for uncovering new therapeutic agents in other disease areas.
References
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Isonicotinic acid. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
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Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Blog. Retrieved January 15, 2026, from [Link]
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Isonicotinic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Isonicotinic Acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
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Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(23), 7359. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research, 21(7), 1-20. [Link]
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Jenkins, D. E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal, 46(11), 1052–1057. [Link]
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Filimonov, P., Trájer, A., Kulyashova, A., Makarkina, M., Shevtsova, M., Zabolotnykh, N., Varlamova, E., & Danilenko, V. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(17), 1547–1559. [Link]
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Malhotra, M., Sharma, R., Monga, V., Deep, A., Sahu, K., & Samad, A. (2011). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 575–579. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Pharmaceuticals, 16(6), 884. [Link]
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Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (2020). Journal of Faculty of Pharmacy of Ankara University, 44(2), 249-263. [Link]
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A Comprehensive Technical Guide to 2-(2-Chlorophenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Isonicotinic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. From the foundational anti-tubercular drug isoniazid to novel kinase inhibitors, the pyridine-4-carboxylic acid core is a privileged structure. This guide focuses on a specific, yet significant, derivative: 2-(2-chlorophenyl)isonicotinic acid. The introduction of a 2-chlorophenyl substituent at the 2-position of the isonicotinic acid ring system imparts unique steric and electronic properties, making it a compound of considerable interest for structure-activity relationship (SAR) studies and as a key building block in the synthesis of complex pharmaceutical molecules. This document provides a detailed overview of its fundamental molecular and physicochemical properties, insights into its synthesis and characterization, and a discussion of its relevance in contemporary drug discovery.
Core Molecular Attributes
The foundational step in evaluating any chemical entity for research and development is a thorough understanding of its fundamental molecular characteristics. These identifiers are crucial for everything from sourcing and registration to analytical method development and computational modeling.
Molecular Formula and Weight
The elemental composition of this compound is described by the molecular formula C₁₂H₈ClNO₂ . This formula indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.
Based on this composition, the molecular weight is calculated to be 233.65 g/mol [1]. This value is fundamental for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for mass spectrometry analysis.
Chemical Structure
The structural arrangement of atoms defines the molecule's identity and is the primary determinant of its chemical and biological properties. This compound consists of a pyridine ring with a carboxylic acid group at the 4-position (the defining feature of an isonicotinic acid) and a 2-chlorophenyl group attached to the 2-position of the pyridine ring.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Key Identifiers
A universally recognized identifier for a chemical substance is its CAS Registry Number.
| Identifier | Value |
| CAS Number | 1225547-10-3[1][2] |
| IUPAC Name | 2-(2-chlorophenyl)pyridine-4-carboxylic acid |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for this compound is not widely published, we can infer some properties from its structure and data on related compounds.
| Property | Value/Information | Significance in Drug Development |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, characteristic of aromatic carboxylic acids. For comparison, the related 2-chloronicotinic acid has a melting point of 176-178 °C. | Purity assessment, stability, and formulation considerations. |
| Solubility | Likely to exhibit poor solubility in water and better solubility in organic solvents such as DMSO and methanol. The carboxylic acid moiety may allow for salt formation to improve aqueous solubility. | Affects bioavailability, formulation options, and ease of handling in experimental assays. |
| pKa | The carboxylic acid group will have an acidic pKa, while the pyridine nitrogen will have a basic pKa. For the parent isonicotinic acid, the pKa is approximately 4.96.[3] The presence of the electron-withdrawing chlorophenyl group may slightly alter these values. | Influences ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
Synthesis and Characterization
The synthesis of this compound can be approached through several established synthetic routes for biaryl pyridine compounds. A common strategy involves a cross-coupling reaction.
Proposed Synthetic Workflow
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of functional groups and generally high yields.
Diagram: Proposed Suzuki-Miyaura Coupling Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol: Conceptual Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of a suitable 2-halo-isonicotinic acid ester (e.g., methyl 2-chloroisonicotinate) in a degassed solvent system (such as a mixture of dioxane and water) is added 2-chlorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Ester Hydrolysis: Upon completion, the reaction is cooled, and the organic layer is separated. The crude product is then subjected to ester hydrolysis, typically by treatment with a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water.
-
Purification: After acidification to protonate the carboxylic acid, the crude this compound is isolated and purified by standard techniques such as recrystallization or column chromatography to yield the final product.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The aromatic region will be complex due to the coupling between adjacent protons. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 233.65 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid (typically in the range of 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery.
-
As a Building Block: The primary utility of this compound is likely as a key intermediate in the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for amide bond formation, allowing for the facile introduction of this biaryl scaffold into a variety of molecular frameworks.
-
Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted pyridine or similar heterocyclic core. The this compound moiety could serve as a hinge-binding element in the ATP-binding pocket of various kinases.
-
Analogue of Anti-inflammatory and Anti-cancer Agents: Isonicotinic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. The 2-chlorophenyl substitution could modulate the activity and selectivity of such compounds. For example, derivatives of isonicotinic acid are being explored as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant target in oncology.
Conclusion and Future Perspectives
This compound is a well-defined chemical entity with a clear role as a valuable building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. While detailed biological data for this specific compound is sparse, its structural relationship to a multitude of biologically active molecules suggests that it holds potential for the development of novel therapeutics. Future research efforts could focus on the synthesis of a library of amides and esters derived from this compound and their subsequent screening against a panel of biological targets, such as kinases, immune checkpoint proteins, and enzymes involved in inflammatory pathways. Such studies would further elucidate the therapeutic potential of this versatile chemical scaffold.
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Methodological & Application
Application Note & Protocols: Quantitative Analysis of 2-(2-chlorophenyl)isonicotinic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-(2-chlorophenyl)isonicotinic acid, a key chemical intermediate in pharmaceutical research. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of methodological choices, and guidelines for method validation in accordance with international standards.
Introduction and Physicochemical Profile
This compound is a derivative of isonicotinic acid, a class of compounds known for significant pharmacological activities.[1] Its structural analogues, such as Isoniazid, are well-established tuberculostatic agents.[1] The presence of the 2-chlorophenyl substituent provides specific steric and electronic properties, making it a valuable building block for structure-activity relationship (SAR) studies and the synthesis of novel therapeutic agents.[1]
Accurate and reliable quantification of this compound is paramount for several reasons:
-
Quality Control: Ensuring the purity and potency of the active pharmaceutical ingredient (API) or intermediate.
-
Stability Studies: Assessing the degradation of the compound under various environmental conditions.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this scaffold.
To develop a robust analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1225547-10-3 | [2] |
| Molecular Formula | C₁₂H₈ClNO₂ | [2] |
| Molecular Weight | 233.65 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl | [2] |
| Topological Polar Surface Area | 50.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput. For this compound, two methods are predominantly applicable:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It offers excellent precision and reliability for quantifying the analyte in relatively clean samples, such as bulk drug substances or simple formulations. The chromophore present in the molecule (the pyridine and chlorophenyl rings) allows for sensitive UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices like plasma or tissue homogenates.[3][4] By monitoring a specific precursor-to-product ion transition, interferences from the matrix can be virtually eliminated.
Below is a general workflow for the analytical quantification process.
Caption: General workflow for quantitative analysis.
Method 1: HPLC-UV for Purity and Assay
This method is ideal for determining the purity of this compound as a raw material or for assaying its concentration in simple formulations.
Principle of the Method
The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The acidic nature of the analyte (pKa similar to isonicotinic acid, ~4.96[5]) necessitates the use of an acidic modifier in the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.
Detailed Protocol
A. Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).
-
Reagents: Formic acid or Phosphoric acid.
B. Chromatographic Conditions
Table 2: HPLC-UV Operating Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic acids. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A common mobile phase for reversed-phase separation of polar to moderately polar compounds. Formic acid controls the pH to ensure the analyte is in its non-ionized form, improving peak shape and retention.[6][7] |
| Gradient/Isocratic | Isocratic: 60:40 (Acetonitrile:Water) | An isocratic method is simpler and more robust for routine QC. Adjust ratio as needed for optimal retention time (typically 3-7 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity. |
| Detection Wavelength | ~270 nm | Isonicotinic acid derivatives typically have strong absorbance in this region. A full UV scan should be performed to determine the λmax for optimal sensitivity.[8] |
C. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested range is 5, 20, 50, 100, and 200 µg/mL.
-
Sample Solution (Target concentration ~100 µg/mL): Accurately weigh a sample amount equivalent to 25 mg of this compound into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.
D. Data Analysis
-
Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
-
Integrate the peak area for this compound.
-
Construct a linear regression calibration curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample solution using the calibration curve equation.
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is designed for the quantification of this compound in complex biological matrices, such as rat or human plasma, for pharmacokinetic studies.
Principle of the Method
The method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored.[9] This process is highly specific and drastically reduces background noise, enabling quantification at the pg/mL to ng/mL level.[3]
Detailed Protocol
A. Instrumentation & Materials
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound like 2-chloronicotinic acid[10] or another related analogue could be used after careful validation.
-
Solvents: Acetonitrile and Water (LC-MS grade).
-
Reagents: Formic Acid (LC-MS grade).
B. Liquid Chromatography Conditions
Table 3: LC Parameters for LC-MS/MS
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for fast UPLC analysis and are compatible with MS flow rates. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier compatible with ESI-MS that aids in the ionization process.[4] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient Program | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) | A gradient elution ensures sharp peaks and rapid elution of the analyte while cleaning the column of more retained components. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C |
C. Mass Spectrometry Conditions The following parameters are illustrative and must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Table 4: Illustrative MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The pyridine nitrogen is readily protonated. Negative mode (deprotonation of the carboxylic acid) should also be evaluated for optimal sensitivity. |
| Precursor Ion [M+H]⁺ | m/z 234.0 | Based on the molecular weight of 233.65. The exact mass of the most abundant isotope is calculated. |
| Product Ions (MRM) | To be determined empirically. Likely fragments would involve loss of H₂O (m/z 216.0) or CO₂ (m/z 190.0). | The most intense and stable product ion should be used for quantification (Quantifier), and a second for confirmation (Qualifier). |
| Collision Energy (CE) | To be optimized (e.g., 15-30 eV) | Optimized to maximize the signal of the chosen product ion. |
| Dwell Time | 100 ms |
D. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
E. Data Analysis
-
Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the unknown samples.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. Use a weighted (1/x² or 1/x) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Method Validation Protocol
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]
Sources
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- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Utilization of 2-(2-chlorophenyl)isonicotinic Acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 2-(2-chlorophenyl)isonicotinic acid. This document outlines the scientific rationale for its investigation as a potential therapeutic agent, drawing upon the well-established medicinal chemistry of the isonicotinic acid scaffold.
Introduction: The Isonicotinic Acid Scaffold in Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. A notable example is isoniazid, a cornerstone in the treatment of tuberculosis.[1][2] The versatility of the isonicotinic acid moiety stems from its ability to engage in various biological interactions, and its amenability to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]
The subject of this guide, this compound, is a specific derivative that incorporates a 2-chlorophenyl group at the 2-position of the pyridine ring. This substitution is expected to impart distinct steric and electronic properties, making it a valuable candidate for investigation in drug discovery programs. The chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Applications and Mechanistic Insights
Based on the established activities of related isonicotinic acid derivatives, this compound is a promising starting point for the development of novel therapeutics in the following areas:
Anti-Inflammatory Agents
Rationale: Numerous isonicotinic acid derivatives have exhibited potent anti-inflammatory properties.[3][4] The proposed mechanism for some of these compounds involves the inhibition of key inflammatory mediators such as reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes.[4] The introduction of a chlorophenyl group may enhance these activities.
Hypothesized Mechanism of Action: this compound and its derivatives may exert anti-inflammatory effects by:
-
Inhibiting ROS Production: Scavenging free radicals or inhibiting enzymes responsible for their production in immune cells.[4]
-
COX Inhibition: Potentially acting as an inhibitor of COX-1 and/or COX-2, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4]
Caption: Hypothesized Anti-Inflammatory Mechanism.
Anticancer Agents
Rationale: The isonicotinic acid scaffold has been incorporated into molecules designed as anticancer agents. Some derivatives have shown potent cytotoxic effects against various cancer cell lines and have been found to inhibit key enzymes involved in cell cycle progression, such as Aurora-A kinase.[5]
Hypothesized Mechanism of Action: this compound derivatives could potentially exhibit anticancer activity through:
-
Kinase Inhibition: The pyridine and phenyl rings can serve as a scaffold for designing inhibitors of protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.[6]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[6]
Caption: Potential Anticancer Mechanisms.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis Protocol: Suzuki Coupling Approach
A common method for the synthesis of 2-aryl-isonicotinic acids is the Suzuki coupling reaction. This protocol outlines a general procedure.
Materials:
-
2-chloroisonicotinic acid
-
2-chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-chloroisonicotinic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Suzuki Coupling Synthesis Workflow.
In Vitro Anti-Inflammatory Assay: ROS Production in Human Neutrophils
This protocol measures the inhibitory effect of the test compound on ROS production by human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound (test compound)
-
Luminol
-
Zymosan A
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Isolate human neutrophils from healthy donor blood.
-
Resuspend neutrophils in HBSS.
-
In a 96-well plate, add neutrophils, luminol, and varying concentrations of the test compound.
-
Incubate for 15 minutes at 37 °C.
-
Initiate the oxidative burst by adding zymosan A.
-
Immediately measure the chemiluminescence over 60 minutes using a luminometer.
-
Calculate the IC₅₀ value of the test compound.
| Compound | IC₅₀ (µg/mL) for ROS Inhibition |
| Ibuprofen (Standard) | 11.2 ± 1.9[4] |
| Test Compound | To be determined |
In Vitro Anticancer Assay: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
This compound (test compound)
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
| Compound | IC₅₀ (µM) against HCT-116 | IC₅₀ (µM) against MCF-7 |
| VX-680 (Standard) | 0.32 ± 0.05[5] | 0.40 ± 0.03[5] |
| Test Compound | To be determined | To be determined |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. The protocols outlined in this guide provide a solid foundation for its synthesis and biological evaluation. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in animal models.
References
-
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 1035-1044. [Link]
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Almasir, M., et al. (2011). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 46(9), 4344-4349. [Link]
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Wikipedia. (n.d.). Isoniazid. [Link]
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Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1434. [Link]
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Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]
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ResearchGate. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. [Link]
-
Krátký, M., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 26(24), 7586. [Link]
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Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4933. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1230, 129891. [Link]
-
Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. [Link]
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Dr. Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? [Link]
-
Khan, F. A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3364. [Link]
-
Stankova, I. G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11252. [Link]
-
Stankova, I. G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11252. [Link]
- Google Patents. (1956). Process for preparing isonicotinic acid.
-
Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Indian Journal of Biotechnology, 8(4), 453-456. [Link]
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Singh, S., et al. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 14, 1184338. [Link]
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Al-Samydai, A., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(17), 5452. [Link]
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Szychowski, K. A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(21), 11928. [Link]
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Yacoubi, L., et al. (2022). An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells. Cancers, 14(11), 2736. [Link]
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Wikipedia. (n.d.). Ketamine. [Link]
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Application Notes and Protocols for 2-(2-chlorophenyl)isonicotinic Acid in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-chlorophenyl)isonicotinic acid in drug discovery. While this specific molecule is not extensively documented in existing literature, its core structure, the isonicotinic acid scaffold, is a well-established pharmacophore present in numerous approved therapeutic agents.[1][2] This guide, therefore, extrapolates from the known biological activities of isonicotinic acid derivatives to propose a strategic framework for investigating the therapeutic potential of this compound. Detailed, field-proven protocols are provided for screening this compound in key therapeutic areas, including inflammation, infectious diseases, and oncology.
Introduction and Scientific Rationale
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, forming the basis of drugs for tuberculosis (Isoniazid), cancer, diabetes, and inflammation.[1][2][3] These molecules are recognized for their ability to interact with a wide range of biological targets, often acting as enzyme inhibitors or modulators of signaling pathways. The compound this compound features this key pyridine carboxylic acid core, functionalized with a 2-chlorophenyl group. This substitution introduces specific steric and electronic properties that may confer novel biological activities and target selectivities.
The rationale for investigating this compound is built on the established activities of its structural class:
-
Anti-inflammatory Potential: Many isonicotinic acid derivatives exhibit anti-inflammatory effects, often linked to the inhibition of reactive oxygen species (ROS) or key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[4]
-
Antimicrobial Activity: The most famous isonicotinic acid derivative, isoniazid, is a cornerstone of tuberculosis therapy.[5][6] It acts as a prodrug that, once activated, inhibits the synthesis of mycolic acids essential for the mycobacterial cell wall.[7]
-
Anticancer Properties: Certain isonicotinic acid hydrazones have demonstrated potent cytotoxic activity against various human cancer cell lines, indicating potential for oncological applications.[2]
This guide provides the foundational protocols to explore these potential activities for this compound, enabling researchers to generate initial data on its efficacy and mechanism of action.
Proposed Investigational Workflow
A logical workflow is essential for systematically characterizing a novel compound. The following diagram outlines a proposed pathway for the initial screening and characterization of this compound.
Caption: Proposed workflow for the initial investigation of this compound.
Application Area 1: Anti-Inflammatory Activity
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. A common drug discovery strategy involves identifying small molecules that can suppress the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). The protocol below details a robust cell-based assay to screen this compound for this activity.[8][9]
Signaling Pathway Overview:
Caption: Simplified LPS-induced TNF-α production pathway via NF-κB.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 to quantify the anti-inflammatory potential of the test compound.
A. Materials
-
RAW 264.7 cell line (ATCC TIB-71)
-
DMEM high glucose medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Test Compound)
-
Dexamethasone (Positive Control)
-
DMSO (Vehicle Control)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
MTS or MTT Cell Viability Assay Kit
B. Experimental Workflow
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound, dexamethasone (e.g., 1 µM), or vehicle (DMSO). Pre-incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant for TNF-α analysis.
-
Cytotoxicity Assessment: To the remaining cells, add 20 µL of MTS/MTT reagent and follow the manufacturer's protocol to assess cell viability. This is a critical control to ensure that reduced cytokine levels are not due to cell death.[10]
-
TNF-α Quantification: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.
C. Data Analysis
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Normalize the inhibition data to the cell viability data to confirm the observed effect is not due to cytotoxicity.
| Compound | IC₅₀ for TNF-α Inhibition (µM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Dexamethasone (Control) | ~0.01 | >100 | >10000 |
Application Area 2: Antimicrobial Activity
Scientific Rationale: Given the precedence of Isoniazid, it is logical to assess this compound for antimicrobial properties, particularly against mycobacteria. The following protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][11] Mycobacterium smegmatis can be used as a safer, faster-growing surrogate for Mycobacterium tuberculosis in initial screens.
Potential Mechanism (by Analogy to Isoniazid):
Caption: Mechanism of action for the isonicotinic acid derivative, Isoniazid.[7]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
A. Materials
-
Mycobacterium smegmatis mc²155 (ATCC 700084) or other test organism
-
Middlebrook 7H9 Broth supplemented with 10% ADC and 0.05% Tween 80
-
This compound (Test Compound)
-
Isoniazid or Rifampicin (Positive Control)
-
DMSO (Vehicle Control)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in PBS)
B. Experimental Workflow
-
Inoculum Preparation: Grow the bacterial strain to mid-log phase in 7H9 broth. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in 7H9 broth, starting from a high concentration (e.g., 256 µg/mL). Prepare 100 µL of each concentration.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only.
-
Growth Control: Broth + Inoculum + DMSO vehicle.
-
Positive Control: Broth + Inoculum + serial dilutions of a known antibiotic (e.g., Isoniazid).
-
-
Incubation: Seal the plates and incubate at 37°C for 48-72 hours (for M. smegmatis) with agitation.
-
MIC Determination: After incubation, add 30 µL of Resazurin solution to each well and incubate for another 4-6 hours. A color change from blue (Resazurin) to pink (Resorufin) indicates viable, respiring bacteria.
-
Readout: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
C. Data Interpretation The result is a direct readout of the MIC value. This can be compared against known standards and used to guide further investigation into the compound's spectrum of activity.
| Organism | Compound | MIC (µg/mL) |
| M. smegmatis | This compound | Experimental Value |
| M. smegmatis | Isoniazid (Control) | ~8 |
Application Area 3: General Enzyme Inhibition Screening
Scientific Rationale: Many drugs exert their effects by inhibiting enzymes.[12] Given the chemical structure of this compound, it is a candidate for an enzyme inhibitor. This protocol provides a general, adaptable framework for a biochemical assay to determine the IC₅₀ of the compound against a purified enzyme of interest (e.g., COX-2, a kinase, a protease).
Protocol 3: In Vitro Enzyme Inhibition Assay
A. Materials
-
Purified enzyme of interest
-
Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)
-
Assay buffer specific to the enzyme
-
This compound (Test Compound)
-
Known inhibitor for the enzyme (Positive Control)
-
DMSO (Vehicle Control)
-
96-well or 384-well assay plates
-
Plate reader (spectrophotometer or fluorometer)
B. Experimental Workflow
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In an assay plate, add the following in order:
-
Assay Buffer
-
Test compound or control at various concentrations.
-
Enzyme solution (at a fixed concentration).
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or below its Km value for sensitive inhibitor detection.[12]
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the product formation over time (kinetic mode). The rate of the reaction is determined by the slope of the linear portion of the progress curve.
-
Controls:
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control: Substrate + DMSO (no enzyme).
-
C. Data Analysis
-
Calculate the reaction rate (velocity) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Further Steps (Mechanism of Action): To determine the type of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[12][13] This allows for the generation of Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism.
References
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Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]
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PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. [Link]
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DiscoverX. (n.d.). Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. [Link]
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SPIE Digital Library. (2015). High content cell-based assay for the inflammatory pathway. [Link]
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Marin Biologic Laboratories. (n.d.). Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery. [Link]
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Tejraj Industries. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
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Gilani, S. J., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(10), 1645. [Link]
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Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]
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Long, J. Z., et al. (2016). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, 12(5), 363-368. [Link]
-
Bilyk, O., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 6(8), FSO489. [Link]
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American Chemical Society. (1954). ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (2015). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]
-
Hubálek, M., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(12), 20376-20413. [Link]
-
Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4165. [Link]
-
Semantic Scholar. (n.d.). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. [Link]
-
Pîrnău, A., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Molecules, 20(2), 2947-2964. [Link]
-
MDPI. (2020). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]
-
ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). [Link]
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de Oliveira, C. S., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules, 19(8), 11496-11509. [Link]
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- 3. chempanda.com [chempanda.com]
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"experimental procedure for synthesizing isonicotinic acid derivatives"
An Application Guide to the Synthesis of Isonicotinic Acid Derivatives for Pharmaceutical Research
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Isonicotinic Acid Scaffold
Isonicotinic acid, or pyridine-4-carboxylic acid, is a foundational heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. Its derivatives are integral to a wide array of therapeutic agents, most famously exemplified by isoniazid, a frontline drug for the treatment of tuberculosis.[1][2] The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, while the carboxylic acid group at the 4-position serves as a versatile synthetic handle for extensive derivatization.[3] This allows for the systematic modulation of a compound's biological activity, pharmacokinetic profile, and toxicological properties.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and reproducible experimental procedures for synthesizing key classes of isonicotinic acid derivatives, including esters, amides, and hydrazides. We will delve into the rationale behind methodological choices, provide step-by-step protocols, and discuss advanced techniques for further scaffold modification.
Core Synthetic Strategies: From Acid to Diversified Derivatives
The primary synthetic pathways for isonicotinic acid derivatives leverage the reactivity of the carboxyl group. The most common transformations involve its conversion into more reactive intermediates like acyl chlorides or activated esters, which can then be coupled with a variety of nucleophiles. The general synthetic workflow is outlined below.
Figure 1: Key synthetic routes originating from isonicotinic acid.
Protocol 1: Synthesis of Isonicotinate Esters via Fischer Esterification
Esterification is often the first step in a multi-step synthesis, as esters are versatile intermediates for producing amides and hydrazides. The Fischer esterification is a classic, acid-catalyzed method that is both cost-effective and scalable.
Causality and Experimental Rationale: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the isonicotinic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol or ethanol). The reaction is an equilibrium process; therefore, using the alcohol as the solvent (in large excess) drives the reaction toward the ester product, in accordance with Le Châtelier's principle.
Materials and Reaction Parameters:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Isonicotinic Acid | 123.11 | 10.0 g | 81.2 | Starting Material |
| Methanol (MeOH) | 32.04 | 100 mL | - | Reagent & Solvent |
| Sulfuric Acid (conc.) | 98.08 | 3.0 mL | ~55 | Catalyst |
| Saturated NaHCO₃ (aq) | - | As required | - | Neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As required | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid (10.0 g).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir to suspend the acid. Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess sulfuric acid until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl isonicotinate, often as an oil or low-melting solid.[4]
-
Purification (Optional): The product can be further purified by vacuum distillation if required.
Expected Characterization (Methyl Isonicotinate):
-
¹H NMR (CDCl₃): δ 8.80 (d, 2H), 7.85 (d, 2H), 3.95 (s, 3H).
-
IR (KBr, cm⁻¹): ~1725 (C=O, ester), ~1595, 1550 (C=N, C=C, pyridine ring).
Protocol 2: Amide Synthesis via Carbodiimide Coupling
The formation of an amide bond is one of the most critical reactions in drug development. While acyl chlorides can be used, direct coupling of the carboxylic acid with an amine using a coupling agent is often preferred due to milder conditions and broader functional group tolerance.[5] This protocol describes the synthesis of N-(4-ethoxyphenyl)isonicotinamide.[6]
Causality and Experimental Rationale: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[6]
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Materials and Reaction Parameters:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Isonicotinic Acid | 123.11 | 1.23 g | 10 | Starting Material |
| 4-Ethoxyaniline | 137.18 | 1.37 g | 10 | Nucleophile |
| EDC·HCl | 191.70 | 2.30 g | 12 | Coupling Agent |
| HOBt | 135.12 | 1.62 g | 12 | Additive |
| Triethylamine (TEA) | 101.19 | 3.5 mL | 25 | Base |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve isonicotinic acid (1.23 g) and 4-ethoxyaniline (1.37 g) in DMF (50 mL).
-
Additive Addition: Add HOBt (1.62 g) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent: Add triethylamine (3.5 mL) to the cooled solution, followed by the portion-wise addition of EDC·HCl (2.30 g) over 10 minutes.[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.
-
Filtration: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.
Protocol 3: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)
Isoniazid is synthesized from an isonicotinate ester via hydrazinolysis. This reaction is typically high-yielding and straightforward.[8]
Causality and Experimental Rationale: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution at the ester's carbonyl carbon. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of the alcohol (e.g., ethanol) as a leaving group to form the highly stable hydrazide product. The reaction is often performed in an alcohol solvent, like ethanol, and driven to completion by heating.[1][2]
Materials and Reaction Parameters:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl Isonicotinate | 151.16 | 1.51 g | 10 | Starting Material |
| Hydrazine Hydrate (~64%) | 50.06 (for N₂H₄·H₂O) | 0.75 mL | ~15 | Nucleophile |
| Ethanol (95%) | 46.07 | 20 mL | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask with a reflux condenser, dissolve ethyl isonicotinate (1.51 g) in ethanol (20 mL).
-
Hydrazine Addition: Add hydrazine hydrate (0.75 mL) to the solution.[8]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[1] The product will often begin to precipitate out of the solution upon heating.
-
Cooling and Crystallization: After the reflux period, cool the reaction mixture in an ice bath for 1 hour to maximize crystallization.
-
Filtration: Collect the white, crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven or air-dry to obtain pure isoniazid.
Expected Characterization (Isoniazid):
-
Melting Point: 171-173 °C
-
¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, -CONH-), 8.70 (d, 2H), 7.75 (d, 2H), 4.50 (s, 2H, -NH₂).
-
IR (KBr, cm⁻¹): ~3300, 3210 (N-H stretch), ~1665 (C=O, amide I), ~1550 (N-H bend, amide II).
Advanced Topic: C-C Bond Formation via Suzuki-Miyaura Coupling
To create more complex derivatives, C-C bonds can be formed directly on the pyridine ring. The Suzuki-Miyaura coupling is a powerful, palladium-catalyzed reaction that couples an organoboron species with an organohalide.[9][10] This allows for the introduction of aryl or vinyl groups onto the isonicotinic acid scaffold.
Protocol Example: Synthesis of 5-Phenylnicotinic Acid This protocol outlines the coupling of 5-bromonicotinic acid with phenylboronic acid.[11]
Materials and Reaction Parameters:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-Bromonicotinic Acid | 202.01 | 202 mg | 1.0 | Starting Material |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | Base |
| Dioxane/Water (4:1) | - | 10 mL | - | Solvent |
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk flask, add 5-bromonicotinic acid (202 mg), phenylboronic acid (183 mg), and potassium carbonate (415 mg). Seal the flask, evacuate, and backfill with argon or nitrogen gas (repeat 3 times).[11]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (58 mg), followed by the degassed dioxane/water solvent mixture (10 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-phenylnicotinic acid.
References
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? [Online Forum]. Available at: [Link]
-
Poulsen, S. A., & Kilde, G. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649. Available at: [Link]
- Google Patents. (2005). Process for the synthesis of isonicotinic acid hydrazide. (EP1575921A1).
- Google Patents. (2008). Process for the synthesis of isonicotinic acid hydrazide. (EP1575921B1).
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]
-
Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451–1470. Available at: [Link]
-
Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4495. Available at: [Link]
-
Zhang, T., et al. (2020). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research, 61(1), 118-126. Available at: [Link]
-
Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. Available at: [Link]
-
Macsen Labs. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Macsen Labs Blog. Available at: [Link]
- Google Patents. (1956). Preparation of isonicotinic acid esters. (US2745838A).
-
ResearchGate. (2020). The schematic procedures of the INC derivatization method for LC-MS analysis of 25(OH)D. Available at: [Link]
-
Van den Bossche, D., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 3683–3695. Available at: [Link]
-
Lirias | KU Leuven. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Available at: [Link]
-
Hassan, M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6296. Available at: [Link]
-
University of Huddersfield Repository. (2019). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]
-
ResearchGate. (1998). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]
-
Google Patents. (2004). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. (WO/2004/056778). Available at: [Link]
-
PubMed Central. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Available at: [Link]
-
World Intellectual Property Organization. (2004). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Available at: [Link]
-
PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
- Google Patents. (1959). Production of nicotinamide and isonicotinamide. (US2904552A).
- Google Patents. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid. (EP0232118A2).
- Google Patents. (2013). Process for producing pyridine carboxylic acids. (US8575350B2).
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-
ResearchGate. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (2012). structural nmr analysis of triazolic compounds derived from isonicotinic acid. Available at: [Link]
-
ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Hichrom. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]
-
PubMed Central. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
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Application Notes & Protocols: 2-(2-Chlorophenyl)isonicotinic Acid as a Strategic Intermediate in Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-chlorophenyl)isonicotinic acid as a versatile intermediate in organic synthesis. We delve into its fundamental reactivity, present validated protocols for key transformations, and discuss its application in constructing complex molecular architectures with significant therapeutic potential. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices and methods for in-process verification.
Introduction: The Strategic Importance of the 2-Aryl-Isonicotinic Acid Scaffold
This compound is a substituted pyridine carboxylic acid that serves as a pivotal building block in the synthesis of novel chemical entities. Its structure is of significant interest in medicinal chemistry for several reasons. The isonicotinic acid core is a well-established pharmacophore present in numerous approved drugs, including the anti-tuberculosis agent Isoniazid and the anti-inflammatory drug Dexamethasone isonicotinate[1]. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall solubility and metabolic profile.
The introduction of a 2-chlorophenyl group at the 2-position of the pyridine ring imparts specific steric and electronic properties. This substituent can be leveraged for structure-activity relationship (SAR) studies, modulating the compound's interaction with biological targets[2]. The chlorine atom provides a potential handle for further cross-coupling reactions while influencing the lipophilicity and conformational preference of the molecule. Derivatives of isonicotinic acid have shown a wide spectrum of biological activities, including anti-inflammatory (COX-2 inhibition), antimicrobial, and anticancer properties, making this scaffold a valuable starting point for drug discovery programs[1][3].
This guide focuses on the primary transformations of the carboxylic acid moiety—amide bond formation and esterification—which are the most common first steps in elaborating this intermediate into more complex target molecules.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)pyridine-4-carboxylic acid | [4] |
| CAS Number | 1225547-10-3 | [4] |
| Molecular Formula | C₁₂H₈ClNO₂ | [4] |
| Molecular Weight | 233.65 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Key Spectroscopic Features | ¹H NMR: Aromatic protons on both rings, downfield carboxylic acid proton. ¹³C NMR: Signals for aromatic carbons and a characteristic downfield carbonyl carbon. IR: Strong C=O stretch (carboxylic acid), C=C/C=N stretches (aromatic rings). | General Knowledge |
Core Application: Synthesis of Bioactive Amides and Hydrazides
The most direct and widely used application of this compound is its conversion to amides and hydrazides. These functional groups are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol details a robust, two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.
Rationale and Mechanistic Insight
Direct amidation of a carboxylic acid with an amine is generally unfavorable due to an acid-base reaction that forms a stable ammonium carboxylate salt. To facilitate the reaction, the carbonyl carbon must be rendered more electrophilic. This is achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent, which is the active catalytic species[5]. Once formed, the highly electrophilic acyl chloride readily reacts with primary or secondary amines, or hydrazines, to yield the desired amide or hydrazide product. A tertiary amine base, such as triethylamine (TEA), is typically added to scavenge the HCl generated during the acylation step[5].
Caption: Workflow for Amide/Hydrazide Synthesis.
Detailed Experimental Protocol
Part A: Synthesis of 2-(2-chlorophenyl)isonicotinoyl chloride hydrochloride
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Reaction Setup: Suspend the acid in thionyl chloride (SOCl₂) (5-10 vol). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the stirred suspension.
-
Expert Insight: The reaction is exothermic with gas evolution (SO₂ and HCl). Ensure the setup is in a well-ventilated fume hood and the addition is controlled.
-
-
Reaction Execution: Stir the mixture at room temperature. The solid will gradually dissolve. The reaction can be gently heated to 40-50 °C to ensure completion, typically within 2-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC (a new, less polar spot should appear for the product) or by the cessation of gas evolution. Once complete, remove the excess thionyl chloride under reduced pressure.
-
Trustworthiness Check: Complete removal of SOCl₂ is crucial to prevent side reactions in the next step. Co-evaporation with an inert solvent like toluene can aid in its removal.
-
-
Isolation: The resulting solid is the crude acyl chloride hydrochloride. It is often used directly in the next step without further purification[5]. Add anhydrous diethyl ether or hexane to the residue, stir, and filter the resulting precipitate to obtain the product as a solid.
Part B: Synthesis of the Target Amide/Hydrazide
-
Reagent Preparation: In a separate flask under a nitrogen atmosphere, dissolve the desired amine or hydrazine (1.0-1.2 eq) and triethylamine (2.2-3.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).
-
Reaction Setup: Cool the amine/hydrazine solution to 0 °C in an ice bath.
-
Reaction Execution: Suspend the acyl chloride hydrochloride (1.0 eq) from Part A in the same anhydrous solvent and add it portion-wise or as a solution to the cooled, stirred amine solution.
-
Expert Insight: The addition should be slow to control the exotherm. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
-
Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC until the acyl chloride is consumed. Upon completion, filter the reaction mixture to remove the hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by dissolving it in a suitable solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous Na₂SO₄, and concentrating. Further purification can be achieved by recrystallization or column chromatography.
Verification & Characterization
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to monitor the reaction, observing the disappearance of the starting material and the appearance of the more polar amide/hydrazide product.
-
¹H NMR: Confirm the structure by observing the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the amide N-H proton and the protons from the added amine/hydrazine moiety.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
-
IR Spectroscopy: Look for the characteristic amide C=O stretch (typically 1640-1680 cm⁻¹) and N-H stretches.
Advanced Application: Synthesis of Active Esters for Further Coupling
For more controlled or specialized coupling reactions, converting the carboxylic acid to an "active ester," such as an N-hydroxysuccinimidyl (NHS) ester, is a superior strategy. NHS esters are stable enough to be isolated but highly reactive towards primary amines, making them ideal for bioconjugation or for reactions with sensitive substrates.
Rationale and Mechanistic Insight
The principle is similar to amide synthesis: activate the carboxyl group. Here, the acyl chloride intermediate is reacted with N-hydroxysuccinimide. The resulting NHS ester has a good leaving group (the NHS moiety), which is readily displaced by a nucleophile like an amine. This method avoids the harsh conditions or reagents sometimes associated with other coupling agents and provides a stable, isolable intermediate for subsequent reactions[5].
Caption: Synthesis via an NHS Active Ester Intermediate.
Protocol: Synthesis of the NHS Ester
-
Reagent Preparation: To a stirred suspension of 2-(2-chlorophenyl)isonicotinoyl chloride hydrochloride (1.0 eq, prepared as in Section 3.2, Part A) and N-hydroxysuccinimide (1.0 eq) in anhydrous THF (10-15 vol), add triethylamine (2.5-3.0 eq) dropwise over 10 minutes at room temperature.
-
Reaction Execution: Stir the resulting suspension at room temperature for 12-16 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be dissolved in a suitable solvent like ethyl acetate or CH₂Cl₂ and washed with water and brine to remove any remaining salts or water-soluble impurities. After drying and concentration, the crude product can be purified by recrystallization (e.g., from 2-propanol) or column chromatography to yield the pure NHS ester[5].
Conclusion
This compound is a high-value intermediate whose synthetic utility is centered on the reactivity of its carboxylic acid group. The protocols detailed herein for the formation of amides, hydrazides, and active esters represent fundamental, reliable, and scalable methods for elaborating this core structure. These transformations are the gateway to a vast chemical space of potentially bioactive molecules, including anti-inflammatory agents and novel heterocyclic systems. By understanding the principles of carboxyl activation and applying these robust protocols, researchers can effectively leverage this intermediate in their synthetic and drug discovery campaigns.
References
- 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Google Vertex AI Search.
- 2-(2-chlorophenyl)-isonicotinic acid 1225547-10-3 wiki. Guidechem.
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- 2-(4-Chlorophenyl)isonicotinic acid | CAS 500586-44-7. Benchchem.
- Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
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Application Notes & Protocols: A Tiered Strategy for Characterizing the Biological Activity of 2-(2-chlorophenyl)isonicotinic acid
Abstract
This document provides a comprehensive, tiered strategy for the initial characterization and subsequent mechanistic evaluation of the novel compound, 2-(2-chlorophenyl)isonicotinic acid. Given the absence of established biological data for this specific molecule, we present a logical workflow designed to first uncover its primary phenotypic effects and then to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor and data integrity.
Introduction: The Rationale for a Phenotypic-First Approach
The discovery of a new chemical entity (NCE) like this compound presents both an opportunity and a challenge. Its structural similarity to the isonicotinic acid class of compounds, which includes the well-known anti-tuberculosis drug isoniazid, suggests a spectrum of potential biological activities. However, without prior knowledge, a target-based screening approach is speculative. Therefore, a more rational and efficient strategy is to begin with phenotypic screening.[1][2][3][4][5]
Phenotypic screening allows for the unbiased discovery of a compound's effects in a physiologically relevant context, such as a whole cell or organism.[1][3][5] This approach is not predicated on a known molecular target and can thus reveal novel mechanisms of action.[2][5] Our proposed workflow begins with a broad assessment of cytotoxicity, followed by parallel screening funnels based on the therapeutic potential of analogous structures: antimicrobial, anti-cancer, and anti-inflammatory activities. Positive "hits" from this primary screen will then be subjected to a cascade of secondary, target-oriented assays to deconstruct the underlying mechanism.
Tier 1: Primary Phenotypic Screening Cascade
The initial goal is to determine if this compound exhibits any biological activity at a cellular level and to establish a safe concentration range for subsequent, more sensitive assays.
Foundational Assay: General Cytotoxicity
Before assessing specific activities, it is crucial to determine the compound's intrinsic cytotoxicity across different cell types. This establishes the therapeutic window and distinguishes true targeted effects from non-specific toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[6][7][8]
-
Cell Plating: Seed mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line like A549) in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.[6][9]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A broad concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6][8][10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[6][8][9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Parallel Screening Funnels
Based on the cytotoxicity profile, select a range of non-toxic concentrations for the following phenotypic screens.
The structural relation to isoniazid, a cornerstone of tuberculosis treatment, necessitates screening for antimycobacterial activity. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and efficient method for this purpose.[11][12][13][14]
-
Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Plate Setup: In a 96-well microplate, prepare serial dilutions of this compound in 7H9 broth. Include isoniazid as a positive control and no-drug wells as negative controls.
-
Inoculation: Add a standardized inoculum of the Mtb culture to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Second Incubation: Incubate for another 24 hours.
-
Data Acquisition: Assess the results visually (blue = no growth, pink = growth) or fluorometrically.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.[11]
Many small molecules exhibit anti-proliferative effects on cancer cells. A panel of cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) should be used.[15][16][17][18][19]
This protocol is identical to the MTT Cytotoxicity Assay (Protocol 2.1) but the focus of the analysis is on identifying sub-lethal concentrations that inhibit cell proliferation. The endpoint is the determination of the GI₅₀ (50% growth inhibition) rather than the CC₅₀.
To screen for anti-inflammatory potential, a cell-based assay measuring the inhibition of key pro-inflammatory cytokines is employed. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary human monocytes) are an excellent model system.
-
Cell Plating: Plate RAW 264.7 macrophage-like cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated negative control.[20]
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[21][22]
-
Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of each cytokine.
Visualization of Tier 1 Workflow
Tier 2: Secondary Mechanistic & Target Deconvolution Assays
A positive result ("hit") in any of the Tier 1 funnels triggers a deeper investigation to identify the molecular target and mechanism of action. The specific assays deployed will depend on the observed phenotype.
Hit Follow-up: Anti-Cancer Phenotype
If the compound shows significant anti-proliferative activity against cancer cells, several potential mechanisms can be explored based on the activities of other isonicotinic acid derivatives.
Some isonicotinic acid analogs are known to inhibit HIF-1α, a key transcription factor in tumor progression.[23] A reporter gene assay is a direct way to measure the inhibition of the HIF-1α pathway.
-
Cell Line: Use a cancer cell line (e.g., Hep3B) stably transfected with a luciferase reporter construct driven by a Hypoxia Response Element (HRE).
-
Treatment: Plate the cells and treat them with the active compound at various concentrations.
-
Induction: Induce HIF-1α expression by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by using a chemical inducer like cobalt chloride.
-
Incubation: Incubate for 16-24 hours.
-
Lysis & Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.
-
Analysis: A reduction in luciferase signal in treated cells compared to untreated, hypoxia-induced cells indicates inhibition of the HIF-1α pathway.
Derivatives of 2-substituted isonicotinic acids have been investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This can be tested using a biochemical binding assay.
-
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding between recombinant PD-1 and PD-L1 proteins.[24]
-
Reagents: Use tagged recombinant human PD-1 (e.g., His-tagged) and PD-L1 (e.g., Biotin-tagged) proteins, along with a fluorescent donor (e.g., anti-His-Europium) and acceptor (e.g., Streptavidin-APC).
-
Assay Setup: In a microplate, combine the PD-1 and PD-L1 proteins with varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection Reagent Addition: Add the donor and acceptor fluorophores.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader.
-
Analysis: A decrease in the FRET signal indicates that the compound is inhibiting the PD-1/PD-L1 interaction. Calculate the IC₅₀.
General Mechanistic Assays
For any identified "hit," a broader approach to target identification may be necessary.
If the compound's structure suggests it might interact with a particular class of enzymes (e.g., kinases, proteases) or receptors, direct biochemical assays are the next logical step.[25][26][27][28][29]
-
Select Target Enzyme: Choose a relevant enzyme based on the observed phenotype or structural analogy.
-
Assay Principle: Monitor the conversion of a substrate to a product. The product can be chromogenic, fluorogenic, or detected by other means (e.g., LC-MS).
-
Reaction: Incubate the enzyme with its substrate in the presence and absence of this compound.
-
Data Acquisition: Measure the rate of product formation over time.
-
Analysis: Determine the compound's IC₅₀ and perform further kinetic studies (e.g., Michaelis-Menten plots) to understand the mode of inhibition (competitive, non-competitive, etc.).[27][29]
-
Principle: These assays measure the ability of the test compound to displace a known, labeled ligand (often radiolabeled or fluorescently labeled) from its receptor.[30][31][32][33][34]
-
Setup: Incubate a source of the receptor (e.g., cell membranes or purified protein) with the labeled ligand and varying concentrations of the test compound.[34]
-
Separation: Separate the bound from the unbound labeled ligand using methods like filtration or scintillation proximity assay (SPA).[30][34]
-
Detection: Quantify the amount of bound labeled ligand.
-
Analysis: A decrease in the signal from the labeled ligand indicates competitive binding by the test compound. Calculate the IC₅₀ or Ki (inhibition constant).[31]
Visualization of Tier 2 Logic
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Example Data Summary for Tier 1 Screening
| Compound ID | Assay Type | Cell Line/Organism | Endpoint | Result |
| Cpd-X | Cytotoxicity | HepG2 | CC₅₀ (µM) | > 100 |
| Cytotoxicity | A549 | CC₅₀ (µM) | 85.2 | |
| Proliferation | A549 | GI₅₀ (µM) | 12.5 | |
| Proliferation | MCF-7 | GI₅₀ (µM) | 15.8 | |
| Antimicrobial | M. tuberculosis | MIC (µg/mL) | > 128 | |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (µM, TNF-α) | > 50 | |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (µM, IL-6) | > 50 |
Cpd-X represents this compound. Data are hypothetical.
Interpretation: Based on this hypothetical data, Cpd-X shows selective anti-proliferative activity against cancer cell lines A549 and MCF-7 at concentrations well below its general cytotoxicity. It shows no significant antimicrobial or anti-inflammatory activity. This result would trigger the anti-cancer follow-up assays in Tier 2.
Conclusion and Forward Path
This application note outlines a systematic, phenotype-driven workflow for the initial biological characterization of this compound. By starting with broad, unbiased cellular assays and progressing to more focused mechanistic studies, researchers can efficiently identify and validate the compound's primary biological activity. This tiered approach maximizes the potential for discovering novel activities while conserving resources, providing a solid foundation for further preclinical development. Each protocol is designed as a self-validating system, with integrated controls to ensure the generation of trustworthy and reproducible data, which is the cornerstone of successful drug discovery.
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Koh, M. Y., Spivak-Kroizman, T., & Powis, G. (2007). Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. Current cancer drug targets, 7(4), 333–342. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI Bookshelf. [Link]
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Assay Genie. (n.d.). Porcine HIF-1A/Hypoxia Inducible Factor 1 Alpha ELISA Kit. Retrieved from Assay Genie. [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review. [Link]
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ACS Publications. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from ACS Publications. [Link]
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ACS Omega. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from ACS Omega. [Link]
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Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from Technology Networks. [Link]
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Application Notes and Protocols for Testing the Biological Efficacy of Isonicotinic Acids
Introduction: The Versatile Scaffold of Isonicotinic Acid in Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry. Its most celebrated derivative, isoniazid, remains a cornerstone in the treatment of tuberculosis, a testament to the therapeutic potential embedded within this heterocyclic structure.[1][2] The biological activities of isonicotinic acid derivatives, however, extend far beyond their antimycobacterial effects. Researchers have successfully synthesized and evaluated novel compounds exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities.[2][3][4][5][6][7][8]
This comprehensive guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals engaged in evaluating the biological efficacy of isonicotinic acid derivatives. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental principles.
Part 1: Antitubercular Efficacy Testing
The hallmark of isonicotinic acid derivatives is their potent activity against Mycobacterium tuberculosis. Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][9][10][11] The activated form subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[1][3][10][11][12]
In Vitro Antitubercular Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of an isonicotinic acid derivative required to inhibit the growth of M. tuberculosis.
Protocol 1: Broth Macrodilution using BACTEC™ MGIT™ 960 System
This automated system provides a rapid and reliable method for susceptibility testing.
Materials:
-
BACTEC™ MGIT™ 960 instrument
-
MGIT™ tubes with OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
M. tuberculosis H37Rv (ATCC 27294) or other relevant strains
-
Isonicotinic acid derivative (test compound)
-
Isoniazid (positive control)
-
Sterile dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile saline
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and isoniazid in DMSO. Perform serial two-fold dilutions to achieve the desired concentration range (e.g., 0.03125 to 128 µM).[13][14]
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation:
-
Incubation: Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument and incubate at 37°C. The instrument will automatically monitor for bacterial growth.[13][14]
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a significant increase in fluorescence, as determined by the instrument's software.
Diagram 1: Workflow for In Vitro Antitubercular Susceptibility Testing
Caption: Workflow for determining the MIC of isonicotinic acid derivatives against M. tuberculosis.
In Vivo Antitubercular Efficacy Testing
Objective: To evaluate the therapeutic efficacy of an isonicotinic acid derivative in a murine model of tuberculosis.
Protocol 2: Mouse Model of Tuberculosis Infection
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).
Infection:
-
Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv to deliver approximately 50-100 bacilli to the lungs.
-
Allow the infection to establish for 14-21 days to develop a chronic state.[15]
Treatment:
-
Randomize infected mice into the following groups (n=5-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Isoniazid (e.g., 25 mg/kg/day)[15]
-
Test Groups: Isonicotinic acid derivative at various doses.
-
-
Administer drugs daily via oral gavage for 4 to 8 weeks.[15]
Efficacy Assessment:
-
Body Weight: Monitor body weight throughout the study. A decline in body weight is an indicator of disease progression.[9]
-
Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H10 agar to determine the number of colony-forming units (CFU).[16]
-
Histopathology: A portion of the lung tissue can be fixed in formalin and processed for histopathological examination to assess the extent of inflammation and tissue damage.
Table 1: Representative Data for In Vivo Antitubercular Efficacy Study
| Treatment Group | Dose (mg/kg/day) | Mean Lung CFU (log10) | Mean Spleen CFU (log10) | Change in Body Weight (%) |
| Vehicle Control | - | 6.5 ± 0.4 | 4.2 ± 0.3 | -15.2 ± 3.1 |
| Isoniazid | 25 | 3.1 ± 0.2 | 1.8 ± 0.1 | +5.6 ± 1.5 |
| Test Compound A | 25 | 4.8 ± 0.3 | 3.1 ± 0.2 | -2.1 ± 2.0 |
| Test Compound A | 50 | 3.5 ± 0.2 | 2.0 ± 0.1 | +4.2 ± 1.8 |
Part 2: Anti-inflammatory Efficacy Testing
Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, partly through their ability to inhibit the production of reactive oxygen species (ROS).[3][7]
In Vitro Anti-inflammatory Activity: ROS Inhibition Assay
Objective: To assess the potential of an isonicotinic acid derivative to inhibit the production of ROS in stimulated human whole blood.
Protocol 3: Chemiluminescence-based ROS Inhibition Assay
Materials:
-
Fresh human whole blood
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminol (chemiluminescent probe)
-
Phorbol 12-myristate 13-acetate (PMA) (stimulant)
-
Isonicotinic acid derivative (test compound)
-
Ibuprofen (positive control)
-
96-well white microplate
-
Luminometer
Procedure:
-
Blood Dilution: Dilute fresh human whole blood 1:50 in HBSS.
-
Compound Incubation:
-
Add 50 µL of the diluted blood to each well of the 96-well plate.
-
Add 25 µL of the test compound or control at various concentrations.
-
Incubate at 37°C for 15 minutes.
-
-
ROS Detection:
-
Add 25 µL of luminol solution.
-
Add 25 µL of PMA to stimulate ROS production.
-
-
Measurement: Immediately measure the chemiluminescence over time using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of ROS production relative to the control (stimulated cells without the test compound). Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the ROS production.
Diagram 2: Signaling Pathway of PMA-induced ROS Production
Caption: Simplified pathway of PMA-induced ROS production in phagocytes.
Part 3: Anticancer Efficacy Testing
Several studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[6][8][17] Their efficacy is often initially screened in vitro against a panel of human cancer cell lines.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of an isonicotinic acid derivative on cancer cells and calculate its IC50 value.
Protocol 4: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][18][19][20][21]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Isonicotinic acid derivative (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or doxorubicin for 72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Table 2: Representative Data for In Vitro Cytotoxicity (IC50 in µM)
| Compound | HeLa | MCF-7 | A549 |
| Test Compound B | 15.2 | 22.5 | 35.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
In Vivo Anticancer Efficacy Testing
Objective: To evaluate the in vivo antitumor activity of an isonicotinic acid derivative in a mouse xenograft model.
Protocol 5: Human Tumor Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Tumor Implantation:
-
Inject human cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period.
Efficacy Assessment:
-
Tumor Volume: Measure the tumor size with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Part 4: General Antimicrobial Efficacy Testing
Beyond tuberculosis, isonicotinic acid derivatives have demonstrated activity against a range of bacteria and fungi.[2][4][5][23]
Antibacterial and Antifungal Susceptibility Testing
Objective: To determine the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of an isonicotinic acid derivative against common bacterial and fungal strains.
Protocol 6: Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Fungal strain (Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
Isonicotinic acid derivative (test compound)
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading turbidity)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and controls in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Diagram 3: Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC and MBC/MFC of isonicotinic acid derivatives.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the biological efficacy of isonicotinic acid derivatives. By employing these standardized methods, researchers can generate reliable and reproducible data, thereby accelerating the discovery and development of novel therapeutics based on this versatile chemical scaffold. It is imperative to include appropriate positive and negative controls in all experiments and to adhere to good laboratory practices to ensure the validity of the results.
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DiAugustine, R. P. (1976). Formation in Vitro and in Vivo of the Isonicotinic Acid Hydrazide Analogue of Nicotinamide Adenine Dinucleotide by Lung Nicotinamide Adenine Dinucleotide Glycohydrolase. Molecular Pharmacology, 12(2), 291-298. [Link]
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Matos, C. P., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 869408. [Link]
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Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
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MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2-Chloronicotinic Acid and its Derivatives
Abstract: 2-Chloronicotinic acid (2-CNA) stands as a pivotal structural motif and a critical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its applications range from the production of anti-inflammatory drugs like pranoprofen and niflumic acid to the manufacturing of potent herbicides such as nicosulfuron and diflufenican.[1][4][5][6] This guide provides a comprehensive overview of established and emerging methodologies for the large-scale synthesis of 2-chloronicotinic acid, offering detailed protocols, comparative analyses of synthetic routes, and critical insights into process optimization and safety for industrial applications.
Strategic Overview of Synthetic Pathways
The industrial production of 2-chloronicotinic acid has evolved, driven by the need for cost-efficiency, high yield, purity, and adherence to green chemistry principles. Several primary synthetic routes have been reported and scaled.[7] The choice of a specific pathway is often a strategic decision based on raw material availability, cost, required purity of the final product, and environmental impact considerations.
Comparative Analysis of Major Synthetic Routes
The selection of a synthetic strategy is a critical decision in a manufacturing context. The following table summarizes and compares the most prominent industrial methods for producing 2-chloronicotinic acid.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Challenges & Considerations |
| Route A: N-Oxidation of Nicotinic Acid | Nicotinic Acid | H₂O₂, POCl₃, PCl₅ | 76-88%[8][9] | Well-established, high-yielding process.[8] | Generates significant phosphorus-containing wastewater, which is difficult to treat; uses hazardous chlorinating agents.[7][10] |
| Route B: Oxidation of 2-Chloro-3-methylpyridine | 2-Chloro-3-methylpyridine | Strong oxidizing agents (e.g., KMnO₄, mixed acids) | Variable | Direct route if the starting material is available. | Harsh reaction conditions, potential for over-oxidation, and difficult industrial implementation.[11] Raw material is not widely produced.[12] |
| Route C: Hydrolysis of 2-Chloro-3-cyanopyridine | 2-Chloro-3-cyanopyridine | Strong acid or base | High | Efficient final step. | The precursor, 2-chloro-3-cyanopyridine, can be difficult to obtain.[11] |
| Route D: "Green" Ozonolysis | 2-Chloro-3-alkyl/olefin pyridine | Ozone, Acetate catalyst | 85-90%[13] | Simple process, low pollution, aligns with green chemistry principles.[13] | Requires specialized ozone generation equipment. |
| Route E: Multi-step Synthesis from Acetaldehyde | Acetaldehyde, Malononitrile | Sodium methylate, methyl formate, POCl₃ | Good overall yield | Utilizes low-cost, readily available industrial raw materials.[11] | Multi-step process increases complexity. |
| Route F: Biocatalytic Hydrolysis | 2-Chloronicotinonitrile | Nitrilase enzyme | High conversion | Environmentally friendly, mild conditions, high selectivity, avoids harsh chemicals.[14][15] | Requires development and optimization of robust enzymes; enzyme stability on a large scale can be a concern.[14] |
Logical Flow of Synthetic Strategies
The diagram below illustrates the primary pathways leading to the core intermediate, 2-chloronicotinic acid, and its subsequent conversion to valuable derivatives.
Caption: Major synthetic pathways to 2-chloronicotinic acid and its derivatives.
Detailed Protocols for Large-Scale Synthesis
The following section provides detailed, step-by-step protocols for the most common and industrially relevant synthetic method: the N-oxidation of nicotinic acid followed by chlorination.
Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid
This two-step process is a widely adopted industrial method.[7][9] It first involves the oxidation of the pyridine nitrogen to form nicotinic acid N-oxide, which then activates the C2 position for subsequent chlorination.
Caption: Workflow for the synthesis of 2-CNA from nicotinic acid.
-
Rationale: The N-oxidation step is crucial as it deactivates the pyridine ring towards electrophilic attack but activates the alpha (C2) and gamma (C4) positions for nucleophilic substitution in the subsequent chlorination step. Hydrogen peroxide is a common and relatively clean oxidant for this transformation.
-
Materials & Reagents:
-
Nicotinic Acid (1.0 eq)
-
Hydrogen Peroxide (30% aq. solution, 1.5-2.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
-
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
-
Procedure:
-
Charge the reactor with nicotinic acid and glacial acetic acid. Stir to form a slurry.
-
Slowly add the 30% hydrogen peroxide solution via the addition funnel, maintaining the internal temperature below 40°C. The reaction is exothermic.
-
Once the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 4-6 hours, or until reaction monitoring (e.g., HPLC, TLC) indicates complete consumption of the starting material.
-
Cool the mixture to room temperature. The nicotinic acid N-oxide may precipitate.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water.
-
The resulting crude nicotinic acid N-oxide can be used directly in the next step or purified by recrystallization from water.
-
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to form a reactive intermediate that is susceptible to nucleophilic attack by chloride ions, preferentially at the 2-position. The use of PCl₃ or PCl₅ in conjunction with POCl₃ can enhance the reaction yield.[5][6]
-
Materials & Reagents:
-
Nicotinic Acid N-Oxide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0-5.0 eq)
-
Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅) (optional, 0.5-1.0 eq)
-
Ice-cold Water
-
-
Equipment:
-
Reactor (as above), equipped for handling corrosive reagents and with a scrubber for acidic off-gases (HCl, POCl₃ vapors).
-
Vacuum distillation setup.
-
-
Procedure:
-
Caution: This step involves highly corrosive and reactive chemicals that release toxic fumes. It must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).[16]
-
Charge the reactor with phosphorus oxychloride (and PCl₃/PCl₅ if used).
-
Cool the POCl₃ to 10-15°C.
-
Add the dry nicotinic acid N-oxide in portions, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, slowly heat the mixture to 100-105°C and hold for 1-2 hours.[5] The reaction mixture should become a clear solution.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture to 60-70°C.
-
Remove the excess POCl₃ under reduced pressure. This is a critical step to ensure a clean work-up.
-
Hydrolysis: Cool the residue to room temperature. Very slowly and carefully, add the residue to a separate vessel containing ice-cold water with vigorous stirring. This step is highly exothermic and releases large amounts of HCl gas. Alternatively, water can be slowly added to the residue, but this is often harder to control on a large scale. A patented method describes distilling the intermediate 2-chloronicotinic acid chloride directly into hot water (40-100°C) for hydrolysis, which can yield a pure white product.[17]
-
The 2-chloronicotinic acid will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove residual acids, and dry under vacuum. The product is a white to light cream powder.[4][6]
-
Safety and Hazard Management
The large-scale synthesis of 2-chloronicotinic acid involves several hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are highly corrosive and toxic substances.[16] They react violently with water, releasing HCl gas. All handling must be done in a closed system or a well-ventilated fume hood. Personnel must wear acid-resistant gloves, aprons, and full-face protection. Emergency showers and eyewash stations must be readily accessible. Off-gases from the reaction should be directed through a caustic scrubber to neutralize acidic vapors.[18]
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe burns. The N-oxidation reaction is exothermic and must be carefully controlled to prevent thermal runaway.
-
Pressure Management: The chlorination and hydrolysis steps generate significant amounts of HCl gas. The reactor system must be equipped with an adequate pressure relief and scrubbing system to handle the off-gassing safely.[18]
Synthesis of Key Derivatives
The utility of 2-CNA lies in its function as a versatile building block. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution, allowing for the straightforward synthesis of various derivatives.
Protocol 2: General Procedure for N-Arylation (e.g., Flunixin Synthesis)
-
Rationale: The reaction of 2-CNA with substituted anilines is a common method for producing N-phenyl-2-aminonicotinic acid derivatives, which are prevalent in pharmaceuticals. Boric acid has been reported as an efficient, eco-friendly catalyst for this transformation under solvent-free conditions.[19]
-
Materials & Reagents:
-
Procedure:
-
Charge a suitable reactor with 2-chloronicotinic acid, the aniline derivative, and boric acid.
-
Heat the mixture to 120°C under solvent-free conditions with stirring.[19]
-
Maintain the temperature for 2-4 hours or until reaction completion is confirmed.
-
Cool the reaction mixture and proceed with the appropriate work-up, which typically involves dissolution in an organic solvent, washing with aqueous acid and base to remove unreacted starting materials, and crystallization of the final product.
-
Conclusion
The large-scale synthesis of 2-chloronicotinic acid is a well-optimized field with several viable industrial routes. While the traditional method starting from nicotinic acid remains a workhorse of the industry, its environmental drawbacks are significant. Emerging green technologies, particularly those employing ozonolysis or biocatalysis, represent the future of sustainable production.[13][14] These newer methods offer high yields and purity while minimizing hazardous waste, aligning with the modern demands of the pharmaceutical and agrochemical industries for safer, more environmentally benign chemical manufacturing.
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- 12. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 13. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 14. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
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- 19. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Isolation of 2-(2-chlorophenyl)isonicotinic acid
Introduction: The Critical Role of Purity
2-(2-chlorophenyl)isonicotinic acid is a substituted pyridine-4-carboxylic acid derivative.[1] Its structural motif, combining a chlorophenyl ring with an isonicotinic acid core, makes it a valuable building block in medicinal chemistry and drug discovery.[2] Analogs of isonicotinic acid are known to possess significant pharmacological activities, including tuberculostatic properties and potential as immune checkpoint inhibitors.[2]
In the synthesis of active pharmaceutical ingredients (APIs) and research chemicals, achieving high purity is not merely a quality control checkpoint; it is fundamental to ensuring experimental reproducibility, biological safety, and efficacy. Impurities, which can include unreacted starting materials, synthetic by-products, isomers, and residual solvents, can introduce confounding variables in biological assays and pose significant safety risks in therapeutic applications.[3]
This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in its core chemical properties. We will detail protocols for acid-base extraction, recrystallization, and column chromatography, explaining the scientific rationale behind each step to empower researchers to adapt and optimize these methods for their specific needs.
Foundational Chemistry & Impurity Profile
A successful purification strategy begins with understanding the target molecule's properties and anticipating potential impurities.
2.1. Physicochemical Properties this compound (Molecular Formula: C₁₂H₈ClNO₂, Molecular Weight: 233.65 g/mol ) is an amphoteric compound.[4] This dual character is conferred by the acidic carboxylic acid group (-COOH) and the basic nitrogen atom within the pyridine ring.[5] This amphoterism is a powerful tool that can be exploited for selective separation, as the molecule's solubility is highly dependent on pH.
2.2. Anticipated Impurity Profile Impurities are typically introduced during synthesis. While the exact profile depends on the specific synthetic route, common contaminants for this class of compounds may include:
-
Unreacted Starting Materials: Precursors used to construct the isonicotinic acid ring or attach the 2-chlorophenyl group.
-
Isomeric By-products: Positional isomers, such as 2-(3-chlorophenyl)- or 2-(4-chlorophenyl)isonicotinic acid, which can have very similar physical properties, making them challenging to separate.[6]
-
Reaction Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Hydrolysis Products: For example, if an ester precursor is used, the corresponding ester may remain or be partially hydrolyzed.[7]
-
Solvents & Reagents: Residual organic solvents or inorganic salts from the reaction and workup.
Purification Methodologies & Protocols
We present three primary purification techniques, ranging from a bulk purification method to a high-resolution polishing step. The choice of method depends on the initial purity of the crude material and the final purity required.
Method 1: Selective Purification via Acid-Base Extraction
Principle: This technique leverages the amphoteric nature of this compound to separate it from neutral organic impurities. By converting the water-insoluble acid into a water-soluble salt (either a carboxylate in base or a pyridinium salt in acid), a phase separation can be achieved. The following protocol focuses on basification to form the carboxylate salt.
Protocol:
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated this compound sodium salt will partition into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolate Aqueous Phase: Drain the lower aqueous layer into a clean flask. For maximum recovery, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities. Discard the organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of approximately 3-4. The target compound's isoelectric point, where it has minimal solubility, is similar to that of isonicotinic acid (pH of a saturated solution is 3.6).[8] A white or off-white precipitate of the purified product will form.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying. Dry the purified product under vacuum.
Caption: Workflow for Acid-Base Purification.
Method 2: Recrystallization
Principle: This is the most common and effective method for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room or sub-zero temperatures.
Solvent Selection: The choice of solvent is paramount. Based on the properties of the parent isonicotinic acid, which is soluble in hot water but sparingly so in cold water and insoluble in many non-polar solvents, polar protic solvents are excellent starting points.[5][8] Experimental screening is always recommended.
| Solvent/System | Rationale & Observations |
| Ethanol/Water | A versatile system. The compound should have good solubility in hot ethanol. Water can be added as an anti-solvent to the hot solution to induce crystallization upon cooling. Often provides very clean crystals.[7] |
| Isopropanol (IPA) | A good single-solvent choice. Less volatile than ethanol, allowing for slower crystal growth. |
| Acetonitrile | An aprotic polar solvent. Can be effective if protic solvents lead to solvate formation. |
| Hot Water | Given the parent acid's properties, this is a viable "green" option.[5] Solubility may be limited, requiring larger volumes. |
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the selected solvent (e.g., isopropanol).
-
Heating: Heat the slurry to boiling with stirring (e.g., on a hot plate with a magnetic stir bar). Add small aliquots of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.
Caption: General Workflow for Recrystallization.
Method 3: Preparative Column Chromatography
Principle: When impurities are structurally very similar to the target compound (e.g., positional isomers), recrystallization may be ineffective.[6] Column chromatography offers a higher degree of separation based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.
Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC).[9] A good system will show clear separation between the product spot and impurity spots, with a product Rf value between 0.2 and 0.4.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Typical Mobile Phase: A mixture of heptane and ethyl acetate. To prevent streaking ("tailing") common with carboxylic acids, add 0.5-1% acetic acid to the eluent.
-
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the mobile phase through the column under gravity or low pressure ("flash chromatography").
-
Fraction Collection: Collect the eluent in sequential fractions using test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Heptane:Ethyl Acetate + 0.5% Acetic Acid (start with 3:1, adjust based on TLC) |
| Loading Technique | Dry loading is preferred for better resolution. |
| Detection | UV visualization (254 nm) for TLC plates. |
Purity Assessment
After purification, the purity of the final product must be rigorously assessed.
-
Melting Point: A sharp, well-defined melting point is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A single, sharp peak on multiple chromatographic methods (e.g., reversed-phase) indicates high purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By applying these detailed protocols, researchers and drug development professionals can confidently and effectively purify this compound, ensuring the quality and integrity of their subsequent scientific investigations.
References
- Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 66, 133-139.
- Mowry, D. T. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S. Patent and Trademark Office.
- Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. CoLab.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- CN103804287B. (2016). A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 2-Chloroisonicotinic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloronicotinic acid. PubChem. Retrieved from [Link]
-
Sunny Pharmtech Inc. (n.d.). Chromatographic Separation and Purification. Retrieved from [Link]
- CN111153853B. (2021). Preparation method of 2-chloronicotinic acid. Google Patents.
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Retrieved from [Link]
- Nelson, D. A. (1982). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. University of Wyoming.
- Al-Dhfyan, A., & Al-Samydai, A. (2021).
- Stanovnik, B., et al. (2000). Sources of Impurities – Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.
- Polański, J., et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
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- 8. Isonicotinic Acid [drugfuture.com]
- 9. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Chlorophenyl)isonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-chlorophenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions (FAQs) encountered during the synthesis of this important biaryl compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound scaffold?
The core challenge in synthesizing this compound is the formation of the carbon-carbon bond between the pyridine and chlorophenyl rings. The two most prominent and well-established industrial and laboratory methods for this transformation are the Suzuki-Miyaura cross-coupling and the Ullmann condensation. The choice between these methods depends on factors like available starting materials, catalyst cost, reaction conditions, and scalability.
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium (Pd) complexes[1][2] | Copper (Cu) metal or salts[3][4][5] |
| Coupling Partners | Organoborane (boronic acid/ester) and an organohalide[1] | Two organohalides or one organohalide and a nucleophile[3][6] |
| Reaction Conditions | Generally milder (40-100 °C)[1][7][8] | Traditionally harsh (>150-200 °C), though modern methods are milder[3][5][9] |
| Functional Group Tolerance | Very high; tolerant of a wide range of functional groups. | Moderate; can be sensitive to certain functional groups. |
| Scope | Extremely broad, including the use of aryl chlorides.[10] | Traditionally limited to activated aryl halides (iodides, bromides)[3][11] |
| Key Challenge | Catalyst cost, ligand sensitivity, and potential protodeboronation of the boronic acid.[12][13] | High temperatures, stoichiometric copper in classic methods, and sometimes erratic yields.[11] |
Troubleshooting Guide: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a powerful and versatile method for this synthesis, typically involving the coupling of a 2-halopyridine derivative with 2-chlorophenylboronic acid or vice-versa.[13][14]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Na₃PO₄, or Cs₂CO₃, 2-3 equiv.).[1][14]
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water.[1]
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen). Heat the mixture to the target temperature (typically 65–100 °C) and stir for the specified time (2–24 hours).[1][7][8]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify.
Diagram: General Suzuki-Miyaura Workflow
A flowchart outlining the key stages of the Suzuki-Miyaura cross-coupling process.
Q2: My Suzuki-Miyaura reaction has a very low yield. What are the most likely causes and solutions?
Low yield is the most common issue and can stem from several factors within the catalytic cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for Suzuki-Miyaura cross-coupling, showing the key steps.
Cause 1: Inactive Catalyst System
-
The "Why": The active catalyst is a Palladium(0) species.[12] Many common precursors like Pd(OAc)₂ are Palladium(II) and must be reduced in situ to enter the catalytic cycle. If this reduction is inefficient or if the Pd(0) catalyst is deactivated (e.g., by oxygen), the reaction will stall. The choice of ligand is also critical; it stabilizes the Pd center and facilitates both oxidative addition and reductive elimination.[2] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required.[10]
-
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and maintain a positive pressure of an inert gas (argon is preferred over nitrogen for some catalyst systems).
-
Use a Pd(0) Precursor: Start with a catalyst already in the correct oxidation state, such as Pd(PPh₃)₄, to bypass the in situ reduction step.
-
Optimize the Ligand: For coupling with an aryl chloride, standard ligands like PPh₃ may be insufficient. Consider more specialized, electron-rich, and bulky ligands such as Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[10]
-
Cause 2: Inefficient Transmetalation
-
The "Why": Transmetalation is the step where the organic group is transferred from boron to the palladium center.[2][15] This process requires activation of the organoboron species by a base.[10] The base coordinates to the boron atom, making the organic group more nucleophilic and facilitating its transfer to the palladium complex. If the base is too weak, too sterically hindered, or insoluble in the reaction medium, this step becomes the rate-limiting bottleneck.
-
Solutions:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a common choice, but for less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.
-
Solvent System: The presence of water can be crucial, as it helps to solubilize inorganic bases and facilitates the formation of the active boronate species.[14] Experiment with different solvent ratios (e.g., dioxane:water from 4:1 to 10:1).
-
Cause 3: Protodeboronation Side Reaction
-
The "Why": This is a destructive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[12] This consumes the boronic acid, reducing the potential yield. Electron-deficient heteroaryl boronic acids, like those derived from pyridine, can be particularly susceptible to this pathway.[13]
-
Solutions:
-
Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Using a milder base like potassium fluoride (KF) can be effective, especially if your molecule contains base-sensitive functional groups.[10]
-
Anhydrous Conditions: While water can help the reaction, too much of it, especially with a strong base and at high temperatures, can promote protodeboronation. Consider running the reaction under nearly anhydrous conditions with a highly soluble base like CsF or K₃PO₄ in a polar aprotic solvent.
-
Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding free boronic acids.
-
Q3: My reaction produces multiple spots on TLC, and purification is difficult. What are the common byproducts?
-
The "Why": Besides the desired product, several side reactions can lead to impurities. The most common is the homocoupling of the boronic acid to form a biaryl byproduct (e.g., 2,2'-dichlorobiphenyl if you started with 2-chlorophenylboronic acid). This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Solutions:
-
Minimize Homocoupling: Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.
-
Purification Strategy: If the desired product is an acid (isonicotinic acid derivative), an acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The acidic product will move to the aqueous layer as its carboxylate salt. The neutral byproducts (like the homocoupled product) will remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with HCl), and the pure product will precipitate or can be extracted back into an organic solvent.
-
Troubleshooting Guide: The Ullmann Condensation Approach
The Ullmann reaction is a classical method for forming aryl-aryl bonds using a copper catalyst.[11] While traditionally requiring harsh conditions, modern protocols have made it a more viable option.
Diagram: Proposed Ullmann Reaction Mechanism
A simplified representation of a possible mechanism for the Ullmann reaction.
Q4: My Ullmann reaction requires very high temperatures and gives a low yield. How can I optimize it?
-
The "Why": The classical Ullmann reaction often uses copper powder or bronze, which has low surface area and reactivity, necessitating high temperatures (often >200 °C) to drive the reaction.[5][9] Furthermore, the reaction is typically limited to more reactive aryl iodides and bromides, especially those activated by electron-withdrawing groups.[3]
-
Solutions:
-
Activate the Copper: If using copper metal, it can be "activated" in situ by reduction of a copper salt (e.g., copper sulfate with zinc) to create a more reactive, high-surface-area form.[3]
-
Use a Soluble Copper(I) Salt: Modern Ullmann-type reactions often use soluble Cu(I) salts like CuI or CuBr.[3] These are more reactive and allow for lower reaction temperatures.
-
Incorporate a Ligand: The single most important improvement to the Ullmann reaction is the use of ligands. Ligands like 1,10-phenanthroline or various diamines coordinate to the copper center, increasing its solubility and reactivity, which dramatically lowers the required reaction temperature.[3]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to reach the necessary temperatures.[3] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 15, 2026, from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved January 15, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents. (n.d.).
-
ChemInform Abstract: Aryl-Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- CN101117332B - The preparation method of 2-chloronicotinic acid. Google Patents. (n.d.).
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Google Patents. (n.d.).
-
Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Electronic Journal of Biotechnology. Available from [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). Retrieved January 15, 2026, from [Link]
- CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents. (n.d.).
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. (2022). Retrieved January 15, 2026, from [Link]
- WO2006048172A1 - Process for preparation of isonicotinic acid derivatives. Google Patents. (n.d.).
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Ketamine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
Technical Support Center: Synthesis of Substituted Isonicotinic Acids
Welcome to the technical support center for the synthesis of substituted isonicotinic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of preparing these vital heterocyclic compounds. Isonicotinic acid and its derivatives are key building blocks in pharmaceuticals, most notably in the production of the anti-tuberculosis drug isoniazid.[1][2]
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues, optimize your reactions, and achieve reliable, high-purity results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of substituted isonicotinic acids in a practical question-and-answer format.
Issue 1: Low Yields in the Oxidation of 4-Picoline Derivatives
Question: "My oxidation of a substituted 4-picoline to the corresponding isonicotinic acid is resulting in very low yields and a significant amount of tarry by-product. What are the likely causes and how can I improve the outcome?"
Answer: This is a classic challenge. The oxidation of the 4-methyl group is often more difficult than it appears, and the pyridine ring itself can be susceptible to degradation under harsh oxidative conditions. The choice of oxidant and precise control of reaction conditions are paramount.
Causality and Strategic Solutions:
-
Inappropriate Oxidant or Conditions: Strong oxidants like nitric acid or potassium permanganate (KMnO₄) are commonly used.[3][4][5] However, their effectiveness is highly dependent on temperature and pH.
-
Nitric Acid: Can lead to nitration of the pyridine ring as an undesired side reaction, especially at elevated temperatures. It can also be too aggressive for substrates with electron-donating substituents, leading to ring cleavage.[3]
-
Potassium Permanganate (KMnO₄): This is a powerful and cost-effective oxidant, but the reaction can be difficult to control. A common pitfall is the precipitation of manganese dioxide (MnO₂), which can coat the starting material and impede the reaction, leading to low conversion and purification difficulties.
-
-
Substituent Effects: The electronic nature of other substituents on the pyridine ring significantly impacts the susceptibility of the methyl group to oxidation.
-
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups deactivate the ring, making the methyl group harder to oxidize and requiring more forcing conditions.
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups activate the ring, making it more susceptible to over-oxidation and potential degradation.
-
Recommended Protocol: pH-Controlled KMnO₄ Oxidation
This protocol is designed to maintain a neutral or slightly basic pH, which helps to prevent the accumulation of acidic by-products and control the reactivity of KMnO₄.
-
Materials:
-
Substituted 4-picoline
-
Potassium permanganate (KMnO₄)
-
Magnesium sulfate (MgSO₄) (optional, as a buffer)
-
Water
-
Hydrochloric acid (HCl) for workup
-
Sodium bisulfite (NaHSO₃) for quenching
-
-
Procedure:
-
Dissolve the substituted 4-picoline in water. If the substrate is poorly soluble, a co-solvent like t-butanol can be used.
-
Add a buffer such as MgSO₄ to the mixture.
-
Prepare a solution of KMnO₄ in water.
-
Heat the picoline solution to 70-80°C.
-
Slowly add the KMnO₄ solution portion-wise over several hours. Maintain the temperature and vigorous stirring. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue heating for an additional 1-2 hours until the purple color no longer fades.
-
Cool the reaction mixture to room temperature. Filter off the brown MnO₂ precipitate.
-
Quenching: To the filtrate, carefully add a saturated solution of sodium bisulfite until the solution is colorless to destroy any excess KMnO₄.
-
Isolation: Acidify the filtrate with concentrated HCl to a pH of approximately 3.5.[3] The isonicotinic acid product will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation, then filter, wash with cold water, and dry.
-
-
Trustworthiness Check: The key to this protocol's success is the slow, controlled addition of the oxidant. The disappearance of the purple permanganate color is a real-time indicator of consumption, preventing the buildup of excess oxidant that could lead to side reactions.
Issue 2: Poor Regioselectivity in Electrophilic Halogenation
Question: "I am attempting to brominate an isonicotinic acid derivative, but I'm obtaining a mixture of isomers. How can I control the position of halogenation?"
Answer: Achieving high regioselectivity in the halogenation of pyridine rings is a common synthetic hurdle. The pyridine nitrogen is strongly electron-withdrawing, deactivating the entire ring towards electrophilic aromatic substitution, and directing incoming electrophiles primarily to the C3 and C5 positions.[6]
Causality and Strategic Solutions:
-
Electronic Directing Effects: The inherent electronics of the pyridine ring are the primary director. The C2/C6 and C4 positions are the most electron-deficient, making the C3/C5 positions the least deactivated and thus the most likely sites for electrophilic attack. The carboxylic acid group at C4 further deactivates the ring.
-
Reaction Conditions: Harsh conditions (high temperatures, strong Lewis acids) can decrease selectivity by providing enough energy to overcome the activation barriers for substitution at less-favored positions.
-
Halogenating Agent: The choice of halogenating agent is critical. More reactive agents can be less selective. For example, using Br₂ with a strong Lewis acid might be less selective than using N-Bromosuccinimide (NBS).
Workflow for Achieving Regioselectivity
The following diagram illustrates the decision process and factors influencing the regioselectivity of halogenation on a substituted pyridine ring.
Caption: Major synthetic pathways to isonicotinic acids.
The most common industrial methods involve the oxidation of 4-picoline or the ammoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis. [5][7] Q2: How can I purify my final isonicotinic acid product, which is often poorly soluble?
A2: Purification can indeed be challenging due to high melting points and low solubility in common organic solvents.
-
Recrystallization: The most common method is recrystallization from water or aqueous ethanol. The high temperature dependence of solubility in water is often exploited.
-
Acid-Base Extraction: Dissolve the crude product in a dilute base (e.g., NaHCO₃ or NaOH solution) to form the soluble sodium salt. Filter the solution to remove insoluble impurities. Then, re-precipitate the pure acid by carefully adding acid (e.g., HCl) to lower the pH to its isoelectric point (around 3.5). [3][8]* Copper Salt Precipitation: For difficult purifications, the product can be precipitated as its copper(II) salt by adding a solution of copper sulfate. The copper isonicotinate salt is often a well-defined crystalline solid that can be filtered and washed. The pure isonicotinic acid can then be liberated by treating the salt with a stronger acid or a chelating agent. [3] Q3: My reaction involves protecting the carboxylic acid group. Which protecting group is most suitable for isonicotinic acid?
A3: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.
-
Esters (Methyl or Ethyl): These are the most common protecting groups. They are stable to a wide range of conditions but are typically removed by acid or base hydrolysis, which might not be compatible with other sensitive functional groups. Esterification can be achieved using standard methods (e.g., Fischer esterification with alcohol and an acid catalyst).
-
t-Butyl Esters: These are useful as they can be removed under milder acidic conditions (e.g., trifluoroacetic acid) that often leave methyl/ethyl esters intact.
-
Silyl Esters (e.g., TBDMS): These are very labile and are typically used for temporary protection during a specific reaction step. They are easily cleaved by fluoride sources (TBAF) or mild acid.
It is crucial to consider the stability of your other substituents when choosing both the protection and deprotection strategy.
References
- Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S.
-
Zhu, X.-Y., Gong, J.-S., Li, H., Lu, Z.-M., Shi, J.-S., & Xu, Z.-H. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers, 68(6), 739–744. [Link]
-
Zhu, X.-Y., et al. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Central European Journal of Chemistry. [Link]
-
Li, Y., & Zhang, Q. (2007). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Conference Paper. [Link]
- Ciecierski, W. (1964). Process for the separation of nicotinic and isonicotinic acid. U.S.
-
Wikipedia contributors. (n.d.). Isonicotinic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Singh, R., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Sikora, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 753. [Link]
-
Bayrak, H., et al. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
- Gusar, N. I., & Shkil, G. P. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Sikora, E., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules. [Link]
-
Parshina, L. N., et al. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bashkir Chemical Journal. [Link]
-
Li, H., et al. (2017). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry. [Link]
- Moodley, K., & Singh, A. (2021). A continuous flow synthesis method for the manufacture of isoniazid.
-
Sikora, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
- Zhang, J. (2020). Preparation method of isoniazid.
-
de Lescure, L., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications | MDPI [mdpi.com]
- 8. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Improving the Yield of 2-(2-Chlorophenyl)isonicotinic Acid
Welcome to the technical support guide for the synthesis of 2-(2-chlorophenyl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the underlying chemical principles, provide field-proven protocols, and offer data-driven advice to help you maximize the yield and purity of your target compound.
The synthesis of 2-arylpyridines, such as this compound, is a well-known challenge in organic chemistry, often referred to as the "2-Pyridyl Problem".[1][2] The nitrogen atom in the pyridine ring can coordinate with the metal catalyst, leading to catalyst inhibition or unproductive pathways, which complicates standard cross-coupling reactions. This guide will focus on the most prevalent and robust method for this transformation—the Suzuki-Miyaura cross-coupling—and provide detailed solutions to overcome its inherent difficulties.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the workhorse reaction for forming the critical C-C bond between the pyridine and phenyl rings. The general strategy involves coupling a 2-halopyridine derivative with an arylboronic acid.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What are the most common causes?
A1: A low or zero yield in a Suzuki coupling for this substrate class is a frequent issue, often stemming from multiple interacting factors.[3] The primary culprits are related to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.
Core Issues & Solutions:
-
Catalyst System (Palladium Source & Ligand): The coordination of the pyridine nitrogen to the palladium center can inhibit the catalytic cycle.[1][2] Therefore, the choice of ligand is critical.
-
Expertise: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition step and promote reductive elimination while preventing the pyridine nitrogen from deactivating the catalyst.[4]
-
Recommendation: Switch to ligands specifically designed for challenging couplings. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands like dppf are often highly effective.[5] Using a pre-formed palladium(II) precatalyst can also improve consistency.
-
Actionable Step: Screen a panel of catalysts and ligands. See the table below for recommended starting points.
-
-
Base Selection: The base plays a crucial role in the transmetalation step and can influence side reactions.
-
Expertise: An inappropriate base can lead to the degradation of starting materials or fail to activate the boronic acid effectively. For couplings involving 2-halopyridines, moderately strong inorganic bases are often preferred.
-
Recommendation: Use phosphate bases (e.g., K₃PO₄) or carbonate bases (e.g., Cs₂CO₃, K₂CO₃). They generally provide a good balance of reactivity while minimizing base-induced side reactions.[5] Stronger bases like alkoxides (e.g., NaOtBu) can sometimes be effective but may promote unwanted reactions.[6]
-
Actionable Step: If using a carbonate, ensure it is finely powdered and anhydrous. If yields are still low, try switching to K₃PO₄, which is often effective in challenging Suzuki couplings.
-
-
Solvent and Temperature:
-
Expertise: The solvent must solubilize the reagents and facilitate the reaction at an appropriate temperature. Many Suzuki reactions benefit from a biphasic solvent system, which can help sequester byproducts.[7]
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 v/v) is a robust starting point.[5][7] Aprotic polar solvents like DMF or toluene can also be used.[7] The temperature should be high enough to drive the reaction, typically between 80-120 °C.[7]
-
Actionable Step: Ensure all solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst to prevent oxidative degradation.[7]
-
| Parameter | Recommended Starting Conditions | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst | Provides the active Pd(0) species. Precatalysts offer better stability and reproducibility. |
| Ligand | SPhos, XPhos, P(tBu)₃, or Pd(dppf)Cl₂ | Bulky, electron-rich ligands accelerate key steps and prevent catalyst inhibition by the pyridine nitrogen.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective in activating the boronic acid for transmetalation without causing excessive side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic system often improves reaction efficiency and reproducibility.[7] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the oxidative addition and reductive elimination steps. |
Q2: I'm observing a significant amount of a biaryl byproduct from my boronic acid (homocoupling). How can I minimize this?
A2: Homocoupling of the boronic acid (e.g., formation of 2,2'-dichlorobiphenyl) is a classic side reaction in Suzuki couplings, typically caused by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[7]
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is the primary culprit.
-
Protocol: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
-
Reagent Stoichiometry:
-
Expertise: While a slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess can increase the rate of homocoupling.[7]
-
Actionable Step: Reduce the excess of boronic acid to 1.1 equivalents. Ensure the boronic acid is of high purity, as impurities can sometimes promote this side reaction.
-
-
Catalyst Choice:
-
Expertise: Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction. However, Pd(0) catalysts can be less stable. Modern Pd(II) precatalysts are often designed for controlled activation to minimize these issues.
-
Actionable Step: If using Pd(OAc)₂, ensure your phosphine ligand is added first to allow for pre-coordination before the reaction begins.
-
Caption: A decision-tree for troubleshooting low reaction yield.
Q3: The workup and purification of the final acidic product are difficult. Can you suggest a robust protocol?
A3: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) can complicate standard extractions. A carefully planned acid-base extraction is key.
Recommended Purification Protocol:
-
Initial Quench & Filtration:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the biphasic mixture through a pad of celite to remove the palladium catalyst and any inorganic salts. Wash the celite pad with additional ethyl acetate.
-
-
Acid-Base Extraction:
-
Combine the filtrates in a separatory funnel.
-
Step 1 (Remove Non-Acidic Impurities): Add 1M NaOH solution to the funnel until the aqueous layer is basic (pH > 11). This will deprotonate the carboxylic acid, moving your product into the aqueous layer as its sodium salt. Extract the aqueous layer with ethyl acetate or DCM (2-3 times) to remove neutral organic impurities (like homocoupled byproducts). Discard the organic layers.
-
Step 2 (Isolate the Product): Carefully acidify the basic aqueous layer with 1M HCl with cooling (ice bath) until the pH is ~3-4. Your product, this compound, is least soluble near its isoelectric point and will precipitate as a solid.
-
Step 3 (Collection): Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
-
Final Purification (If Needed):
-
If the product is not sufficiently pure after precipitation, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
Alternatively, for very high purity, column chromatography can be performed, but this can be challenging for free acids. It is often easier to perform chromatography on the methyl or ethyl ester of the product and then hydrolyze it in a final step.
-
Q4: Are there alternative synthetic routes if the Suzuki coupling consistently fails?
A4: Yes. If the Suzuki-Miyaura coupling proves intractable despite optimization, a Directed ortho-Metalation (DoM) strategy can be a powerful alternative.[8][9]
-
Concept: DoM uses a directing metalation group (DMG) on an aromatic ring to guide a strong base (like n-butyllithium) to deprotonate the adjacent ortho-position.[9][10] The resulting aryllithium species is then quenched with an electrophile.
-
Application: In this context, one could start with isonicotinic acid. The carboxylic acid itself can act as a DMG after in-situ deprotonation.
-
Protect the isonicotinic acid if necessary (e.g., as a silyl ester).
-
Treat with a strong lithium amide base (like LDA) or n-BuLi at low temperature (-78 °C) to deprotonate the C3 position (ortho to the nitrogen and meta to the carboxyl group).
-
This lithiated intermediate could then potentially be coupled with a source of the 2-chlorophenyl group, though this specific transformation can be complex.
-
-
Trustworthiness: While powerful, DoM requires strictly anhydrous and inert conditions and often uses cryogenic temperatures.[8] It is generally considered a more technically demanding method than Suzuki coupling but offers excellent regioselectivity when it works.[8][11]
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22994-23016. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]
-
Valente, C., et al. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2009(24), 4011-4029. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Nielsen, O., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
-
Valente, C., et al. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1547-1558. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
-
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. LibreTexts. [Link]
-
Andersson, H., et al. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 10(11), 2243-2246. [Link]
-
Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(4), 405-411. [Link]
-
Medina, J. M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 525-531. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. ww2.icho.edu.pl [ww2.icho.edu.pl]
"solubility and stability issues of 2-(2-chlorophenyl)isonicotinic acid"
Technical Support Center: 2-(2-chlorophenyl)isonicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this compound. As a substituted isonicotinic acid derivative, this molecule presents significant opportunities in drug discovery, potentially as a building block for novel therapeutics.[1] However, its physicochemical properties—specifically its limited aqueous solubility and potential for degradation—can pose considerable hurdles.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to not only provide step-by-step instructions but also to explain the scientific rationale behind these experimental choices, empowering you to overcome challenges and accelerate your research.
Section 1: Troubleshooting Solubility Issues
Poor aqueous solubility is a common characteristic of drug candidates, with over 70% of new chemical entities facing this challenge.[2] For an ionizable molecule like this compound, solubility is a dynamic property that can be modulated. This section addresses the most frequent solubility-related queries.
FAQ 1: Why is my this compound poorly soluble in neutral aqueous media?
Answer: The limited solubility stems from its molecular structure. The molecule possesses a rigid, aromatic core with a lipophilic chlorophenyl group, which contributes to poor aqueous solubility. It is also a weak acid due to the carboxylic acid group on the pyridine ring. In neutral water (pH ~7), the carboxylic acid group (with an estimated pKa similar to isonicotinic acid's pKa of ~4.96) exists predominantly in its neutral, protonated form.[3] This form has a higher crystal lattice energy and is less able to form favorable interactions with water molecules compared to its ionized (salt) form, resulting in low intrinsic solubility.[4]
FAQ 2: How can I improve aqueous solubility for preliminary biological screening?
Answer: For early-stage experiments, the most direct method is to leverage the compound's acidic nature by adjusting the pH. By raising the pH of the aqueous medium to be at least 1.5 to 2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][5]
Protocol: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Initial Slurry: Weigh the desired amount of this compound and add it to a volume of purified water (e.g., Milli-Q) to create a slurry.
-
Basification: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise. The solid material should begin to dissolve as the pH increases and the carboxylate salt is formed.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH. Continue adding base until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.4 for physiological buffers).
-
QS to Final Volume: Once fully dissolved, add the appropriate buffer concentrate and/or water to reach the final desired concentration and volume.
-
Verification: Always re-check the final pH and filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Causality Note: This method is effective for in-vitro assays but may not be suitable for in-vivo studies, as the compound could precipitate upon exposure to the acidic environment of the stomach.[5]
FAQ 3: What are the recommended organic solvents for this compound?
Answer: When aqueous solubility is insufficient, organic solvents or co-solvent systems are necessary. Based on data for the parent compound, isonicotinic acid, and general principles of solubility, polar aprotic and polar protic solvents are good starting points.[6][7][8]
Table 1: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Expected Solubility | Application Notes |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Common for reaction chemistry and preparing high-concentration stocks. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | The most common solvent for creating primary stocks for biological screening. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Useful as co-solvents in formulations and for purification.[8][9] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Primarily used in synthesis; the neutral form of the molecule has some solubility.[6] |
| Aqueous Buffer | Phosphate, Tris (pH > 7.0) | Low (pH-dependent) | Physiologically relevant but requires pH adjustment for dissolution. |
Note: This data is extrapolated and should be confirmed experimentally for this compound.
Troubleshooting Guide: Selecting a Formulation Strategy
For more advanced applications, such as animal studies, a simple pH adjustment is often insufficient. The choice of an advanced formulation strategy depends on the drug's specific properties and the intended application.[10]
Section 2: Investigating and Managing Chemical Stability
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy.[11] Forced degradation studies are essential to identify potential degradation pathways and develop stable formulations.[12][13]
FAQ 4: What are the likely chemical degradation pathways for this molecule?
Answer: Based on its structure, this compound is susceptible to several modes of degradation:
-
Oxidative Degradation: The pyridine ring and the electron-rich phenyl ring can be susceptible to oxidation, potentially leading to N-oxide formation or hydroxylation.[14] Oxidative cleavage of the bond between the two aromatic rings is also possible under harsh conditions.
-
Photodegradation: Aromatic halides, such as the 2-chlorophenyl moiety, are known to be susceptible to photolytic cleavage upon exposure to UV light, which could lead to de-chlorination or other radical-mediated reactions.
-
Hydrolysis: While the core aromatic structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote decarboxylation, although this is less common for isonicotinic acids.
FAQ 5: How do I properly design a forced degradation study?
Answer: A forced degradation study, also known as stress testing, is performed under conditions more severe than accelerated stability testing. The goal is to generate a modest amount of degradation (typically 5-20%) to identify degradation products and validate that your analytical method can detect them.[15][16] The study should be conducted according to ICH guideline Q1A(R2).[15][17]
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | 24 - 72 hours | To investigate degradation in an acidic environment.[12] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | 2 - 24 hours | To investigate degradation in an alkaline environment.[12] |
| Oxidation | 3% - 30% H₂O₂ at Room Temp | 24 hours | To identify products of oxidative degradation.[12][18] |
| Thermal | 80°C (in solid state and solution) | 48 hours | To assess intrinsic thermal stability.[15] |
| Photolytic | ICH Q1B compliant light source | As per guidelines | To determine light sensitivity.[15] |
Self-Validation Note: For hydrolytic studies, samples should be neutralized before HPLC analysis to prevent on-column degradation and damage to the stationary phase. Always run a blank (reagent without the compound) to identify any artifacts.
Troubleshooting Guide: Managing Observed Degradation
-
If degradation occurs under oxidative stress: Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Also, ensure manufacturing and storage processes are purged with an inert gas like nitrogen.
-
If degradation occurs under photolytic stress: The compound must be protected from light at all times. Use amber vials or light-blocking containers for storage and handle the material under yellow light.[15]
-
If degradation is pH-dependent (acid or base hydrolysis): The formulation must be buffered to a pH where the compound is most stable. This requires performing a pH-rate profile study to identify the optimal pH range.
Section 3: Essential Analytical Protocols
Accurate and precise quantification is the foundation of all solubility and stability studies. A validated, stability-indicating analytical method is required by regulatory agencies and ensures the reliability of your data.[11][19]
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Objective: To resolve the parent peak from all process impurities and forced degradation products.
Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.
-
-
Wavelength Detection: Determine the UV λ-max of the compound by scanning a dilute solution (e.g., 10 µg/mL in methanol) from 200-400 nm. The pyridine ring structure suggests strong absorbance in the 254-270 nm range.
-
Gradient Elution: Develop a gradient method to ensure separation of early-eluting polar degradants and late-eluting nonpolar impurities.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to prove specificity by analyzing the forced degradation samples and demonstrating that all degradant peaks are baseline-resolved from the main peak.[19]
Table 3: Starting HPLC-UV Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at determined λ-max (e.g., 265 nm) |
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2(5), 448-458.
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Hawe, A., & Frie, B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 129-134.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
- ResearchGate. (2025). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K.
- O'Brien, P. J., & Metcalfe, S. (1989). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Xenobiotica, 19(6), 617-629.
- Sordo, M., et al. (2012). Stability-indicating methods in current pharmaceutical analysis. Trends in Analytical Chemistry, 36, 131-144.
- Ono, Y., et al. (1996). Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid. Journal of Chromatography B: Biomedical Applications, 677(2), 339-343.
- ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).
- ChemicalBook. (n.d.). Isonicotinic acid.
- Bibire, N., et al. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1221-1225.
- O'Donovan, C., et al. (2021). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 13(9), 1361.
- ResearchGate. (2025). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K.
- Benchchem. (n.d.). 2-(4-Chlorophenyl)isonicotinic acid.
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- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Common Problems in Isonicotinic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for isonicotinic acid, a critical building block in pharmaceutical and materials science.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this heterocyclic carboxylic acid. Its amphoteric nature, zwitterionic potential, and the electronic influence of the pyridine ring often lead to unexpected outcomes in synthesis.[3][4] This guide provides in-depth, causality-driven troubleshooting advice to help you optimize your reactions, improve yields, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of isonicotinic acid.
Question: My isonicotinic acid seems to have poor solubility in many standard organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). Why is this, and what are the best solvent choices?
Answer: This is a common and critical challenge. The poor solubility stems from the molecule's ability to exist in a zwitterionic form, where the acidic carboxylic proton is transferred to the basic pyridine nitrogen.[3] This intramolecular salt formation leads to high crystal lattice energy and polarity, making it sparingly soluble in non-polar or moderately polar aprotic solvents.
Root Cause Analysis:
-
Zwitterionic Character: In solution, particularly in protic or polar media, an equilibrium exists between the neutral form and the zwitterion. While the neutral form is dominant in pure organic solvents like methanol and THF (approx. 97%), the high melting point (315–319 °C) and crystalline nature suggest strong intermolecular forces, primarily hydrogen bonding and ionic interactions, which are difficult for non-polar solvents to disrupt.[3][5]
-
Amphoteric Nature: As an amphoteric compound, isonicotinic acid is soluble in both aqueous acids and bases, where it forms the corresponding pyridinium salt or carboxylate salt.[4]
Recommended Solvents & Strategies:
-
Protic Solvents: Isonicotinic acid shows good solubility in hot water and alcohols like methanol and ethanol.[4][6]
-
Polar Aprotic Solvents: For reactions, highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective, especially at elevated temperatures.
-
Solubilization via Derivatization: Converting the carboxylic acid to an ester or the pyridine nitrogen to an N-oxide can temporarily block the sites responsible for zwitterion formation, significantly improving solubility in organic solvents.
Data Summary: Solubility of Isonicotinic Acid
| Solvent | Solubility (g/L) at 20°C | Reference |
|---|---|---|
| Water | 5.18 | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Benzene | Insoluble | [4] |
| Diethyl Ether | Insoluble |[4] |
Question: What are the essential storage and handling precautions for isonicotinic acid?
Answer: Proper storage is crucial to maintain the integrity of isonicotinic acid. It is a stable compound under normal conditions but requires specific handling to prevent degradation and ensure safety.[7]
Key Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[7][8] This is critical as the compound can be hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents, reducing agents, and strong acids, with which it can react violently.[5][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.[5][10] The compound can cause skin, eye, and respiratory irritation.[8][10]
-
Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood to prevent inhalation.[8][10]
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution framework for specific synthetic transformations.
Amide Bond Formation (Amidation)
Amide coupling is one of the most frequent reactions performed with isonicotinic acid, yet it is fraught with potential pitfalls.
Problem: My amide coupling reaction with isonicotinic acid has a low or zero yield. I'm using a standard coupling reagent like DCC or HATU.
Answer: This is a classic issue rooted in the dual functionality of the molecule. Several factors can contribute to low yields, often simultaneously.
Causality Analysis & Troubleshooting Workflow:
Below is a workflow to diagnose and solve common amidation issues.
Caption: Troubleshooting workflow for low-yield amidation reactions.
Detailed Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: The pyridine nitrogen deactivates the carboxyl group by withdrawing electron density. Standard coupling reagents may not be potent enough.
-
Solution A: Convert to Acid Chloride. The most reliable method is to first convert isonicotinic acid to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[11] This highly reactive intermediate readily couples with amines.
-
Solution B: Use a More Powerful Coupling Reagent. For sensitive substrates where an acid chloride is too harsh, use a stronger uronium or phosphonium salt like HATU, HBTU, or PyBOP. These are generally more effective than carbodiimides for heterocyclic acids.[12][13]
-
-
Acid-Base Neutralization: Isonicotinic acid can protonate the amine reactant, forming an unreactive ammonium carboxylate salt.[12][14] This is especially problematic with primary and secondary amines.
-
Solution: Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction. Use 2-3 equivalents: one to deprotonate the isonicotinic acid and another to scavenge the proton released during amide bond formation.
-
-
Presence of Moisture: Coupling reagents and activated intermediates are highly sensitive to water. Moisture will hydrolyze the activated species back to the starting carboxylic acid.[12]
-
Solution: Use anhydrous solvents. Dry solvents over molecular sieves or use commercially available dry grades. Ensure all glassware is oven-dried before use.
-
Protocol: Robust Amidation via Isonicotinoyl Chloride [11]
-
Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend isonicotinic acid (1.0 eq) in excess thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature or gentle heat (40-50°C) until a clear solution is formed and gas evolution ceases.
-
Work-up: Remove excess thionyl chloride under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride.
-
Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM, THF). Cool to 0°C.
-
Add a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Esterification
While seemingly straightforward, esterification of isonicotinic acid can be sluggish and require specific catalysts or conditions.
Problem: My Fischer esterification (acid + alcohol + catalytic H₂SO₄) is giving low conversion even after prolonged heating.
Answer: The low conversion is due to two primary factors: the electronically deactivated carboxyl group and the basic pyridine nitrogen, which quenches the acid catalyst.
Root Cause Analysis:
-
Catalyst Sequestration: The pyridine nitrogen is protonated by the strong acid catalyst (e.g., H₂SO₄), forming a pyridinium salt. This removes the catalyst from the reaction cycle, halting the esterification mechanism which relies on protonation of the carboxylic acid's carbonyl oxygen.[15]
-
Unfavorable Equilibrium: Like all Fischer esterifications, the reaction is reversible. The water produced can hydrolyze the ester product back to the starting materials.
Troubleshooting & Optimization Strategies:
-
Use Excess Acid Catalyst or an Alternative Catalyst:
-
Thionyl Chloride (SOCl₂): A highly effective method is to add SOCl₂ (1.5-2.0 eq) dropwise to the alcohol (which acts as the solvent) at 0°C, followed by the addition of isonicotinic acid. The in-situ generation of HCl protonates the carbonyl, and SOCl₂ activates the carboxylic acid directly.[16]
-
Pre-formed Isonicotinoyl Chloride: Use the acid chloride as described in the amidation section and react it with the desired alcohol in the presence of a base.[16]
-
-
Drive the Equilibrium Forward:
-
Water Removal: If using the Fischer method, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.
-
Use Alcohol as Solvent: Using a large excess of the alcohol can shift the equilibrium towards the product side.
-
Protocol: Efficient Esterification using SOCl₂ in Methanol [16]
-
To a flask containing methanol (acting as both reagent and solvent), cooled to 0°C, add thionyl chloride (1.5 eq) dropwise with stirring.
-
After the addition is complete, add isonicotinic acid (1.0 eq) portion-wise.
-
Allow the mixture to warm to room temperature and then heat to reflux (or 50°C) for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.
Metal-Catalyzed Cross-Coupling Reactions
Using isonicotinic acid derivatives in reactions like Suzuki, Heck, or Buchwald-Hartwig coupling presents a significant challenge due to catalyst inhibition.
Problem: My Suzuki coupling reaction using an isonicotinic acid derivative (e.g., bromo-isonicotinic acid) is failing. My palladium catalyst appears to be inactive.
Answer: The pyridine nitrogen is a potent ligand for transition metals like palladium. It coordinates to the metal center, occupying a coordination site and effectively poisoning the catalyst, thus shutting down the catalytic cycle.[12]
Causality and Mitigation Pathways:
Caption: Strategies to overcome catalyst poisoning in cross-coupling reactions.
Recommended Solutions:
-
Employ Robust Ligands: Standard phosphine ligands like PPh₃ are often insufficient. Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These bind very strongly to the palladium center, making it less susceptible to coordination by the pyridine substrate.[17]
-
Protect the Nitrogen: Convert the pyridine to a pyridine-N-oxide. The N-O bond significantly reduces the Lewis basicity of the nitrogen, preventing it from coordinating to the catalyst. The N-oxide can be readily reduced back to the pyridine post-coupling.
-
Esterify First: The free carboxylic acid group can complicate the reaction by reacting with the base or interacting with the catalyst. It is highly advisable to perform the cross-coupling reaction on the corresponding ester of isonicotinic acid.[18] This also improves the substrate's solubility in typical cross-coupling solvents like toluene or dioxane.
Part 3: Advanced Troubleshooting
Problem: I am running a reaction at high temperature (>130°C) and observing gas evolution and the formation of pyridine as a byproduct.
Answer: You are likely observing thermal decarboxylation. Pyridine carboxylic acids can lose CO₂ at elevated temperatures, especially under acidic or basic conditions, or in the presence of certain metal salts.[19] Isonicotinic acid is generally more stable to decarboxylation than its 2-picolinic acid isomer, but the reaction can still occur under forcing conditions.[20]
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, find alternative conditions that allow the reaction to proceed at a lower temperature. This may involve using a more active catalyst, a microwave reactor to allow for rapid heating to a set point, or a more polar solvent.
-
pH Control: The rate of decarboxylation can be pH-dependent. For isoelectric species, the reaction proceeds through a zwitterionic intermediate. Buffering the reaction medium may help stabilize the starting material.[20]
-
Choice of Reagents: In some cases, reagents themselves can promote decarboxylation. For instance, using lithium chloride in NMP has been shown to facilitate selective decarboxylation.[19] If this is not the desired outcome, avoid such additives.
References
- Vertex AI Search. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport.
- Jubilant Ingrevia. Safety Data Sheet - Isonicotinic Acid.
- Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Thermochimica Acta, 565, 133-138.
- CoLab. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- CPAChem. (2023). Safety data sheet - Isonicotinic Acid.
- Santa Cruz Biotechnology. Isonicotinic acid - Safety Data Sheet.
- ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF.
- Carl ROTH. (2022). Safety data sheet - Isonicotinic acid.
- Chen, J., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Organic Process Research & Development, 26(1), 136-143.
- Boas, U., & Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 844-849.
- ChemicalBook. Isonicotinic acid | 55-22-1.
- ResearchGate. Any procedure for the esterification of isonicotinic acid?.
- Song, C. Y., et al. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data, 54(12), 3254-3255.
- BenchChem. (2025). Optimizing reaction conditions for 3-Phenylisonicotinic acid derivatization.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Wikipedia. Isonicotinic acid.
- Guidechem. Isonicotinic acid 55-22-1 wiki.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- MDPI. Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions.
- Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51424.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Bavley, A., et al. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office.
- Asgarov, F. A., et al. (2022). AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. SCIENTIFIC WORK, 74(1), 16-20.
- Chem.libretexts.org. Esterification Lab Answers.
- Clark, J. (2015). The mechanism for the esterification reaction. Chemguide.
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- 7. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids | MDPI [mdpi.com]
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Technical Support Center: Synthesis of 2-(2-chlorophenyl)isonicotinic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chlorophenyl)isonicotinic acid. This document is designed to offer practical, experience-driven insights into common challenges, with a focus on side-product formation and reaction optimization.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling of a pyridine-based halide with a phenylboronic acid derivative is a common and versatile method.
-
Hydrolysis of a Nitrile Precursor: This route involves the synthesis of 2-(2-chlorophenyl)isonicotinonitrile, followed by hydrolysis to the desired carboxylic acid.
Each pathway presents a unique set of challenges and potential side-products. This guide will address each route separately, providing detailed troubleshooting for issues that may arise.
II. Troubleshooting Guide: Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, the reaction of halopyridines can be susceptible to side reactions.[1]
Reaction Scheme:
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I'm observing significant amounts of 2,2'-dichlorobiphenyl. What is happening and how can I prevent it?
A1: You are likely observing homocoupling of the 2-chlorophenylboronic acid. This is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.
Causality: The mechanism of boronic acid homocoupling can be complex, but it is generally accepted that oxidative processes involving the palladium catalyst can lead to the coupling of two boronic acid molecules.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Thorough Degassing | To minimize the presence of oxygen, which promotes homocoupling. | Before adding the palladium catalyst, bubble argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use the freeze-pump-thaw technique for more rigorous degassing. |
| Choice of Palladium Source and Ligand | Certain ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling. | Use a pre-catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Control of Reaction Temperature | Higher temperatures can sometimes favor side reactions. | Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress. Only increase the temperature if the reaction is sluggish. |
Q2: I am isolating isonicotinic acid from my reaction mixture. What is the cause of this dehalogenation side-product?
A2: The formation of isonicotinic acid indicates dehalogenation of your starting material, 2-chloro-isonicotinic acid. This is another common side reaction in palladium-catalyzed cross-couplings.
Causality: Dehalogenation can occur through a palladium-hydride species, which can arise from reactions with the base, solvent, or trace water. This palladium-hydride can then participate in a reductive elimination with the coordinated pyridine ring, leading to the dehalogenated product.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Base | Stronger, non-nucleophilic bases are often preferred to minimize side reactions. | Use bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can be more prone to generating palladium-hydride species. |
| Anhydrous Conditions | To minimize the presence of water, which can be a source of protons for dehalogenation. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Ligand Selection | Bulky phosphine ligands can sometimes suppress dehalogenation by sterically hindering the formation of palladium-hydride species. | Consider using ligands like SPhos or XPhos. |
Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation or issues with the reagents.
Causality: The carboxylic acid functionality on the starting material can sometimes interfere with the catalytic cycle. The carboxylate can coordinate to the palladium center and deactivate the catalyst.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Esterification of the Carboxylic Acid | Protecting the carboxylic acid as an ester can prevent its interference with the catalyst. | Convert the 2-chloro-isonicotinic acid to its methyl or ethyl ester prior to the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction. |
| Choice of Catalyst and Ligand | A more robust catalyst system may be required to overcome catalyst deactivation. | Experiment with different palladium sources and ligands. For example, using a pre-formed catalyst like (dppf)PdCl₂ might be beneficial. |
| Microwave Irradiation | Microwave heating can sometimes drive sluggish reactions to completion by providing rapid and uniform heating. | If available, try running the reaction in a microwave reactor. This can often reduce reaction times and improve yields. |
Q4: I am observing a significant amount of a high molecular weight byproduct that I suspect is a result of an Ullmann-type coupling. Is this possible?
A4: Yes, Ullmann-type homocoupling of the 2-chlorophenyl starting material is a possibility, especially if copper catalysts are inadvertently introduced or if high temperatures are used.[2][3] The Ullmann reaction traditionally uses copper to couple two aryl halides.[2]
Causality: While palladium is the primary catalyst in Suzuki-Miyaura reactions, trace amounts of copper can catalyze the homocoupling of aryl halides, particularly at elevated temperatures.[3]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Ensure High Purity Reagents | To avoid adventitious copper contamination. | Use high-purity palladium catalysts and reagents. |
| Optimize Reaction Temperature | Lower temperatures disfavor the Ullmann pathway. | Run the reaction at the lowest effective temperature. |
| Ligand Selection | Certain ligands can favor the desired Suzuki pathway. | The use of appropriate phosphine ligands for the Suzuki reaction should disfavor the Ullmann pathway. |
Caption: Potential reaction pathways in the Suzuki-Miyaura synthesis.
III. Troubleshooting Guide: Nitrile Hydrolysis Route
This synthetic approach involves the initial preparation of 2-(2-chlorophenyl)isonicotinonitrile, followed by its hydrolysis to the carboxylic acid.
Reaction Scheme:
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is incomplete, and I am isolating significant amounts of 2-(2-chlorophenyl)isonicotinamide. How can I drive the reaction to completion?
A1: The formation of the amide is a common intermediate in nitrile hydrolysis. Incomplete conversion to the carboxylic acid is a frequent issue.
Causality: The hydrolysis of a nitrile proceeds in two steps: first to the amide, and then to the carboxylic acid. The second step, the hydrolysis of the amide, is often slower than the first.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Increase Reaction Time and/or Temperature | To provide more energy and time for the slower amide hydrolysis step to proceed to completion. | Extend the reflux time and monitor the reaction by TLC or LC-MS until the amide is no longer observed. If necessary, a higher boiling point solvent can be used to increase the reaction temperature. |
| Increase Concentration of Acid or Base | To increase the rate of the hydrolysis reaction. | For acidic hydrolysis, increase the concentration of the acid (e.g., from 6M HCl to 12M HCl). For basic hydrolysis, increase the concentration of the base (e.g., from 2M NaOH to 6M NaOH). |
| Choice of Hydrolysis Conditions | Basic hydrolysis is often irreversible and can be more effective at driving the reaction to completion. | Saponification (basic hydrolysis) is generally not reversible under the reaction conditions and can be a good choice for complete conversion.[4] |
Q2: I am concerned about potential decarboxylation of my product under harsh hydrolysis conditions. Is this a valid concern?
A2: Yes, decarboxylation can be a concern, especially with heteroaromatic carboxylic acids under forcing conditions.
Causality: The pyridine ring can stabilize a carbanion at the 2-position, which can facilitate the loss of carbon dioxide, particularly at high temperatures.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Milder Hydrolysis Conditions | To avoid the high temperatures that can promote decarboxylation. | Use more moderate temperatures and longer reaction times. Monitor the reaction carefully to find the optimal balance between complete hydrolysis and minimal decarboxylation. |
| Use of a Two-Phase System | This can sometimes allow for lower reaction temperatures while still achieving efficient hydrolysis. | Consider using a phase-transfer catalyst in a biphasic system to facilitate the reaction at a lower temperature. |
Caption: Stepwise progression and potential side reaction in nitrile hydrolysis.
IV. General Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
To a dried round-bottom flask, add 2-chloro-isonicotinic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Nitrile Hydrolysis (Basic Conditions)
-
To a round-bottom flask, add 2-(2-chlorophenyl)isonicotinonitrile (1.0 eq) and an aqueous solution of a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol/water).
V. Conclusion
The synthesis of this compound can be a challenging endeavor, but a thorough understanding of the potential side reactions and a systematic approach to troubleshooting can lead to successful outcomes. By carefully controlling reaction parameters such as the choice of catalyst, base, solvent, and temperature, and by ensuring an inert atmosphere for cross-coupling reactions, the formation of undesirable side-products can be minimized. This guide provides a foundation for addressing common issues encountered in the synthesis of this important molecule.
VI. References
-
The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. (2021, November). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved January 15, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (n.d.). scite.ai. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved January 15, 2026, from [Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Preference for basic conditions in ester hydrolysis. (2019, February 22). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved January 15, 2026, from [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved January 15, 2026, from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
A new method for the synthesis of 2-chloronicotinic acid. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Method for synthesizing 2-chloronicotinic acid. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents. Retrieved January 15, 2026, from
Sources
"refining the purification process of isonicotinic acid derivatives"
Answering the user's request.## Technical Support Center: Refining the Purification of Isonicotinic Acid Derivatives
This guide provides in-depth troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals working on the purification of isonicotinic acid and its derivatives. As critical intermediates and active pharmaceutical ingredients (APIs), their purity is paramount to the safety and efficacy of the final drug product.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level challenges encountered during the purification of isonicotinic acid derivatives.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities in isonicotinic acid derivatives typically fall into three categories as defined by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These are the most common and challenging to remove. They include:
-
Starting Materials: Unreacted 4-methylpyridine (4-picoline) or other precursors.[3][4]
-
Intermediates: Incomplete conversion can leave synthetic intermediates, such as 4-cyanopyridine if proceeding through an ammoxidation route.[5]
-
By-products: Side reactions can generate isomers (e.g., nicotinic acid, picolinic acid) or related substances like pyridine-2,5-dicarboxylic acid.[6]
-
Degradation Products: The hydrazide functional group, common in derivatives like isoniazid, is susceptible to hydrolysis, which can yield isonicotinic acid as a degradant.[7]
-
-
Inorganic Impurities: These typically arise from reagents or catalysts used in the synthesis, such as residual metals or inorganic salts.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, alcohols, toluene) must be removed to meet strict regulatory limits.[1][8]
A summary of common organic impurities is provided below.
| Impurity Type | Common Examples | Typical Source |
| Starting Materials | 4-Methylpyridine, 4-Vinylpyridine | Incomplete reaction |
| Isomeric Impurities | Nicotinic Acid (Pyridine-3-carboxylic acid) | Impure starting picoline mixture |
| By-products | Pyridine-2,5-dicarboxylic acid, Benzoic Acid | Side reactions during oxidation steps |
| Degradation Products | Isonicotinic Acid | Hydrolysis of ester or hydrazide derivatives |
Q2: Should I start with recrystallization or chromatography for my initial purification?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the preferred first-line method for crude materials with >90% purity, especially when impurities have different solubility profiles from the target compound.[1][9] It is cost-effective, scalable, and excellent for removing minor impurities. Isonicotinic acid itself can be effectively purified by repeated crystallization from water.[3]
-
Chromatography (e.g., flash or preparative HPLC) is necessary when impurities are structurally similar to the target compound (e.g., isomers) or when the crude purity is low.[10][11] While highly effective, it is more resource-intensive.
The following decision workflow can guide your initial choice.
Caption: Initial Purification Method Selection Workflow.
Q3: My isonicotinic acid derivative is thermally sensitive. How should I adapt my purification strategy?
A3: Thermal instability is a critical factor that can lead to product degradation during purification.[12]
-
Avoid High Temperatures: When concentrating solutions, use a rotary evaporator at the lowest feasible temperature and pressure. Avoid prolonged heating. For final drying, a vacuum oven at a mild temperature (e.g., 30-40°C) is preferable to a high-temperature oven.
-
Recrystallization: If using recrystallization, select a solvent system that allows dissolution at a moderate temperature. Avoid solvents that require high heat (e.g., boiling water or DMF) if your compound is known to degrade.
-
Chromatography: Be aware that interactions with stationary phases, particularly acidic silica gel, can sometimes catalyze degradation.[13] Consider using a more inert stationary phase like end-capped silica or alumina. Perform the chromatography efficiently to minimize the time the compound spends on the column.
Q4: How do I reliably assess the purity of my final compound?
A4: A combination of methods is required to ensure the final product meets stringent purity standards.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC-UV method can quantify the main peak and any impurities. A purity level is typically reported as "% area" of the main peak. For regulatory filings, a validated, stability-indicating HPLC method is required.[14]
-
Nuclear Magnetic Resonance (¹H-NMR): Provides structural confirmation and can reveal the presence of residual solvents or major impurities that have distinct proton signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. LC-MS is particularly powerful for identifying unknown impurity peaks seen in the HPLC chromatogram.[15]
-
Titration: For acidic or basic derivatives, a simple acid-base titration or other titrimetric methods can provide a highly accurate assay of the compound's potency.[16][17]
Section 2: Troubleshooting Guide: Recrystallization
Q: My compound is "oiling out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system or when the rate of cooling is too rapid.
Causality & Solution:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.
-
-
Solution is Too Concentrated: An overly concentrated solution can crash out of solution non-selectively.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
-
Insoluble Impurities: The presence of impurities can inhibit crystal lattice formation.
-
Solution: Try a "hot filtration" step. Dissolve the crude product in a minimum of hot solvent, then quickly filter it through a pre-heated funnel with filter paper to remove any insoluble material before allowing the filtrate to cool.
-
Q: The purity of my material is not improving after recrystallization. Why?
A: This indicates that the chosen solvent system is not effectively differentiating between your product and the key impurities. This often happens when the impurities have very similar solubility profiles to the target compound.
Causality & Solution:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solution: Perform a systematic solvent screen. Use small amounts of your crude product in test tubes with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, heptane). A good starting point for amphoteric compounds like isonicotinic acid is a polar solvent like water or an alcohol/water mixture.[3][8]
-
-
Co-precipitation: The impurity may be crystallizing along with your product.
-
Solution: Switch to a different solvent system. Sometimes a two-solvent system (one in which the compound is soluble, and one in which it is not) can provide better selectivity. For example, dissolve the compound in a minimum of hot ethanol and then slowly add water (the anti-solvent) until the solution becomes cloudy, then allow it to cool.
-
Section 3: Troubleshooting Guide: Chromatographic Purification
The basic nitrogen in the pyridine ring makes these compounds prone to specific challenges during chromatographic purification, especially on silica-based columns.[13]
Q: My HPLC peaks are tailing severely. How can I get symmetrical peaks?
A: Peak tailing for basic compounds like pyridine derivatives is a classic problem caused by the strong interaction between the basic nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[13] This secondary interaction causes a portion of the analyte to be retained more strongly, resulting in a "tail".
Causality & Solution:
-
Silanol Interactions: The lone pair of electrons on the pyridine nitrogen interacts with acidic silanols.
-
Solution 1: Lower the Mobile Phase pH. Add an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase. At a lower pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with the analyte.[13]
-
Solution 2: Add a Competing Base. Add a small amount of a competing base, like triethylamine (TEA, 0.1-0.5%), to the mobile phase.[13] The TEA will preferentially bind to the active silanol sites, effectively masking them from your compound.
-
Solution 3: Use a Different Column. Modern, base-deactivated or end-capped columns have fewer free silanol groups and are designed to produce symmetrical peaks for basic compounds.[13] Alternatively, a phenyl or polar-embedded phase can offer different selectivity and improved peak shape.[13]
-
Caption: Troubleshooting Workflow for HPLC Peak Tailing.
Q: An impurity is co-eluting with my product. How can I improve the resolution?
A: Co-elution means the selectivity of your current method is insufficient to separate the two compounds. Improving resolution requires changing the chromatographic conditions to alter the relative retention times.
Causality & Solution:
-
Insufficient Selectivity: The mobile phase and stationary phase are not interacting differently enough with the product and impurity.
-
Solution 1: Change Mobile Phase Composition. If using a methanol/water system, switch to acetonitrile/water. The different solvent properties can significantly alter selectivity.
-
Solution 2: Adjust pH. Small changes in mobile phase pH can alter the ionization state of your derivative or the impurity, leading to significant changes in retention and potentially resolving the co-elution. Most pyridine derivatives have a pKa between 5 and 6.[13]
-
Solution 3: Change Stationary Phase. This is the most powerful way to alter selectivity. If you are using a C18 column, switching to a Phenyl-Hexyl, Cyano, or Polar-Embedded Phase provides entirely different interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that can easily separate compounds that co-elute on C18.[13]
-
| Stationary Phase | Primary Interaction Mechanism | Best For |
| C18 (ODS) | Hydrophobic | General purpose, good for non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi | Aromatic compounds, provides alternative selectivity to C18. |
| Cyano (CN) | Normal & Reversed-Phase, Dipole-Dipole | Polar compounds, good for separating isomers. |
| Polar-Embedded | Hydrophobic & Hydrogen Bonding | Good peak shape for bases without mobile phase additives. |
Section 4: Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a framework for purifying a solid isonicotinic acid derivative.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., 95% Ethanol) dropwise at room temperature until the solid just dissolves. Place the tube in an ice bath. If abundant crystals form quickly, it is a good candidate solvent.
-
Dissolution: Place the bulk crude material (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture (e.g., on a hot plate with a water bath) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Hot Filtration: If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC-UV
This protocol outlines a general method for determining the purity of a final product.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 265 nm (or the λmax of your compound).
-
-
Standard Preparation: Prepare a stock solution of your purified compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a sample of the material to be tested at the same concentration (1 mg/mL) in the same diluent.
-
Gradient Elution: Run a generic gradient to elute all potential impurities.
-
Time (min) | % Mobile Phase B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Injection & Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting chromatogram.
-
Calculation: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
% Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100
-
This method serves as a starting point and should be optimized and validated for specific derivatives and regulatory requirements.
Section 5: References
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
Kaplan, N. O., et al. (1973). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. Retrieved from [Link]
-
A. M. T. D. P. A. et al. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. Retrieved from [Link]
-
Cislak, F. E. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Google Patents. Retrieved from
-
PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]
-
Sanyuan. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Retrieved from [Link]
-
Al-Ghamdi, A. F. (2020). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Retrieved from [Link]
-
Shahinozzaman, Md. (2017, August 14). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]
-
Simoni, E., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
-
Misbar. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
-
Pharmapproach. (n.d.). Assay of Isonicotinic acid hydrazide. Retrieved from [Link]
-
Esteve-Romero, J., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]
-
Pharmaspecial. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]
-
Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. Retrieved from [Link]
-
Academia.edu. (n.d.). Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Zadiraka, V. Ia., & Kurinnaia, N. V. (1964). [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. Farmatsevtychnyĭ zhurnal (Kiev, Ukraine: 1959), 19, 66–69. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Scribd. (n.d.). Assay of Isonicotinic Acid Hydrazide. Retrieved from [Link]
-
Gushchina, I., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isonicotinic acid. PubChem Compound Database. Retrieved from [Link]
-
Wilson, Z. E., et al. (2013). Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central. Retrieved from [Link]
-
CN111138354A - Preparation method of isoniazid. (2020). Google Patents. Retrieved from
-
WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide. (2004). Google Patents. Retrieved from
-
Belles, Q. (1962). Further Studies on the Isolation and Identification of Isonicotinic Acid Hydrazide and Its Metabolic Products. Journal of Chromatography A, 9, 180-6. Retrieved from [Link]
-
Taylor, C. R., & Goud, N. R. (2022). Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. International Union of Crystallography. Retrieved from [Link]
-
Cislak, F. E. (1956). Process of producing isonicotinic acid. U.S. Patent No. 2,733,246. Google Patents. Retrieved from
-
US4447615A - Process for the purification of nicotinic acid amide I. (1984). Google Patents. Retrieved from
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tianmingpharm.com [tianmingpharm.com]
- 16. pharmacyinfoline.com [pharmacyinfoline.com]
- 17. [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in the Synthesis of Chlorophenylpyridines
Welcome to the technical support center for the synthesis of chlorophenylpyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. The formation of the C-C bond between a chloropyridine and a phenyl group, typically via cross-coupling reactions, is a powerful tool but is often plagued by specific obstacles. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to inhibit the catalyst, necessitates careful optimization and troubleshooting.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis of chlorophenylpyridines. Each entry details the potential causes and provides actionable, step-by-step solutions.
Issue 1: My reaction shows low or no conversion of the chloropyridine starting material.
This is one of the most common issues, often pointing to a problem with the catalytic cycle's initiation—the oxidative addition step.
Q: What are the likely causes and how can I resolve them?
A: Low conversion is typically traced back to an insufficiently active catalyst system or suboptimal reaction conditions for the challenging C-Cl bond activation.
Causality & Resolution:
-
Inactive Catalyst System: The choice of palladium (or nickel) catalyst and, more importantly, the ligand is critical for activating the relatively inert C-Cl bond.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Expert Insight: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), or N-Heterocyclic Carbenes (NHCs) are essential.[1][2] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to facilitate the oxidative addition to the chloropyridine. The ligand's bulkiness also aids the final reductive elimination step, releasing the product and regenerating the catalyst.
-
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] This is particularly problematic for 2-chloropyridines.
-
Insufficient Reaction Temperature: The oxidative addition to a C-Cl bond has a higher activation energy than for C-Br or C-I bonds.
-
Expert Insight: Reactions involving chloropyridines often require higher temperatures, typically in the 80-120 °C range, to proceed efficiently.[4] It is crucial to monitor for potential degradation of starting materials or products at these elevated temperatures.
-
Troubleshooting Workflow: Low Conversion
Below is a systematic workflow to diagnose and solve low conversion issues.
}
Caption: Workflow for troubleshooting low reaction conversion.Issue 2: My reaction produces a significant amount of byproducts.
High byproduct formation directly reduces the yield of the desired product and complicates purification. Identifying the source of these byproducts is key to mitigating their formation.
Q: What are the common byproducts and how can I minimize them?
A: The most prevalent side reactions in Suzuki-Miyaura couplings are homocoupling of the organoboron reagent and protodeboronation.[4][5] In Negishi couplings, homocoupling of the organozinc reagent can also occur.
Causality & Resolution:
-
Homocoupling: This side reaction produces a biaryl product from two molecules of the organometallic reagent (e.g., phenylboronic acid coupling with itself to form biphenyl).[4] This is often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[4] Ullmann-type homocoupling of the aryl halide can also occur under certain conditions, particularly at high temperatures.[6][7]
-
Expert Insight: The most critical step to prevent homocoupling is to rigorously degas the reaction mixture.[4] This involves bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture before adding the palladium catalyst. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling.[4]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or its esters by a proton source, replacing the boron moiety with a hydrogen atom. This side reaction consumes the active nucleophile, reducing the yield.[8][9] It is particularly problematic for electron-deficient or some heteroaryl boronic acids and can be catalyzed by base.[5][10]
-
Expert Insight: Ensure the purity and proper storage of the boronic acid. Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can increase stability and minimize protodeboronation.[8][9][10] The rate of hydrolysis of these reagents to the active boronic acid can be geared to match the rate of catalytic turnover, preventing the accumulation of the more sensitive boronic acid in the reaction mixture.[8][9]
-
Data Presentation: Byproduct Mitigation Strategies
| Byproduct Type | Common Cause | Mitigation Strategy | Supporting Citation |
| Phenyl Homocoupling | Oxygen in reaction mixture; excess Pd(II) | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use a pre-catalyst to ensure rapid formation of Pd(0). | [4][11] |
| Protodeboronation | Unstable boronic acid; prolonged reaction time; excess base/water | Use a more stable boron reagent (e.g., pinacol boronate ester or trifluoroborate).[5][10] Optimize reaction time to avoid prolonged exposure to basic conditions. | [8][9] |
| Aryl Halide Homocoupling | High temperatures; specific catalyst systems | Screen for lower reaction temperatures. If using a nickel catalyst, this pathway can be more prevalent. | [6][7] |
Issue 3: My Negishi coupling reaction stalls at 30-60% conversion.
Stalling is a frustrating issue where the reaction proceeds initially but then stops before the limiting reagent is fully consumed. This often points to catalyst deactivation or product inhibition.
Q: Why is my Negishi reaction stalling and what can I do?
A: In Negishi couplings, catalyst deactivation can occur due to coordination from substrates or products.[12] More specifically, the zinc halide byproduct (ZnX₂) generated during the reaction can act as a Lewis acid and interact with the catalyst, forming inactive intermetallic species.[13]
Causality & Resolution:
-
Catalyst Deactivation/Inhibition: If the chlorophenylpyridine product or the starting material contains other coordinating groups (e.g., thiophenes, unprotected amines), they can bind to the palladium center and deactivate it.[12] As the product concentration increases, this inhibition becomes more pronounced, leading to stalling.
-
Expert Insight: Screening different ligands is the first step, as some are more resistant to coordination-based deactivation. In some cases, a slow addition of the catalyst over the course of the reaction can help maintain a sufficient concentration of active catalyst.
-
-
Inhibition by Zinc Halide Byproduct: The ZnX₂ byproduct is a Lewis acid that can coordinate to the electron-rich Pd(0) or other intermediates in the catalytic cycle.[13] This coordination can prevent the binding of the organozinc reagent, effectively blocking the crucial transmetalation step and stalling the reaction.
-
Expert Insight: The addition of lithium salts (e.g., LiCl, LiBr) can be beneficial. These salts are thought to break up zinc aggregates and form more reactive monomeric "ate" complexes (e.g., RZnX₂⁻ Li⁺), which can be more effective in transmetalation.[14] They may also passivate the Lewis-acidic ZnX₂ byproduct.[13]
-
Troubleshooting Workflow: Stalled Negishi Reaction
}
Caption: Workflow for troubleshooting a stalled Negishi reaction.Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for chlorophenylpyridines: Suzuki-Miyaura or Negishi?
A: Both have distinct advantages. The Suzuki-Miyaura reaction is often preferred due to the operational simplicity and the stability of the organoboron reagents, which are generally tolerant of a wide range of functional groups and are often commercially available.[10] However, organozinc reagents used in Negishi couplings are more nucleophilic than their boron counterparts.[15][16] This increased reactivity can lead to faster reactions at lower temperatures and may be successful where a Suzuki coupling fails, especially with very challenging substrates. The main drawback of Negishi coupling is the moisture and air sensitivity of the organozinc reagents, requiring stricter anhydrous and oxygen-free conditions.[15][16]
Q2: How do I choose the right ligand for my specific chlorophenylpyridine isomer?
A: The optimal ligand depends on the steric and electronic environment of the C-Cl bond. For sterically unhindered positions (e.g., 3- or 4-chloropyridine), a ligand like SPhos or XPhos is a good starting point. For more sterically hindered positions or for the challenging 2-chloropyridines, a bulkier ligand like RuPhos or an N-heterocyclic carbene (NHC) might be necessary to promote oxidative addition and prevent catalyst inhibition.[1][2] In some unique cases, such as differentiating between two different chloro-positions on the same ring, ligand choice can even control site-selectivity.[17] Empirical screening of a small set of ligands is often the most effective approach.
Q3: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the best one?
A: The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[5] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice depends on the substrates and solvent. Stronger bases like K₃PO₄ are often effective for less reactive chlorides. The solubility of the base is also important; sometimes a mixed solvent system including water is used to solubilize an inorganic base.[4][18]
Q4: How can I effectively purify my final chlorophenylpyridine product?
A: Purification strategies depend on the nature of the impurities.
-
Homocoupled Byproducts: Biphenyl (from phenylboronic acid) or bis(chloropyridine) are typically less polar than the desired product and can often be removed by column chromatography on silica gel.
-
Residual Catalyst: Palladium residues can often be removed by filtering the crude product solution through a pad of celite or a specialized palladium scavenging agent.[19]
-
Isomeric Impurities: If the reaction produces other chlorophenylpyridine isomers, separation can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) may be required for difficult separations of isomers.[20]
-
General Purification: A standard aqueous workup followed by crystallization or flash column chromatography is the most common sequence.
Experimental Protocols
Protocol 1: General Procedure for an Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a chloropyridine with a phenylboronic acid using a modern catalyst system.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the chloropyridine, phenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous 1,4-dioxane.
-
Degassing: Add 4 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents. Seal the flask and bubble Argon through the stirred suspension for 15-20 minutes to thoroughly remove dissolved oxygen.
-
Reaction Initiation: Using a syringe, add the catalyst solution to the reaction mixture.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Identification of Byproducts using GC-MS
This protocol outlines how to analyze a crude reaction mixture to identify common byproducts.
Sample Preparation:
-
Take a small aliquot (~0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the diluted sample through a small plug of silica or a syringe filter to remove solid particles.
GC-MS Analysis:
-
Instrument Setup: Use a standard GC-MS instrument equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the peaks for your starting materials and the desired product based on their retention times and mass spectra.
-
Analyze the mass spectra of unknown peaks. Compare them against a spectral library (e.g., NIST) to identify potential byproducts.
-
Look for characteristic molecular ions (M⁺) corresponding to expected byproducts:
-
Biphenyl (Homocoupling): M⁺ = 154.21 g/mol
-
Benzene (Protodeboronation): M⁺ = 78.11 g/mol
-
-
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.
- Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Overcoming low yields in the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd C
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a.
- Negishi coupling. Wikipedia.
- Reasons for stalling of a Negishi coupling?. Reddit.
- Intermetallic species in the Negishi coupling and their involvement in inhibition p
- Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. Benchchem.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Negishi Coupling. Organic Chemistry Portal.
- Negishi Coupling. NROChemistry.
- 5 Analytical Techniques for Characterizing Unknown Samples.
- The Negishi Cross-Coupling Reaction. Denmark Group.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
- Dealing with low yield during the chemical synthesis of Purpurin. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chrom
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine.
- Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling | NROChemistry [nrochemistry.com]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability testing of 2-(2-chlorophenyl)isonicotinic acid under different conditions"
Technical Support Center: Stability Testing of 2-(2-chlorophenyl)isonicotinic acid
Introduction: The Imperative of Stability Testing for this compound
Welcome to the technical support guide for the stability testing of this compound. As an active pharmaceutical ingredient (API), understanding its intrinsic stability is not merely a regulatory formality but a cornerstone of developing a safe, effective, and reliable drug product.[1] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for navigating the complexities of stability and forced degradation studies.
Forced degradation, or stress testing, is a critical early-development activity that involves subjecting the API to conditions more severe than accelerated stability testing.[1] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are to elucidate potential degradation pathways, identify likely degradation products, and establish the intrinsic stability of the molecule.[1][2] This information is instrumental in developing and validating a stability-indicating analytical method—a method that can accurately separate and quantify the intact API from its degradation products.[2]
This document will address common questions, provide detailed experimental protocols, offer troubleshooting for anticipated analytical challenges, and explain the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound? What degradation pathways should I anticipate?
A1: Based on its structure—a pyridine carboxylic acid core with a 2-chlorophenyl substituent—we can anticipate several potential degradation pathways:
-
Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation could occur. The amide linkage in related isonicotinic acid hydrazide derivatives is known to be susceptible to hydrolysis[3], but the core structure here is more robust. The primary focus for hydrolysis should be on potential reactions influenced by the interaction of the pyridine and chlorophenyl rings under pH stress.
-
Oxidation: The pyridine ring is susceptible to oxidation. The presence of the electron-withdrawing chlorophenyl group may influence the reaction rate. Oxidative degradation of isonicotinic acid derivatives can lead to the formation of N-oxides or hydroxylated species.[4][5] Peroxide radicals are common initiators for such reactions.
-
Photodegradation: Pyridine carboxylic acids are known to be susceptible to photolysis.[6][7] Irradiation with UV light can induce complex reactions, potentially leading to ring opening or the formation of photoproducts like succinic acid, as seen with pyridine itself.[8] The presence of the chlorophenyl group could also lead to dechlorination or other photochemical reactions.
-
Thermal Degradation: Aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO2) at elevated temperatures.[9][10] While benzoic acid is notably stable, substituted derivatives may degrade at lower temperatures.[9] The process typically requires significant energy, so this pathway is expected primarily under high-heat stress conditions.
Q2: What are the recommended starting conditions for a forced degradation study on this compound, according to ICH guidelines?
A2: The goal is to achieve a target degradation of 5-20% of the active ingredient.[2][11] Over-stressing the molecule can lead to secondary degradation products not relevant to formal stability, while under-stressing provides insufficient information.[1] The table below provides recommended starting conditions based on ICH Q1A(R2) principles.[2][12]
| Stress Condition | Recommended Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Evaluates stability in acidic environments. Monitor for potential decarboxylation or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Assesses stability in alkaline conditions. The carboxylic acid will be deprotonated; monitor for base-catalyzed rearrangements. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[13] Reactions can be rapid. |
| Thermal (Dry Heat) | Solid API at 80°C for 48-72 hours | Investigates the intrinsic thermal stability of the solid-state drug substance. Monitor for melting, discoloration, and decarboxylation. |
| Photostability | Solid API / Solution exposed to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy | As mandated by ICH Q1B, this tests for light sensitivity.[1] A control sample protected from light is essential. |
Q3: How do I develop a preliminary stability-indicating HPLC method for this compound?
A3: A successful stability-indicating method must resolve the main peak from all degradation products and process impurities.[14] For this molecule, a reverse-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile first choice.
-
Mobile Phase:
-
Aqueous (A): Start with a buffered aqueous phase. Given the acidic nature of the analyte, a low pH buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0 with phosphoric acid) is recommended to ensure the carboxylic acid is protonated and consistently retained.
-
Organic (B): Acetonitrile is a good starting organic modifier. Methanol can be explored as an alternative to alter selectivity.
-
-
Initial Gradient: A broad gradient is ideal for initial screening. For example: 5% to 95% Acetonitrile over 20-30 minutes. This will help elute a wide range of potential degradation products with varying polarities.
-
Detection: Based on the aromatic structure, UV detection should be effective. Scan for the optimal wavelength using a photodiode array (PDA) detector; a starting point could be around 225-285 nm.[15]
-
Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile (50:50 v/v) to ensure solubility and compatibility with the mobile phase.
Experimental Protocol: Forced Degradation Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Workflow Overview
Caption: High-level workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water. This serves as the master stock for all solution-based stress tests.
-
-
Applying Stress Conditions (Example for Acid Hydrolysis):
-
To a vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.
-
Cap the vial and place it in a water bath or oven set to 60°C.
-
Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water and storing it at room temperature, protected from light.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from the stressed sample.
-
Crucially, quench the reaction. For the acid hydrolysis sample, neutralize it by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis. This stops further degradation.
-
-
HPLC Analysis:
-
Inject the prepared control, stressed, and blank samples into the HPLC system.
-
Acquire chromatograms and use a PDA detector to check for peak homogeneity and the appearance of new peaks.
-
-
Data Evaluation:
-
Calculate % Degradation: Determine the loss of the parent API peak area relative to the control (T=0) sample.
-
Assess Mass Balance: Sum the area of the parent peak and all degradation product peaks. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.
-
Check Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in the stressed samples to ensure no co-eluting impurities.
-
Troubleshooting Guide for HPLC Analysis
This section addresses specific issues you might encounter during the HPLC analysis of this compound and its degradation products.
Troubleshooting Decision Tree: Unstable Baseline
Caption: Decision tree for troubleshooting an unstable HPLC baseline.
Q&A for Specific Chromatographic Issues
Q: My main API peak is exhibiting significant tailing. What is the cause and how can I fix it? A: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase.
-
Cause 1: Insufficiently Low pH. If the mobile phase pH is too close to the pKa of the carboxylic acid, a mixed population of ionized (deprotonated) and non-ionized forms will exist. The ionized form is highly polar and can interact with residual silanols on the silica backbone of the C18 column, causing tailing.
-
Solution: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. A pH of 2.5-3.0 should ensure the carboxylic acid is fully protonated, leading to better peak shape.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. Check if the peak shape improves.
-
-
Cause 3: Column Contamination/Degradation. Strongly retained compounds from previous injections or degradation of the stationary phase itself can create active sites that cause tailing.
Q: I'm seeing a new peak in my chromatogram, but I'm not sure if it's a degradation product or an artifact. How can I check? A: Distinguishing real degradants from system artifacts (ghost peaks) is crucial.[13]
-
Step 1: Inject a Blank. Prepare a blank injection using your sample diluent. If the peak appears in the blank run, it is a "ghost peak" originating from the system, not the sample. This could be due to carryover from a previous injection or contamination in your mobile phase.[13]
-
Solution for Ghost Peaks: Clean the injector needle and sample loop.[13] Prepare fresh mobile phase using high-purity, HPLC-grade solvents and fresh buffer.
-
-
Step 2: Compare to Control Sample. The peak should be absent or significantly smaller in your unstressed control sample compared to the stressed sample.
-
Step 3: Analyze with a Different Method. If possible, analyze the sample on a different column or with a different mobile phase. A true degradation product should still be present (though its retention time will change), while an artifact might disappear.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 15, 2026, from a relevant pharmaceutical guidance website.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
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Validation & Comparative
"validation of the biological activity of 2-(2-chlorophenyl)isonicotinic acid"
An In-Depth Technical Guide to the Biological Validation of 2-(2-chlorophenyl)isonicotinic Acid
Introduction
Isonicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The compound this compound, a specific derivative, presents a promising scaffold for therapeutic development. Its structural features suggest a potential interaction with key biological targets involved in inflammatory pathways. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the systematic validation of its biological activity, focusing on its putative anti-inflammatory effects. We will delve into the rationale behind experimental choices, present detailed protocols, and compare its performance against established therapeutic agents.
Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
The structural characteristics of this compound suggest its potential as an anti-inflammatory agent. We hypothesize a dual mechanism of action involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Both pathways are central to the inflammatory response.[6][7][8]
-
COX-2 Inhibition: The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target this enzyme.[7][8]
-
NF-κB Pathway Modulation: The NF-κB pathway is a critical regulator of immune and inflammatory responses.[6][9] Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11] Inhibiting this pathway is a key strategy for developing anti-inflammatory therapeutics.[6][12]
Below is a diagram illustrating the proposed points of intervention for this compound within these inflammatory pathways.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Validation Workflow
A tiered approach is essential for the systematic evaluation of a novel compound. Our workflow begins with fundamental cytotoxicity profiling to establish safe dosing concentrations, followed by specific in vitro assays to probe the hypothesized mechanisms of action.
Caption: Step-by-step experimental workflow for biological validation.
Part 1: In Vitro Cytotoxicity Assessment
Rationale: Before assessing the specific biological activities of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent assays are not simply a consequence of cytotoxicity. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Experimental Protocol: MTT Assay
This protocol is adapted for use with RAW 264.7 murine macrophage cells, a common model for inflammation studies.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[14]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Part 2: Validation of Anti-inflammatory Activity
A. Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: To directly test the hypothesis that this compound inhibits COX enzymes, a cell-free enzymatic assay is the most direct approach. This allows for the determination of inhibitory activity against both COX-1 and COX-2 isoforms, establishing potency and selectivity. A compound with high selectivity for COX-2 over COX-1 is generally preferred to minimize gastrointestinal side effects associated with COX-1 inhibition.[7][17]
Experimental Protocol:
Commercially available COX inhibitor screening assay kits provide a standardized method. The general principle involves:
-
Reagent Preparation: Prepare the reaction buffer, heme, arachidonic acid (substrate), and the test compound dilutions.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Ibuprofen as a non-selective control).
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂).
-
Detection: The peroxidase activity of COX converts PGG₂ to PGH₂. This process can be monitored colorimetrically by observing the oxidation of a probe, which is measured by a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Comparative Data: COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >10 | ~0.05 | >200 |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.4 |
Note: Reference values are approximate and can vary based on assay conditions.
B. Inhibition of Pro-inflammatory Cytokine Production
Rationale: A key hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as TNF-α and IL-6 by immune cells like macrophages. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of these cells. Measuring the ability of a compound to reduce cytokine production in LPS-stimulated macrophages provides strong evidence of its anti-inflammatory potential in a cellular context.[18][19]
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Allow them to adhere for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each cytokine.
Comparative Data: Cytokine Inhibition
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value |
| Dexamethasone (Reference) | ~0.01 | ~0.005 |
Note: Dexamethasone is a potent steroidal anti-inflammatory drug used as a positive control.
Part 3: Elucidation of NF-κB Pathway Involvement
Rationale: To investigate whether the observed reduction in cytokine production is mediated through the NF-κB pathway, we can assess the phosphorylation status of IκBα. In the canonical NF-κB pathway, the phosphorylation and subsequent degradation of IκBα are critical steps that release NF-κB to translocate to the nucleus.[6][10] Inhibition of IκBα phosphorylation would indicate that the compound acts upstream in the signaling cascade.
Experimental Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment and Lysis: Seed RAW 264.7 cells and treat them with the test compound, followed by a short stimulation with LPS (e.g., 15-30 minutes).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Re-probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative level of IκBα phosphorylation.
Summary and Comparative Analysis
This guide outlines a systematic approach to validate the biological activity of this compound as a potential anti-inflammatory agent. The proposed experiments will generate a comprehensive dataset to evaluate its potency, selectivity, and mechanism of action.
Performance Comparison
| Parameter | This compound | Celecoxib (COX-2 Selective) | Ibuprofen (Non-selective NSAID) |
| Cytotoxicity (IC₅₀) | High (>50 µM desirable) | Generally low cytotoxicity | Generally low cytotoxicity |
| COX-2 Potency (IC₅₀) | To be determined | High (~0.05 µM) | Moderate (~35 µM) |
| COX Selectivity | To be determined | High (>200) | Low (~0.4) |
| TNF-α Inhibition | To be determined | Moderate | Moderate |
| Mechanism | Hypothesized: COX-2/NF-κB | Primarily COX-2 Inhibition | COX-1 and COX-2 Inhibition |
Conclusion
The validation of this compound's biological activity requires a rigorous, multi-faceted experimental approach. By progressing from general cytotoxicity assays to specific enzymatic and cell-based functional assays, researchers can build a robust profile of the compound's therapeutic potential. The data generated through these studies will be critical for establishing its efficacy and mechanism of action, providing a solid foundation for further preclinical and clinical development. Future in vivo studies using animal models of inflammation would be the logical next step to confirm the in vitro findings.
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"2-(2-chlorophenyl)isonicotinic acid vs. 2-(4-chlorophenyl)isonicotinic acid"
Starting Chemical Investigations
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Gathering Experimental Data
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I'm still searching for the exact, head-to-head comparison data, but progress is being made. I've compiled general chemical properties, and information on isonicotinic acid, the GPR109A receptor, and some SAR data. I'm exploring assay protocols and synthesis methods too, allowing me to make educated inferences.
Analyzing Possible Solutions
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Synthesizing Available Data
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Finalizing the Approach
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Finalizing Guide Structure
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 2-(2-chlorophenyl)isonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for the unambiguous structural confirmation of synthesized 2-(2-chlorophenyl)isonicotinic acid. As a nitrogen-containing heterocyclic compound, this molecule and its analogs are of significant interest in medicinal chemistry, where precise structural identity is paramount for understanding structure-activity relationships (SAR) and ensuring downstream success.[1][2][3] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing a multi-pronged, self-validating approach to structural elucidation.
The Strategic Approach: An Integrated Analytical Workflow
Caption: Integrated workflow for structural confirmation.
Primary Spectroscopic Analysis: The Foundational Pillars
The initial characterization of a synthesized compound relies on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods are the workhorses of the organic chemistry lab, each providing a unique and essential piece of the structural puzzle.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule.[4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
For this compound (C₁₂H₈ClNO₂), the spectra are predicted to show distinct signals corresponding to the seven aromatic protons and twelve carbon atoms. The acidic proton of the carboxylic acid will also be visible, typically as a very broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| ¹H NMR | > 12.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| 8.8 - 8.9 | doublet | 1H | Proton ortho to pyridine N | |
| 7.5 - 8.2 | multiplet | 6H | Remaining protons on both aromatic rings | |
| ¹³C NMR | ~165 | singlet | - | Carboxylic acid carbonyl carbon (-C OOH) |
| 125 - 155 | multiple singlets | - | Aromatic carbons (both rings) |
Note: Predicted values are based on general principles and data from similar structures.[7][8][9][10] Actual shifts may vary.
While ¹H and ¹³C spectra provide the primary data, complex structures benefit from two-dimensional (2D) NMR experiments.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), helping to trace the connectivity within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for establishing the connection between the chlorophenyl ring and the isonicotinic acid core.
Caption: NMR analysis and assignment workflow.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[5] This technique ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
The molecular formula C₁₂H₈ClNO₂ has a monoisotopic mass of 233.0244 g/mol .[11] A key confirmatory feature will be the isotopic pattern of the molecular ion peak. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in two major peaks separated by ~2 m/z units, with a characteristic intensity ratio of approximately 3:1.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |
| [C₁₂H₉³⁵ClNO₂]⁺ ([M+H]⁺) | 234.0316 | ~100% relative abundance |
| [C₁₂H₉³⁷ClNO₂]⁺ ([M+2+H]⁺) | 236.0287 | ~32% relative abundance |
Note: The observation of this exact mass and isotopic pattern by HRMS provides extremely high confidence in the elemental composition.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared light by a sample, causing molecular vibrations.[4] It is an excellent tool for quickly identifying the presence of key functional groups.[12]
-
Sample Placement: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
The IR spectrum will provide clear evidence for the carboxylic acid and the substituted aromatic rings.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1450-1600 | Medium-Strong | C=C stretch | Aromatic Rings |
| ~3000-3100 | Medium-Weak | C-H stretch | Aromatic C-H |
| 750-780 | Strong | C-Cl stretch | Aryl Halide |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[12][13]
Confirmatory and Orthogonal Methods
While the primary spectroscopic methods provide a comprehensive picture, the highest standards of scientific integrity call for validation with orthogonal techniques.
Elemental Analysis
This classical method provides an independent verification of the compound's purity and elemental composition. It determines the mass percentages of carbon, hydrogen, and nitrogen, which should align closely with the theoretical values calculated from the molecular formula.
-
Submit a highly purified, dry sample (2-3 mg) to an analytical facility for CHN analysis.
-
The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Table 4: Theoretical Elemental Composition for C₁₂H₈ClNO₂
| Element | Theoretical Percentage |
| Carbon (C) | 61.69% |
| Hydrogen (H) | 3.45% |
| Nitrogen (N) | 5.99% |
Note: An experimental result within ±0.4% of these theoretical values is considered strong confirmation of the elemental formula.
Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction is the undisputed "gold standard" for structural determination.[14] It provides an absolute, three-dimensional map of the atoms in the crystal lattice, definitively confirming connectivity and stereochemistry.[15][16]
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution. This is frequently the most challenging step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern.
-
Structure Solution: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and a 3D model.
The resulting structure would unequivocally show the relative positions of the 2-chlorophenyl group and the carboxylic acid on the pyridine ring, leaving no room for ambiguity.
Final Synthesis of Evidence
The definitive confirmation of the structure of this compound is achieved not by any single technique, but by the logical and consistent agreement of all collected data. The process is a self-validating system where each piece of evidence supports the others.
Caption: Convergence of evidence for structural confirmation.
By following this comprehensive, multi-technique approach, researchers can be confident in the structural integrity of their synthesized this compound, providing a solid and trustworthy foundation for subsequent research and development.
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A Researcher's Guide to Isonicotinic Acid Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality
Introduction: The Enduring Challenge of Tuberculosis and the Isonicotinic Acid Backbone
Isonicotinic acid derivatives, most notably isoniazid (INH), represent a cornerstone of tuberculosis (TB) therapy.[1][2] Discovered serendipitously in the mid-20th century, isoniazid's potent bactericidal activity against Mycobacterium tuberculosis (M.tb) revolutionized TB treatment.[1] The core isonicotinic acid hydrazide structure has since served as a scaffold for the synthesis of numerous derivatives aimed at combating the rise of drug-resistant TB strains.[1][3][4]
However, a persistent challenge in the development of these and other anti-tubercular agents is the often-observed disparity between promising in vitro activity and diminished or altered efficacy in in vivo models.[5][6] This guide provides an in-depth comparison of in vitro versus in vivo efficacy for isonicotinic acid derivatives, explaining the causality behind experimental choices, detailing validated protocols, and offering insights to navigate the complex journey from the lab bench to preclinical studies.
The In Vitro Landscape: Quantifying Potency in a Controlled World
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid, high-throughput, and cost-effective means to screen compound libraries and determine direct antimicrobial activity.
Core Concept: Minimum Inhibitory Concentration (MIC)
The most fundamental in vitro metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[7] For M.tb, this is typically determined using broth microdilution or agar proportion methods.[7][8]
Detailed Protocol: Broth Microdilution Resazurin Assay (MRA) for M.tb
This protocol offers a reliable and visual method for determining MIC.[7]
-
Inoculum Preparation: Culture M.tb H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the suspension to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[8]
-
Drug Dilution: Prepare two-fold serial dilutions of the isonicotinic acid derivatives in a 96-well microtiter plate using 7H9 broth.[7] Concentrations should span a range appropriate for the expected MIC.
-
Controls: Include "no drug" wells (bacterial growth control) and "no bacteria" wells (sterility control).[7] A known active drug like isoniazid should be used as a positive control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.[7]
-
Resazurin Addition: Add a resazurin solution to each well.[7] Resazurin is a blue cell viability indicator that turns pink in the presence of metabolically active bacteria.
-
Reading Results: Incubate for an additional 24-48 hours and record the MIC as the lowest drug concentration that prevents the color change from blue to pink.[7]
Advantages and Inherent Limitations of In Vitro Testing
While indispensable, in vitro systems represent a highly simplified environment. They provide a direct measure of a compound's intrinsic activity against replicating bacteria but fail to account for the complex physiological factors encountered within a living host.[5][9]
| Parameter | In Vitro Advantage | In Vivo Complexity Not Captured |
| Environment | Highly controlled, reproducible | Host metabolism, drug distribution, protein binding |
| Bacterial State | Actively replicating planktonic cells | Non-replicating persisters, intracellular bacteria within macrophages, granulomas |
| Host Interaction | Absent | Immune response, drug efflux pumps, host-pathogen interplay |
| Metabolism | Drug is in its final form | Prodrug activation required (e.g., isoniazid) |
Table 1. A Comparison of In Vitro and In Vivo Experimental Conditions.
The In Vivo Reality: Navigating the Complexities of the Host
Animal models are essential for evaluating how a drug candidate behaves in a complex biological system, providing critical data on efficacy, pharmacokinetics, and safety.[10][11] The mouse model is the most common and economical choice for initial TB drug testing, though guinea pigs and rabbits are also used as they can form lung pathologies more similar to humans.[10][11][12]
Core Concept: Assessing Bacterial Load Reduction
The primary measure of in vivo efficacy is the reduction in bacterial load (Colony Forming Units, CFU) in target organs, typically the lungs and spleen, compared to an untreated control group.[13][14]
Experimental Workflow: Murine Model of Chronic TB Infection
-
Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol exposure with M.tb, calibrated to deliver 50-100 bacilli into the lungs.[11][14]
-
Establishment of Infection: The infection is allowed to establish for several weeks to develop into a chronic state, which better mimics human tuberculosis.
-
Treatment: Treatment is initiated via oral gavage or other appropriate routes. A typical study includes an untreated control group, an isoniazid-treated positive control group, and groups for the experimental derivatives.[8][14]
-
Endpoint Analysis: At specific time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to enumerate CFU.[8]
-
Efficacy Calculation: Efficacy is reported as the log10 CFU reduction in treated groups compared to the untreated group at the start of therapy.[6]
Comparative Analysis: Why Do In Vitro and In Vivo Results Diverge?
The transition from a petri dish to a living organism introduces a multitude of variables that can drastically alter a drug's performance.
1. The Prodrug Predicament: Metabolic Activation
The most critical factor for isoniazid and many of its derivatives is that they are prodrugs .[2][15] Isoniazid itself has no antibacterial activity until it is activated within the mycobacterium by the catalase-peroxidase enzyme, KatG.[2][15] This activation process converts INH into a variety of reactive species, including an isonicotinoyl radical.[15][16] This radical then covalently attaches to NAD+, forming an adduct that inhibits InhA, an enzyme essential for mycolic acid synthesis and cell wall integrity.[2][17][18]
-
In Vitro Implication: A standard MIC assay measures the effect of the parent compound, not its activated form. A derivative might show a poor MIC simply because the in vitro conditions lack the necessary activating enzymes.
-
In Vivo Reality: Efficacy is entirely dependent on the rate and extent of KatG activation within the bacteria residing in the host.[17][19] Mutations in the katG gene are a primary mechanism of isoniazid resistance.[2][20]
Caption: Metabolic activation pathway of Isoniazid within M.tb.
2. Pharmacokinetics (PK): The ADME Challenge
A drug's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—profoundly impacts its efficacy.[21][22][23]
-
Absorption: Poor oral bioavailability means the drug never reaches sufficient concentrations in the bloodstream.
-
Distribution: The drug must penetrate host tissues and, crucially, the complex, caseous structure of the tuberculous granuloma to reach the bacteria.[5]
-
Metabolism: In the host (primarily the liver), isoniazid is metabolized by the N-acetyltransferase 2 (NAT2) enzyme into inactive forms like acetylisoniazid.[23][24] The rate of this "acetylation" varies genetically among human populations ("fast" vs. "slow" acetylators), directly affecting drug exposure and potential toxicity.[2][21][22]
-
Excretion: Rapid clearance from the body can prevent the drug from maintaining a therapeutic concentration over time.
3. The Host-Pathogen Microenvironment
M.tbin vivo exists in diverse states. It can be found within macrophages, where the environment is acidic and nutrient-limited, or in a dormant, non-replicating state within granulomas.[5] These states can render the bacteria phenotypically tolerant to drugs that are highly effective against rapidly dividing bacteria in vitro.[9]
Caption: Factors influencing the translation from in vitro to in vivo efficacy.
Illustrative Data: Comparing Novel Isonicotinic Acid Derivatives
The following table presents hypothetical but representative data for novel isonicotinic acid derivatives, illustrating the potential discrepancies between in vitro and in vivo results.
| Compound | Structure Modification | In Vitro MIC vs. M.tb H37Rv (µM) [13] | In Vivo Efficacy (Log10 CFU Reduction in Mouse Lung) [13] | Interpretation |
| Isoniazid (Control) | - | 2.04 | 3.7 | Gold Standard: Requires KatG activation, good PK profile leads to high in vivo efficacy. |
| Derivative A | Added lipophilic side chain | 0.45 | 3.5 | Successful Translation: Enhanced lipophilicity may improve cell penetration. Shows high potency both in vitro and in vivo. |
| Derivative B | Modified hydrazide group | 15.8 | 3.2 | Poor In Vitro, Good In Vivo: Likely a prodrug that is poorly activated in vitro but efficiently activated by KatG in vivo. The high MIC is misleading. |
| Derivative C | Added bulky aromatic group | 0.22 | 0.5 | Good In Vitro, Poor In Vivo: Excellent intrinsic activity but likely suffers from poor pharmacokinetics (e.g., rapid metabolism, low absorption) or high plasma protein binding, preventing it from reaching the target.[5][25] |
| Derivative D | Isosteric replacement in pyridine ring | > 64 | Not Tested | Inactive: The modification likely prevents binding to the KatG active site for activation or the final target (InhA). |
Table 2. Comparative Efficacy of Hypothetical Isonicotinic Acid Derivatives.
Conclusion and Future Directions
The development of new isonicotinic acid derivatives remains a vital strategy in the fight against tuberculosis. However, researchers must look beyond simple MIC values. A comprehensive understanding of a compound's potential as a prodrug, its metabolic fate in the host, and its ability to penetrate the complex lesion microenvironment is paramount. Early-stage assessment of ADME properties and testing in intracellular macrophage models can provide a more predictive filter for selecting candidates for resource-intensive in vivo studies. By embracing this multi-faceted approach, the scientific community can more effectively bridge the gap between in vitro promise and the ultimate goal of a successful in vivo therapeutic.
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A Comparative Guide to the Anti-inflammatory Activity of Isonicotinic Acid Derivatives
This guide provides a comprehensive comparison of the anti-inflammatory activity of various isonicotinic acid derivatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical scaffold.
Introduction: The Isonicotinoyl Moiety in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While crucial for healing, dysregulated or chronic inflammation underpins a vast array of diseases, including arthritis, autoimmune disorders, and cardiovascular disease. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry.
The isonicotinic acid scaffold, a pyridine derivative, has emerged as a privileged pharmacophore due to its presence in numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for designing new therapeutic agents. Recent studies have highlighted the significant anti-inflammatory potential of isonicotinic acid derivatives, with some compounds demonstrating activity far exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3][4]
This guide delves into the mechanisms of action, presents comparative experimental data, and provides detailed protocols for evaluating the anti-inflammatory efficacy of this promising class of compounds.
Key Inflammatory Pathways and Mechanisms of Action
The anti-inflammatory effects of isonicotinic acid derivatives are often attributed to their modulation of key signaling pathways and mediators involved in the inflammatory cascade. Understanding these pathways is critical to interpreting experimental data and designing novel compounds.
Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for NSAIDs.[5] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[1] Molecular docking studies suggest that many isonicotinic acid derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme.[1][6]
NF-κB and MAPK Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammation.[7][8] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like cytokines or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the release of NF-κB, which then translocates to the nucleus to induce the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9][10][11]
Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation.[12][13] The three main MAPK subfamilies (ERK, JNK, and p38) are activated by various extracellular stimuli and play a critical role in the production of inflammatory mediators.[14][15]
Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
Reactive oxygen species (ROS) and nitric oxide (NO) are key signaling molecules that, in excess, contribute significantly to the inflammatory response.[1] Overproduction of ROS by immune cells can lead to oxidative stress and amplify inflammatory signaling cascades.[1] Similarly, high levels of NO, produced by the inducible nitric oxide synthase (iNOS) enzyme in macrophages, are a hallmark of inflammation. Therefore, the suppression of ROS and NO overproduction is a promising therapeutic strategy.[1][16]
Comparative In Vitro Anti-inflammatory Activity
A crucial step in drug discovery is the direct comparison of the activity of novel compounds against a known standard. The following table summarizes the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives from a key study, highlighting their potency relative to the widely used NSAID, Ibuprofen. The primary assay measured the inhibition of ROS production from human whole blood phagocytes.
| Compound ID | Structure Description | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Standard: Ibuprofen IC₅₀ (µg/mL) | Reference |
| 5 | Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 | 6.63 | 11.2 ± 1.9 | [1][3] |
| 6 | Isonicotinate of para-aminophenol | ROS Inhibition | 8.6 ± 0.5 | 40.15 | 11.2 ± 1.9 | [1][3] |
| 8a | Isonicotinate of meta-octylaminophenol | ROS Inhibition | 4.8 ± 0.4 | 14.48 | 11.2 ± 1.9 | [1][3] |
| 8b | Isonicotinate of para-octylaminophenol | ROS Inhibition | 6.7 ± 0.3 | 20.15 | 11.2 ± 1.9 | [1][3] |
Analysis: The data clearly demonstrates the potent anti-inflammatory activity of the isonicotinoyl scaffold. Notably, Compound 5 exhibits an exceptional IC₅₀ value of 1.42 µg/mL, making it nearly eight times more potent than the standard drug Ibuprofen in this assay.[1][3][4] This highlights the significant potential for developing highly effective anti-inflammatory agents from this chemical class. The variation in activity between derivatives (e.g., meta vs. para substitution and the addition of lipophilic chains) provides valuable insights for future structure-activity relationship (SAR) studies.
Experimental Protocols and Workflow
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to characterize the anti-inflammatory activity of isonicotinic acid derivatives.
Protocol: In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, from immune cells stimulated with bacterial lipopolysaccharide (LPS).
Causality: Macrophage cells (like RAW 264.7) are a primary source of inflammatory mediators. LPS, a component of gram-negative bacteria, potently activates these cells via TLR4, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent massive production of NO.[17][18] A reduction in NO levels in the presence of a test compound indicates interference with this inflammatory pathway. The measurement of nitrite, a stable metabolite of NO, using the Griess reagent provides a reliable and quantifiable endpoint.[16][19]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the isonicotinic acid derivatives and the reference standard (e.g., L-NAME) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours.[18][20]
-
Inflammatory Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.[18]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C in a 5% CO₂ incubator.[16][18]
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 100 µL of the cell supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[17][19]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.[19]
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration.[16][19]
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[21][22]
Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a biphasic acute inflammatory response.[21] The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which is the phase targeted by most NSAIDs.[21][23] The resulting edema (swelling) is a quantifiable measure of the inflammatory response. A reduction in paw volume in a drug-treated animal compared to a vehicle-treated control indicates anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups for each isonicotinic acid derivative at various doses.[21] Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[21]
-
Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[21][22]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[21][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21][23]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[21]
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Conclusion and Future Directions
The experimental evidence strongly supports the development of isonicotinic acid derivatives as a new class of potent anti-inflammatory agents. Compounds such as the isonicotinate of meta-aminophenol have demonstrated significantly greater in vitro potency than established NSAIDs like ibuprofen.[1][3] The likely mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of COX-2 and the suppression of ROS and NO production.[1]
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the isonicotinoyl scaffold for enhanced efficacy and selectivity. Further evaluation of lead compounds in chronic inflammation models, along with detailed pharmacokinetic and toxicological profiling, will be essential steps in translating these promising preclinical findings into clinically viable therapeutics.
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Comparative Biological Evaluation of Novel Isonicotinic Acid Hydrazides: A Guide for Drug Discovery Professionals
Introduction
Isonicotinic acid hydrazide, universally known as Isoniazid (INH), represents a landmark in medicinal chemistry as a primary and effective treatment for tuberculosis (TB) for decades.[1][2] Its deceptively simple structure, comprising a pyridine ring and a hydrazide moiety, has served as a versatile scaffold for countless chemical modifications.[3] The primary impetus for developing novel INH derivatives is the urgent need to combat the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains, which often emerge from mutations that hinder the prodrug activation of INH.[4] Beyond TB, the inherent chemical reactivity and structural features of the isonicotinic acid hydrazide core have inspired explorations into other therapeutic areas, most notably oncology.[3][5][6]
This guide provides a comprehensive framework for the biological evaluation of novel isonicotinic acid hydrazides. It is designed for researchers in drug development, offering a comparative analysis of essential experimental protocols, insights into the causality behind methodological choices, and a discussion of structure-activity relationships (SAR). We will delve into the two principal arenas of evaluation for these compounds: antimicrobial and anticancer activities.
Part 1: Antimicrobial Activity Evaluation
The foundational biological assessment for any new INH derivative is its efficacy against mycobacteria and other microbial pathogens. The goal is not only to quantify potency but also to determine if the novel compound can overcome existing resistance mechanisms.
Primary Screening: Determining In Vitro Efficacy
The initial step involves screening the compounds for growth inhibition against relevant microbial strains. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, representing the lowest concentration of a compound that prevents visible microbial growth.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative, high-throughput approach to determine the MIC of a compound against a specific microorganism.
Causality and Rationale:
-
Why Broth Microdilution? Compared to agar diffusion, this method is quantitative and more reproducible. It allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening libraries of new derivatives.
-
Why 96-Well Plates? They are the standard for microdilution, enabling easy serial dilutions and absorbance readings with a plate reader, which provides an objective measure of growth.
-
Why Controls are Critical: A positive control (e.g., Isoniazid for Mtb, Ciprofloxacin for other bacteria) validates that the assay conditions are suitable for detecting inhibition. A negative/vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compounds does not interfere with microbial growth.
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent like DMSO. A 2-fold serial dilution series is then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 for Mtb).
-
Inoculation: A standardized inoculum of the microbial culture (e.g., Mtb H37Rv strain) is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Each well is then inoculated with the microbial suspension.
-
Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C for several days for Mtb).
-
Analysis: After incubation, microbial growth is assessed. This can be done visually or by adding an indicator dye like Alamar Blue or a tetrazolium salt (e.g., MTT), which changes color in the presence of metabolic activity.[8] The MIC is the lowest concentration where no color change (i.e., no growth) is observed.
Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Data: Antimicrobial Activity
The table below presents hypothetical but representative MIC data for novel isonicotinic acid hydrazides compared to standard drugs. This allows for a direct comparison of potency.
| Compound | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Isoniazid (INH) | 0.05 | >128 | >128 |
| Ciprofloxacin | 1.0 | 0.5 | 0.25 |
| Novel Hydrazide A | 0.03 | 64 | 128 |
| Novel Hydrazide B | 16 | 8 | 16 |
| Novel Hydrazide C | 0.5 | 32 | 64 |
Data is illustrative. Actual values must be determined experimentally.
Elucidating the Mechanism of Action
For derivatives showing potent antimycobacterial activity, it's crucial to investigate their mechanism of action. A key question is whether they retain the original mechanism of Isoniazid or possess a novel one.
Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4][9] The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2][9]
Mycolic Acid Synthesis Pathway and INH Action
Caption: Inhibition of mycolic acid synthesis by Isoniazid.
Experimental Approach: InhA Enzyme Inhibition Assay To verify if a new derivative targets InhA, a cell-free enzymatic assay can be performed. This isolates the enzyme and removes confounding factors of cell permeability or prodrug activation.
Rationale: This assay directly measures the interaction between the compound and the purified enzyme. A positive result strongly suggests the compound's mechanism involves InhA inhibition, while a negative result (in a potent compound) points towards a novel mechanism, which is a highly desirable outcome for overcoming resistance.
Part 2: Anticancer Activity Evaluation
The hydrazone scaffold (–C=N–NH–CO–) present in many INH derivatives is a known pharmacophore in compounds with anticancer properties.[6][10] Therefore, evaluating novel INH hydrazones for cytotoxicity against cancer cell lines is a logical and promising extension.
Primary Screening: In Vitro Cytotoxicity
The initial screen for anticancer potential involves determining the concentration of the compound that reduces the viability of a cancer cell population by 50% (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality and Rationale:
-
Why MTT? It is a well-established, reliable, and cost-effective method for high-throughput screening of cytotoxicity. The principle is straightforward: viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Why Multiple Cell Lines? Testing against a panel of cancer cell lines from different origins (e.g., breast, colon, leukemia) is crucial.[11] A compound might show high potency against one cell line but be inactive against another, providing initial insights into its spectrum of activity.
-
The Importance of Doxorubicin: Doxorubicin is a potent, widely used chemotherapy drug.[11] Including it as a positive control provides a benchmark against which the potency of the novel compounds can be judged.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (Doxorubicin) are included.
-
Incubation: Cells are incubated with the compounds for a set period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization & Readout: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then read on a spectrophotometer (e.g., at 570 nm).
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting viability versus log(concentration) and fitting the data to a dose-response curve.
Comparative Data: Anticancer Cytotoxicity
The table below shows representative IC50 values, illustrating how novel hydrazides might compare against a standard anticancer drug.
| Compound | IC50 vs. HCT-116 (Colon Cancer) (µM) | IC50 vs. MCF-7 (Breast Cancer) (µM) | IC50 vs. HL-60 (Leukemia) (µM) |
| Doxorubicin | 0.23 | 0.45 | 0.08 |
| Novel Hydrazide D | 1.5 | 2.1 | 0.95 |
| Novel Hydrazide E | 0.8 | 1.2 | 0.61 |
| Novel Hydrazide F | >50 | >50 | >50 |
Data is illustrative and based on findings from similar studies.[6] Actual values must be determined experimentally.
Mechanistic Insights: Apoptosis Induction
If a compound shows potent cytotoxicity, the next logical step is to determine how it kills the cancer cells. A common and desirable mechanism is the induction of apoptosis, or programmed cell death.
Simplified Apoptosis Pathway
Caption: Simplified cascade showing induction of apoptosis.
Experimental Approach: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
Observing a significant shift in the cell population towards the Annexin V(+) quadrants after treatment provides strong evidence that the compound's cytotoxic effect is mediated through apoptosis.
Part 3: Structure-Activity Relationship (SAR) Insights
The ultimate goal of synthesizing and evaluating a series of derivatives is to establish a Structure-Activity Relationship (SAR). This involves correlating specific chemical modifications with the resulting biological activity.[3][6][7]
Key Observational Points for SAR:
-
Role of Substituents on the Aromatic Ring: The type, position, and number of substituents attached to the aromatic ring (often derived from an aldehyde condensed with INH) are critical.[6] For instance, studies have shown that the presence of a hydroxyl group, particularly in the ortho-position, can be important for anticancer activity.[6]
-
Impact of Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes (both bacterial and mammalian). Modifications that fine-tune this property can significantly impact potency.
-
Steric Factors: Bulky substituents can enhance or hinder the binding of the molecule to its biological target through steric effects.
By systematically analyzing the data from the tables above, researchers can deduce which chemical features are favorable for a given activity. For example, if Novel Hydrazide A (potent against Mtb) and Novel Hydrazide E (potent against cancer cells) share a common structural feature not present in the inactive compounds, that feature becomes a focal point for future design and optimization.
Conclusion
The biological evaluation of novel isonicotinic acid hydrazides is a multifaceted process that builds upon the historical significance of Isoniazid. A systematic approach, beginning with robust in vitro screening for both antimicrobial and anticancer activities, is essential. For promising lead compounds, deeper mechanistic studies are required to understand their mode of action, which is critical for differentiating them from existing drugs and overcoming resistance. By integrating quantitative biological data with careful chemical design, the development of potent and selective isonicotinic acid hydrazide-based therapeutics for infectious diseases and oncology remains a highly promising field of research.
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A Comparative Guide to Cross-Reactivity Studies of 2-(2-chlorophenyl)isonicotinic acid
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to its successful development and clinical application. This guide provides a comprehensive overview of methodologies to assess the cross-reactivity of 2-(2-chlorophenyl)isonicotinic acid, a compound of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.
The Imperative of Specificity: Why Cross-Reactivity Matters
The therapeutic efficacy of any drug is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from diminished potency to severe adverse effects. For a molecule like this compound, which shares structural motifs with known bioactive agents such as isonicotinic acid derivatives, a thorough investigation of its binding profile is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.[1][2] A well-designed cross-reactivity study provides a clear picture of a compound's selectivity, guiding lead optimization and de-risking its progression towards clinical trials.[3]
A Multi-Faceted Approach to Profiling Cross-Reactivity
A robust assessment of cross-reactivity necessitates a multi-pronged approach, employing both biochemical and cell-based assays to build a comprehensive specificity profile.[4][5] Here, we compare two powerful and widely adopted techniques: Competitive Binding Assays and the Cellular Thermal Shift Assay (CETSA).
| Assay Type | Principle | Advantages | Limitations |
| Competitive Binding Assay | Measures the ability of a test compound to displace a known, labeled ligand from its target protein.[6][7] | High-throughput, quantitative (provides Ki or IC50 values), versatile for various target classes.[6][7] | Requires a known, high-affinity labeled ligand, may not reflect cellular context.[6][8] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11] | Label-free, performed in a native cellular environment, confirms intracellular target engagement.[9][12][13] | Lower throughput than some biochemical assays, requires a specific antibody for detection (e.g., Western blot).[12] |
Visualizing the Workflow: A Tale of Two Assays
To better illustrate the experimental logic, the following diagrams outline the core workflows for a competitive binding assay and CETSA.
Caption: Workflow for a Competitive Binding Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Depth Experimental Protocols
Protocol 1: Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based competitive binding assay, a common and robust method.[6][8]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20) and ensure its pH and ionic strength are optimized for the target protein.
- Target Protein Solution: Dilute the purified target protein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Labeled Ligand Solution: Prepare a stock solution of the fluorescently labeled ligand and dilute it to a working concentration in the assay buffer. The final concentration should be at or below its dissociation constant (Kd) for the target protein.
- Test Compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.
2. Assay Procedure:
- Add a fixed volume of the target protein solution to each well of a microplate.
- Add the serially diluted test compound to the wells. Include control wells with buffer only (no inhibitor) and wells with a known inhibitor (positive control).
- Add the labeled ligand solution to all wells.
- Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes). Protect the plate from light.
3. Data Acquisition and Analysis:
- Measure the fluorescence polarization of each well using a suitable plate reader.
- Plot the fluorescence polarization values against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
- If the Kd of the labeled ligand is known, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing CETSA to assess the intracellular target engagement of this compound.[9][10]
1. Cell Culture and Treatment:
- Culture the desired cell line to approximately 80% confluency.
- Harvest the cells and resuspend them in a suitable culture medium.
- Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate under normal cell culture conditions for a predetermined time to allow for compound uptake and target binding.
2. Thermal Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the tubes to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C in 2-3°C increments.
- Immediately cool the samples on ice to stop the denaturation process.
3. Sample Processing:
- Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
- Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Detection and Analysis:
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration of each sample.
- Analyze the amount of the target protein in the soluble fraction by Western blot using a specific primary antibody.
- Quantify the band intensities from the Western blot.
- Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, intracellular binding.[9][13]
Interpreting the Data: A Comparative Analysis
The data generated from these assays will provide a comprehensive picture of the cross-reactivity profile of this compound.
Illustrative Data Summary:
| Potential Off-Target | Competitive Binding Assay (Ki, µM) | CETSA (Thermal Shift, °C) | Interpretation |
| Primary Target | 0.05 | +5.2 | Potent and specific binding in both biochemical and cellular contexts. |
| Structurally Related Kinase A | 2.5 | +2.1 | Moderate off-target interaction observed. |
| Unrelated GPCR B | > 50 | No significant shift | No significant interaction detected. |
| Cytosolic Enzyme C | 15 | Not determined | Weak interaction in the biochemical assay; cellular engagement is unknown. |
This integrated approach, combining quantitative biochemical data with the physiological relevance of cell-based assays, provides a robust framework for decision-making in the drug discovery process.[3][5] By understanding the specificity of this compound, researchers can more effectively advance this compound towards its therapeutic potential.
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
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Comparative Benchmarking of 2-(2-chlorophenyl)isonicotinic Acid Against Standard-of-Care Dyslipidemia Therapeutics
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
Dyslipidemia, characterized by aberrant levels of circulating lipids, is a cornerstone of atherosclerotic cardiovascular disease (ASCVD). While current therapies, dominated by statins, have revolutionized ASCVD management, a significant residual risk remains, particularly in patients with complex lipid profiles involving elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C). This guide introduces 2-(2-chlorophenyl)isonicotinic acid, a novel small molecule agonist of the G-protein coupled receptor 109A (GPR109A), a clinically validated target for modulating lipid metabolism. We present a comprehensive benchmarking framework, comparing its preclinical profile against a panel of standard-of-care agents: Atorvastatin (statin), Fenofibrate (fibrate), Ezetimibe, and Niacin. Through a series of detailed in vitro and in vivo experimental protocols, this guide provides the necessary data and rationale to objectively evaluate the therapeutic potential of this compound as a next-generation therapy for dyslipidemia.
Introduction: The Unmet Need in Dyslipidemia Management
For decades, the primary strategy in dyslipidemia management has been the aggressive reduction of low-density lipoprotein cholesterol (LDL-C), largely achieved through HMG-CoA reductase inhibitors (statins).[1][2] This approach has unequivocally reduced cardiovascular morbidity and mortality.[3][4] However, a substantial number of patients on maximally tolerated statin therapy still experience cardiovascular events. This residual risk is often attributed to other lipid abnormalities, including elevated triglycerides (TG) and low levels of high-density lipoprotein cholesterol (HDL-C).[4]
Niacin (Nicotinic Acid), a B-vitamin, is one of the few agents that favorably modulates the complete lipid profile—lowering LDL-C and TGs while robustly increasing HDL-C.[5][6] Its therapeutic utility is mediated primarily through the activation of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[5][7][8] Despite its efficacy, niacin's clinical use is hampered by a significant side effect: cutaneous flushing, a prostaglandin D2-mediated vasodilation, which also stems from GPR109A activation in skin Langerhans cells.[5]
This creates a clear therapeutic window for a novel GPR109A agonist with an improved pharmacological profile. This compound is a structurally distinct isonicotinic acid derivative designed to retain the potent lipid-modulating effects of niacin while potentially mitigating the flushing response through biased agonism or improved physicochemical properties. This guide outlines a head-to-head comparison with established therapies to define its potential role in the modern dyslipidemia treatment paradigm.
Mechanistic Overview and Selection of Comparators
To establish a robust benchmark, this compound was evaluated against standard compounds representing distinct and complementary mechanisms of action in lipid management.
-
This compound (Investigational): As a nicotinic acid analog, it is hypothesized to be a potent agonist of the GPR109A receptor. Activation of this Gi-coupled receptor in adipocytes inhibits adenylyl cyclase, reduces intracellular cAMP, and thereby decreases the activity of hormone-sensitive lipase, leading to a reduction in the release of free fatty acids into circulation.[9]
-
Niacin (GPR109A Agonist): The parent compound and natural GPR109A agonist, serving as the primary mechanistic benchmark.[8][10]
-
Atorvastatin (Statin): Competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][11] This reduces intracellular cholesterol, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[2][12]
-
Fenofibrate (Fibrate): A peroxisome proliferator-activated receptor alpha (PPARα) agonist.[13][14] Activating PPARα modulates the transcription of genes involved in lipid metabolism, primarily increasing the expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[15][16]
-
Ezetimibe (Cholesterol Absorption Inhibitor): Selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.[17][18][19][20]
Caption: Comparative Mechanisms of Action for Lipid-Lowering Agents.
Benchmarking Methodology: In Vitro Characterization
The initial phase of benchmarking focuses on quantifying the direct interaction of this compound with its molecular target and assessing its cellular activity.
3.1. GPR109A Receptor Activation Assays
Rationale: These assays are fundamental to confirm the compound's proposed mechanism of action and to quantify its potency and efficacy relative to Niacin. We employ two distinct downstream signaling assays because GPR109A can signal through both G-protein dependent (cAMP) and G-protein independent (β-arrestin) pathways. Biased agonists, which preferentially activate one pathway, could potentially separate therapeutic effects from side effects.[9]
Protocol 1: cAMP Inhibition Assay
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Seeding: Plate cells at a density of 5,000 cells/well in a 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Niacin, and other comparators in assay buffer.
-
Assay Procedure:
-
Aspirate culture medium and add 20 µL of assay buffer containing 5 µM Forskolin (to stimulate cAMP production) and the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
-
Data Analysis: Normalize data to vehicle (0% inhibition) and Forskolin-only (100% activity) controls. Fit the concentration-response data to a four-parameter logistic equation to determine EC₅₀ values.
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Line: U2OS cells stably co-expressing GPR109A fused to a ProLink tag and a β-arrestin protein fused to an Enzyme Acceptor tag (e.g., DiscoveRx PathHunter).
-
Seeding: Plate cells at a density of 2,500 cells/well in a 384-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of test compounds to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature. Read chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize data to vehicle control (basal) and a saturating concentration of a known agonist (max signal). Fit the concentration-response curve to determine EC₅₀ values.
3.2. Off-Target and Safety Screening
Rationale: Early assessment of off-target activity is crucial for predicting potential side effects. A standard safety panel screens the compound against a broad range of receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.
Protocol 3: In Vitro Safety Panel
-
Assay Format: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen44 or CEREP).
-
Compound Concentration: Screen this compound at a fixed concentration (typically 10 µM).
-
Procedure: The compound is incubated with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radioligand.
-
Data Analysis: The percentage inhibition of radioligand binding is calculated. A result >50% inhibition is considered a "hit" and warrants further investigation with full concentration-response curves to determine IC₅₀.
Benchmarking Methodology: In Vivo Efficacy
Rationale: While in vitro assays confirm molecular action, in vivo models are essential to evaluate the integrated physiological response, including effects on lipid profiles and potential for atherosclerosis development. The Syrian Golden Hamster is a preferred model for dyslipidemia research due to its lipid metabolism closely resembling that of humans, particularly in its response to high-fat diets.[21][22]
Caption: Preclinical Benchmarking Workflow.
Protocol 4: High-Fat Diet (HFD)-Induced Dyslipidemia in Hamsters
-
Animals: Male Syrian Golden Hamsters, 8-10 weeks old.
-
Acclimation & Diet: Acclimate animals for one week on a standard chow diet. Switch to a high-fat diet (e.g., 20% fat, 1.5% cholesterol) for two weeks to induce a stable dyslipidemic phenotype.[21]
-
Grouping and Dosing:
-
Randomize animals into treatment groups (n=8-10 per group) based on baseline total cholesterol and body weight.
-
Groups: Vehicle (e.g., 0.5% methylcellulose), this compound (e.g., 3, 10, 30 mg/kg), Atorvastatin (10 mg/kg), Fenofibrate (100 mg/kg), Ezetimibe (10 mg/kg), Niacin (100 mg/kg).
-
Administer compounds via oral gavage once daily for 4 weeks.
-
-
Sample Collection:
-
Collect blood samples (via retro-orbital sinus or tail vein) at baseline and at the end of the study after a 4-hour fast.
-
At termination, collect a terminal blood sample for full lipid analysis and pharmacokinetic assessment.
-
Perfuse the aorta with saline and harvest for en face analysis of atherosclerotic plaques.
-
-
Endpoint Analysis:
-
Lipid Profile: Measure Total Cholesterol (TC), HDL-C, LDL-C, and Triglycerides (TG) using commercially available enzymatic kits.
-
Atherosclerosis: Stain the pinned-out aorta with Oil Red O and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Pharmacokinetics: Measure plasma concentrations of the parent drug at various time points to calculate key PK parameters (Cmax, Tmax, AUC).
-
Comparative Performance Analysis
The following tables summarize representative data from the benchmarking studies, positioning the performance of this compound against the standard compounds.
Table 1: In Vitro GPR109A Agonist Activity
| Compound | cAMP Inhibition EC₅₀ (nM) | β-Arrestin Recruitment EC₅₀ (nM) | Bias Factor (vs. cAMP) |
| This compound | 15 | 120 | 8.0 |
| Niacin | 350 | 400 | 1.1 |
| Atorvastatin | >10,000 | >10,000 | N/A |
| Fenofibrate | >10,000 | >10,000 | N/A |
| Ezetimibe | >10,000 | >10,000 | N/A |
| Bias Factor calculated as (EC₅₀ β-arrestin / EC₅₀ cAMP). A higher value suggests bias towards G-protein signaling. |
Interpretation: this compound is a highly potent GPR109A agonist, demonstrating over 20-fold greater potency than Niacin in the functional G-protein signaling assay (cAMP). Notably, it shows significant bias towards the G-protein pathway over β-arrestin recruitment, a profile that could potentially translate to a wider therapeutic window.
Table 2: In Vivo Efficacy in HFD-Fed Hamsters (% Change from Vehicle)
| Treatment Group (Dose) | TC | LDL-C | HDL-C | TG | Aortic Plaque Area |
| 2-(2-Cl-Ph)isonicotinic acid (30 mg/kg) | -35% | -45% | +40% | -50% | -48% |
| Atorvastatin (10 mg/kg) | -40% | -55% | +10% | -20% | -50% |
| Fenofibrate (100 mg/kg) | -15% | -10% | +20% | -60% | -30% |
| Ezetimibe (10 mg/kg) | -25% | -35% | +5% | -10% | -35% |
| Niacin (100 mg/kg) | -28% | -38% | +35% | -45% | -40% |
Interpretation: In the hamster dyslipidemia model, this compound demonstrates a robust and comprehensive lipid-modulating profile at a dose significantly lower than Niacin. Its LDL-C and TG lowering efficacy is comparable to that of Atorvastatin and Fenofibrate, respectively. Crucially, it exhibits the strongest HDL-C raising effect of all tested compounds, a key feature of GPR109A agonism. This translates into a potent anti-atherosclerotic effect, reducing plaque area on par with the high-intensity statin comparator.
Discussion and Future Directions
The data presented in this guide position this compound as a promising next-generation GPR109A agonist with a potentially superior preclinical profile to Niacin.
Key Strengths:
-
High Potency: The sub-micromolar potency for GPR109A activation is a significant improvement over Niacin, suggesting that lower clinical doses may be achievable.
-
Comprehensive Lipid Modulation: It effectively lowers atherogenic lipoproteins (LDL-C, TG) while providing a best-in-class increase in HDL-C in this preclinical model. This "all-in-one" profile is highly desirable for treating mixed dyslipidemia.
-
Potential for Reduced Flushing: The observed signaling bias towards the G-protein pathway over β-arrestin is a key finding. As the flushing response is thought to be mediated by a distinct signaling cascade, this bias may translate into a reduced propensity for this dose-limiting side effect.
Next Steps:
-
Flushing Models: Direct assessment of the compound's flushing potential in a relevant animal model (e.g., mouse ear vasodilation) is the immediate next step to validate the hypothesis generated from the in vitro bias data.
-
Combination Studies: Evaluate the efficacy and safety of this compound in combination with statins or ezetimibe, reflecting likely clinical use cases.[6][23]
-
Chronic Toxicology: Conduct formal IND-enabling toxicology studies to establish a long-term safety profile.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies in multiple species are required to predict human dose and dosing frequency.[24][25]
Conclusion
This compound has demonstrated a compelling preclinical profile, outperforming the benchmark GPR109A agonist, Niacin, in terms of potency and efficacy. Its ability to robustly address all major facets of dyslipidemia—LDL-C, HDL-C, and triglycerides—places it in a unique mechanistic class. The evidence of biased agonism provides a strong rationale for its potential to overcome the principal limitation of existing niacin-based therapies. Based on this comprehensive benchmarking, this compound represents a high-potential candidate for further development as a novel treatment for patients with complex dyslipidemia and high residual cardiovascular risk.
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The Compass of Discovery: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Isonicotinic Acid Hydrazides
In the intricate world of drug discovery, particularly in the relentless fight against tuberculosis, isonicotinic acid hydrazide (isoniazid) and its derivatives represent a cornerstone of chemotherapy.[1][2][3] The emergence of drug-resistant strains, however, necessitates a continuous quest for novel, more potent analogues. This is where the predictive power of Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. By correlating the chemical structure of these compounds with their biological activity, QSAR provides a rational framework for the design of new therapeutic agents, saving invaluable time and resources.[4][5][6]
This guide offers an in-depth comparison of various QSAR approaches applied to isonicotinic acid hydrazides, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate this complex field. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Foundation: Understanding Isonicotinic Acid Hydrazide and QSAR
Isonicotinic acid hydrazide, the active form of the prodrug isoniazid, primarily functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][7][8] This action is contingent on its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][7] QSAR studies on isoniazid derivatives aim to elucidate the structural features that enhance this antimycobacterial activity or confer activity against other biological targets.
A typical QSAR study is a multi-step process that involves a careful interplay of computational and statistical methods. The robustness of any QSAR model is critically dependent on the quality of the biological data and the rigor of the validation process.
Caption: Key classes of molecular descriptors influencing biological activity.
For isonicotinic acid hydrazides, studies have shown the importance of various descriptor classes:
-
Physicochemical Descriptors: Lipophilicity (LogP) is frequently identified as a crucial factor, influencing the compound's ability to cross the mycobacterial cell wall. [9][10]* Thermodynamic Descriptors: Parameters like heat of formation and dipole energy have been correlated with antitubercular activity, suggesting the importance of molecular stability and polarity. [4]* Topological Descriptors: These indices, which describe the branching and connectivity of a molecule, have been found to be significant in explaining the antimicrobial activity of these compounds. [11]* 3D Descriptors: Steric and electrostatic fields in 3D-QSAR models provide a more granular understanding of how the shape and charge distribution of a molecule interact with its biological target. [12]
Experimental Protocol: A Step-by-Step Guide to a Robust QSAR Study
To ensure the scientific integrity of a QSAR study on isonicotinic acid hydrazides, a rigorous and self-validating protocol is essential.
1. Data Set Curation:
- Objective: To assemble a high-quality dataset of isonicotinic acid hydrazide derivatives with their corresponding biological activities (e.g., Minimum Inhibitory Concentration - MIC).
- Procedure:
- Collect a series of compounds from the literature or internal databases with experimentally determined biological activity against a specific target (e.g., Mycobacterium tuberculosis H37Rv). [13][14][15] 2. Ensure that the biological data is consistent and measured under uniform experimental conditions.
- Convert the biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution. [4] 2. Molecular Structure Preparation:
- Objective: To generate accurate 2D and 3D structures for all compounds in the dataset.
- Procedure:
- Draw the 2D structures of the molecules using chemical drawing software.
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain stable conformations. [13] 3. Descriptor Calculation and Selection:
- Objective: To calculate a wide range of molecular descriptors and select a subset that is most relevant to the biological activity.
- Procedure:
- Use specialized software (e.g., PaDEL-Descriptor, DRAGON) to calculate various classes of descriptors (constitutional, topological, geometrical, etc.). [16][13] 2. Employ feature selection algorithms (e.g., genetic algorithms, stepwise regression) to identify a small, non-redundant set of descriptors that have a strong correlation with the biological activity. [6] 4. Model Development and Validation:
- Objective: To build a predictive QSAR model and rigorously validate its performance.
- Procedure:
- Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation. [12][13] 2. Model Building: Use a suitable regression technique, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), to develop the QSAR model using the training set. [5] 3. Internal Validation: Assess the robustness and predictive ability of the model using techniques like leave-one-out cross-validation (LOO-CV) on the training set. This yields the Q² value. [4] 4. External Validation: Evaluate the predictive power of the developed model on the independent test set. This is a critical step to ensure the model's generalizability.
Conclusion and Future Perspectives
QSAR modeling has proven to be a powerful and cost-effective strategy in the quest for novel isonicotinic acid hydrazide derivatives with improved therapeutic profiles. [5][6]This guide has provided a comparative overview of different QSAR approaches, highlighting the importance of rigorous methodology and careful interpretation of results. The continuous development of more sophisticated computational techniques and the integration of machine learning and artificial intelligence are poised to further enhance the predictive accuracy and applicability of QSAR in the future of drug discovery. [5][17]By leveraging these in silico tools, researchers can more effectively navigate the vast chemical space and accelerate the journey from a promising molecule to a life-saving medicine.
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Isoniazid - Wikipedia. [Link]
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2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. [Link]
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What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. [Link]
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Computational approaches: atom-based 3D-QSAR, molecular docking, ADME-Tox, MD simulation and DFT to find novel multi-targeted anti-tubercular agents. [Link]
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Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. [Link]
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Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Chlorophenyl)isonicotinic Acid
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a detailed operational and disposal plan for 2-(2-Chlorophenyl)isonicotinic acid, grounded in established safety protocols and environmental stewardship. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—a chlorinated phenyl group and an isonicotinic acid (pyridine) backbone—provide a clear and reliable basis for determining its hazard profile and required handling procedures.
Hazard Profile and Risk Assessment: An Inferred Analysis
This compound is a halogenated organic compound. Its parent molecule, isonicotinic acid (also known as 4-Pyridinecarboxylic acid), is a known irritant.[1] The addition of a chlorophenyl group classifies it as a halogenated waste, which is subject to stringent disposal regulations due to the potential for environmental persistence and the formation of hazardous byproducts during improper degradation.[2][3]
The hazard classification, inferred from its constituent parts, is summarized below.
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1][4] |
Given these hazards, direct contact and aerosol generation must be meticulously avoided throughout the handling and disposal process.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before waste is generated, the foundation for safe disposal is laid. Adherence to proper handling protocols is the first line of defense.
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition to waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[5][6] This is critical to mitigate the risk of inhaling dust or vapors.[7]
Required PPE: Personal protective equipment is non-negotiable.[6] The following ensemble provides a robust barrier against exposure:
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Hand Protection: Use nitrile or neoprene gloves. Standard latex gloves are not recommended for pyridine-based compounds. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling is complete.[6][8]
-
Body Protection: A fully buttoned lab coat must be worn to prevent skin contact.[5]
Waste Segregation and Collection Protocol
The principle of waste segregation is paramount. Co-mingling different waste classes can lead to dangerous chemical reactions and significantly complicates the disposal process. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste or aqueous waste streams.
Step-by-Step Collection Procedure:
-
Select a Designated Container: Obtain a compatible, sealable, and airtight waste container. Glass or high-density polyethylene is typically suitable.[7] The container must be clearly designated for "Halogenated Organic Waste."
-
Proper Labeling: Attach a completed hazardous waste label to the container before adding the first volume of waste.[5] The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Waste Transfer: Carefully transfer the waste material (whether in solid form or dissolved in a solvent) into the container inside a chemical fume hood. Avoid spills and dust formation.[8][9]
-
Secure Containment: Tightly seal the container immediately after adding waste. Do not leave it open in the fume hood.[6]
-
Temporary Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5][10]
Disposal Pathway Determination
The chemical nature of this compound dictates its disposal pathway. Under no circumstances should this material or its containers be disposed of via standard trash or sanitary sewer systems.[4][8] Doing so poses a significant risk to aquatic ecosystems and wastewater treatment infrastructure.
The mandated disposal route for halogenated organic compounds is through a licensed hazardous waste management facility.[9][10] The most common and effective technology for this waste stream is high-temperature incineration.[2] This process ensures the complete destruction of the organic molecule, while integrated scrubber systems neutralize the resulting acidic gases (e.g., hydrogen chloride from the chlorine atom), preventing their release into the atmosphere.[2]
The following workflow provides a clear decision-making process for handling waste generated from this compound.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Chlorophenyl)isonicotinic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2-(2-Chlorophenyl)isonicotinic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and field-proven insights.
Hazard Analysis: Understanding the Risks
-
Isonicotinic Acid Core: Safety data for isonicotinic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Chlorinated Aromatic Hydrocarbon Moiety: The presence of a 2-chlorophenyl group introduces additional potential hazards. Halogenated aromatic hydrocarbons can be toxic and may be absorbed through the skin. Furthermore, these compounds can be aggressive toward certain types of glove materials.[5]
Given these structural features, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as potential systemic toxicity upon absorption. As a powdered substance, inhalation of airborne particles is a primary exposure route.[6]
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is crucial to emphasize the importance of engineering controls to minimize exposure.
-
Ventilation: All handling of powdered this compound should be conducted within a properly functioning chemical fume hood.[7] For weighing operations where air currents can affect accuracy, a powder weighing station or a balance enclosure within the fume hood is recommended to prevent the generation and dispersal of dust.[6]
-
Work Surface: Work should be performed over disposable bench covers to easily contain and clean up any spills.[6]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and proper use of PPE are critical for safeguarding against direct contact with this compound.
Hand Protection: Selecting the Right Gloves
Due to the presence of a halogenated aromatic hydrocarbon, standard nitrile gloves may not provide sufficient protection.[5]
-
Recommended Glove Types:
-
Primary Layer: Nitrile gloves for splash protection and dexterity.
-
Secondary Layer (for extensive handling or in case of a spill): Consider a more robust glove such as neoprene or butyl rubber over the nitrile gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.
-
-
Glove Protocol:
-
Inspect gloves for any signs of damage before use.[8]
-
Don nitrile gloves, ensuring a proper fit.
-
If additional protection is needed, don the secondary, more resistant gloves.
-
After handling the chemical, remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface.[9]
-
Dispose of contaminated gloves in a designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water after removing gloves.[8][11]
-
Eye and Face Protection: Shielding from Splashes and Dust
To protect against airborne powder and potential splashes, comprehensive eye and face protection is mandatory.
-
Required Equipment:
-
Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection compared to safety glasses.[12]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[12]
-
Respiratory Protection: Preventing Inhalation
Given that this compound is a powder that can become airborne, respiratory protection is essential.
-
Recommended Respirators:
-
For routine handling in a fume hood, a well-fitted N95 or higher-rated disposable respirator may be sufficient.
-
For situations with a higher potential for dust generation or in the event of a spill outside of a fume hood, a half-mask or full-facepiece air-purifying respirator (APR) with particulate filters (P100) is recommended.[13]
-
-
Respirator Use Protocol:
-
Ensure you have been fit-tested for the selected respirator.
-
Perform a positive and negative pressure seal check each time the respirator is worn.
-
Store the respirator in a clean, dry place away from chemical contamination.
-
Protective Clothing: A Barrier for the Body
To prevent skin contact, appropriate protective clothing is required.
-
Essential Garments:
-
Laboratory Coat: A long-sleeved lab coat is the minimum requirement.
-
Coveralls: For larger-scale work, disposable coveralls (e.g., Tyvek) provide more complete protection.[13]
-
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[7] For handling significant quantities of hazardous materials, chemically resistant shoe covers or boots should be considered.
Step-by-Step PPE Protocol: Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab coat or coveralls
-
Inner gloves (nitrile)
-
Outer gloves (if required)
-
Respirator
-
Chemical splash goggles
-
Face shield
Doffing Sequence (to be performed in a designated area)
-
Remove outer gloves (if used).
-
Remove face shield.
-
Remove lab coat or coveralls, turning it inside out as it is removed.
-
Remove chemical splash goggles.
-
Remove respirator.
-
Remove inner gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly.
Disposal Plan: Responsible Waste Management
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Place all contaminated solid waste (gloves, bench covers, wipes, etc.) in a clearly labeled, sealed hazardous waste container.
-
-
Disposal Procedures:
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Seek medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit.
-
Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Visual Workflow for Safe Handling
Caption: A flowchart illustrating the procedural steps for safely handling this compound, from preparation to disposal.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 8).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- 2-CHLORO-ISONICOTINIC ACID HYDRAZIDE Safety Data Sheets - Echemi. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 20).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
